2-(Bromomethyl)selenophene
Description
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Structure
2D Structure
Properties
Molecular Formula |
C5H5BrSe |
|---|---|
Molecular Weight |
223.97 g/mol |
IUPAC Name |
2-(bromomethyl)selenophene |
InChI |
InChI=1S/C5H5BrSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
InChI Key |
YBXIBMKZRPKPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(Bromomethyl)selenophene from Selenophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-(Bromomethyl)selenophene, a valuable building block in medicinal chemistry and materials science. Due to the limited literature on the direct bromomethylation of selenophene, this document focuses on a robust and well-precedented three-step synthetic pathway commencing from the parent heterocycle, selenophene. An alternative, hypothetical direct bromomethylation route is also discussed.
Recommended Synthetic Pathway: A Three-Step Approach
The most reliable and documented approach for the synthesis of this compound from selenophene involves a three-step sequence:
-
Vilsmeier-Haack Formylation: Electrophilic formylation of selenophene to produce 2-formylselenophene.
-
Reduction of the Aldehyde: Reduction of 2-formylselenophene to 2-(hydroxymethyl)selenophene using a mild reducing agent.
-
Bromination of the Alcohol: Conversion of the primary alcohol to the corresponding bromide, yielding the target compound, this compound.
Below is a detailed experimental protocol for each step of this synthetic route.
Experimental Protocols
Step 1: Synthesis of 2-Formylselenophene via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Selenophene, being an electron-rich heterocycle, readily undergoes this reaction at the 2-position.
Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.5 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of selenophene (1.0 equiv.) in a minimal amount of anhydrous DMF dropwise, keeping the temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-formylselenophene as a pale yellow oil.
Step 2: Synthesis of 2-(Hydroxymethyl)selenophene via Reduction
The reduction of the aldehyde group in 2-formylselenophene to a primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent.[4][5][6][7][8]
Methodology:
-
In a round-bottom flask, dissolve 2-formylselenophene (1.0 equiv.) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise to the stirred solution. Effervescence may be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 2-(hydroxymethyl)selenophene.
-
The product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound from 2-(Hydroxymethyl)selenophene
The conversion of the primary alcohol to the corresponding alkyl bromide can be accomplished using phosphorus tribromide (PBr₃).[9][10] This reaction typically proceeds with good yield.
Methodology:
-
In a two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)selenophene (1.0 equiv.) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equiv.) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes for the Three-Step Synthesis
| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Vilsmeier-Haack | Selenophene | POCl₃, DMF | DMF | 0 to RT | 2-3 | 2-Formylselenophene | 70-80 |
| 2 | Reduction | 2-Formylselenophene | NaBH₄ | Methanol | 0 to RT | 1-2 | 2-(Hydroxymethyl)selenophene | 85-95 |
| 3 | Bromination | 2-(Hydroxymethyl)selenophene | PBr₃ | Diethyl Ether | 0 to RT | 2-4 | This compound | 75-85 |
Table 2: Spectroscopic Data for Intermediates and Final Product
| Compound | Formula | MW ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Selenophene | C₄H₄Se | 131.04 | 7.23 (dd, 2H), 7.88 (dd, 2H)[4] | 129.5, 131.2 |
| 2-Formylselenophene | C₅H₄OSe | 159.05 | ~9.8 (s, 1H, -CHO), ~8.4 (d, 1H), ~7.4 (d, 1H), ~7.3 (t, 1H) | ~184 (-CHO), ~150, ~138, ~135, ~130 |
| 2-(Hydroxymethyl)selenophene | C₅H₆OSe | 161.06 | ~7.9 (d, 1H), ~7.2 (d, 1H), ~7.0 (t, 1H), ~4.8 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH) | ~148, ~129, ~128, ~125, ~60 (-CH₂OH) |
| This compound | C₅H₅BrSe | 223.96 | ~7.9 (d, 1H), ~7.2 (d, 1H), ~7.0 (t, 1H), ~4.6 (s, 2H, -CH₂Br) | ~142, ~130, ~129, ~128, ~28 (-CH₂Br) |
Note: The spectroscopic data for the intermediates and the final product are estimated based on analogous compounds and general chemical shift ranges. Actual values may vary.
Alternative Synthetic Route: Direct Bromomethylation
A direct, one-step bromomethylation of selenophene is a theoretically plausible but less documented approach. This method would be analogous to the bromomethylation of other aromatic compounds.
Hypothetical Protocol:
-
In a round-bottom flask, suspend paraformaldehyde (1.2 equiv.) in glacial acetic acid.
-
Add selenophene (1.0 equiv.) to the suspension.
-
Slowly add a 33% solution of hydrogen bromide in acetic acid (2.0 equiv.) to the stirred mixture.
-
Heat the reaction mixture to 40-50 °C for several hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Challenges: This direct approach may suffer from a lack of selectivity, potentially leading to the formation of di-substituted products and polymerization of the sensitive selenophene ring under acidic conditions. The yield and purity of the desired product are expected to be lower compared to the multi-step synthesis.
Visualizing the Synthesis
Workflow of the Three-Step Synthesis
Caption: Workflow for the three-step synthesis of this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of selenophene.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. odinity.com [odinity.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to 2-(Bromomethyl)selenophene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)selenophene, a valuable heterocyclic building block in organic synthesis and drug discovery. The document details its known characteristics, provides an experimental protocol for its synthesis, and explores its reactivity, particularly with nucleophiles.
Physical and Chemical Properties
| Property | Value | Notes |
| Molecular Formula | C₅H₅BrSe | |
| Molecular Weight | 207.96 g/mol | |
| Appearance | Expected to be a colorless to pale-yellow liquid or solid. | By analogy to similar bromomethylated heterocycles. |
| Boiling Point | Not explicitly reported. | Likely to be higher than 2-methylselenophene due to the heavier bromine atom and increased intermolecular forces. Likely requires distillation under reduced pressure. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether) and insoluble in water. | Typical for nonpolar organic compounds. |
| Stability | Likely unstable to heat, light, and moisture. | The bromomethyl group is a good leaving group, making the compound susceptible to decomposition and nucleophilic attack by water. |
Experimental Protocols
The synthesis of this compound can be achieved through the radical bromination of 2-methylselenophene. This method is analogous to the well-established procedures for the side-chain bromination of other methyl-substituted heterocycles.
Synthesis of this compound via Radical Bromination of 2-Methylselenophene
This protocol is based on the general principles of Wohl-Ziegler bromination.[1][2][3][4]
Materials:
-
2-Methylselenophene
-
N-Bromosuccinimide (NBS), recrystallized from water and dried.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator.
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., benzene, cyclohexane).
-
Triphenylphosphine (for derivatization and purification, if necessary).
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylselenophene (1 equivalent) in dry carbon tetrachloride.
-
Add N-bromosuccinimide (1 equivalent) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by irradiation with a UV lamp if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Note: this compound is expected to be a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Due to its potential instability, it is often synthesized and used immediately in subsequent reactions.
Alternative Purification:
If the product is unstable to distillation, it can be converted to its more stable triphenylphosphonium salt.
-
Dissolve the crude this compound in a suitable solvent like benzene or toluene.
-
Add a solution of triphenylphosphine (1 equivalent) in the same solvent.
-
Stir the mixture at room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
The phosphonium salt can then be used in Wittig-type reactions.
Chemical Reactivity
The primary chemical reactivity of this compound is dictated by the presence of the bromomethyl group, which makes the benzylic-like carbon atom highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the 2-position of the selenophene ring.
General Reaction Scheme:
Caption: General Sₙ2 reaction of this compound.
Examples of nucleophiles and the corresponding products include:
-
Cyanide (CN⁻): Forms 2-(cyanomethyl)selenophene, a precursor to carboxylic acids, amides, and amines.
-
Azide (N₃⁻): Yields 2-(azidomethyl)selenophene, which can be reduced to 2-(aminomethyl)selenophene.
-
Hydroxide (OH⁻): Produces 2-selenophenemethanol.
-
Alkoxides (RO⁻): Form 2-(alkoxymethyl)selenophenes (ethers).
-
Thiolates (RS⁻): Result in 2-(alkylthiomethyl)selenophenes (thioethers).
-
Triphenylphosphine (PPh₃): Forms the corresponding phosphonium salt, a key intermediate for the Wittig reaction to synthesize vinylselenophenes.
The workflow for such a substitution reaction is generally straightforward.
Caption: Workflow for nucleophilic substitution reactions.
Mandatory Visualizations
Signaling Pathway Analogy: Reactivity of this compound
This diagram illustrates the central role of this compound as a precursor to various functionalized selenophenes, analogous to a signaling molecule initiating multiple downstream pathways.
Caption: Reactivity pathways of this compound.
Experimental Workflow: Synthesis and Derivatization
The following diagram outlines the logical flow from the starting material, 2-methylselenophene, to the synthesis of this compound and its subsequent conversion to a more stable derivative for further use.
Caption: Synthesis and derivatization workflow.
References
Stability and Storage of 2-(Bromomethyl)selenophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)selenophene. Due to the limited availability of direct stability data for this specific compound, this guide leverages information from its close structural analog, 2-(Bromomethyl)thiophene, to establish best practices for handling and storage. The chemical similarities between selenophenes and thiophenes, both containing chalcogen heteroatoms, suggest that their reactivity and stability profiles will be comparable.
Core Stability Profile and Recommended Storage
This compound is anticipated to be a reactive compound, susceptible to degradation under ambient conditions. The primary degradation pathways are likely hydrolysis due to atmospheric moisture and potential polymerization or reaction with oxidizing agents. Therefore, stringent storage conditions are crucial to maintain its chemical integrity.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C | To minimize decomposition and maintain stability. Use of an explosion-proof refrigerator is advised.[1] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric oxygen and moisture.[1] |
| Container | Tightly sealed, opaque container | To protect from moisture and light, which can catalyze degradation.[1] |
| Incompatibilities | Strong oxidizing agents | To prevent vigorous and potentially hazardous reactions.[1] |
Handling Precautions
Due to its probable classification as a hazardous substance, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol for Assessing Thermal Stability
-
Sample Preparation: Aliquot this compound into several amber glass vials under an inert atmosphere.
-
Storage Conditions: Place the vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time Points: Withdraw vials at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the purity and identify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the shelf life at different temperatures.
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process and logical flow for the proper handling and storage of this compound to ensure safety and compound integrity.
Caption: Logical workflow for safe handling and storage.
Synthesis and Reactivity Considerations
The synthesis of this compound typically involves the bromination of 2-methylselenophene. The reactivity of the resulting bromomethyl group is high, making it a useful intermediate for the introduction of the selenophene moiety into larger molecules, a common strategy in the development of new therapeutic agents and organic electronic materials.[2][3] This inherent reactivity also underscores its instability and the need for careful handling and storage.
References
Spectroscopic Data for 2-(Bromomethyl)selenophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Bromomethyl)selenophene, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of NMR, IR, and MS spectroscopy. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of selenophene, bromomethyl-substituted aromatic compounds, and other relevant organoselenium compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Coupling Constants (J, Hz) |
| ~ 4.7 - 4.9 | Singlet | 2H (-CH₂Br) | - |
| ~ 7.2 - 7.4 | Doublet of doublets | 1H (H4) | J(H4-H5) ≈ 5-6 Hz, J(H3-H4) ≈ 3-4 Hz |
| ~ 7.0 - 7.2 | Doublet of doublets | 1H (H3) | J(H3-H4) ≈ 3-4 Hz, J(H3-H5) ≈ 1-2 Hz |
| ~ 7.9 - 8.1 | Doublet of doublets | 1H (H5) | J(H4-H5) ≈ 5-6 Hz, J(H3-H5) ≈ 1-2 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~ 30 - 35 | -CH₂Br |
| ~ 128 - 130 | C3 |
| ~ 129 - 131 | C4 |
| ~ 130 - 132 | C5 |
| ~ 145 - 150 | C2 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~ 2950 - 2850 | C-H stretch (aliphatic) | Medium |
| ~ 1550 - 1450 | C=C stretch (selenophene ring) | Medium to Strong |
| ~ 1250 - 1200 | C-H in-plane bend | Medium |
| ~ 850 - 700 | C-H out-of-plane bend | Strong |
| ~ 600 - 500 | C-Br stretch | Medium to Strong |
| ~ 550 - 450 | C-Se stretch | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Comments |
| 209/211 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 130 | [M - Br]⁺ | Loss of a bromine radical. |
| 129 | [M - HBr]⁺ | Loss of hydrogen bromide. |
| 81 | [C₄H₃Se]⁺ | Selenophene ring fragment. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the radical bromination of 2-methylselenophene.
Materials:
-
2-Methylselenophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of 2-methylselenophene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide and a catalytic amount of BPO or AIBN are added to the solution.
-
The reaction mixture is heated to reflux under an inert atmosphere and irradiated with a UV lamp to initiate the radical reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
Liquid Sample: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Sample: The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
Data Acquisition:
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Selenophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Selenophenes and Their Reactivity in Electrophilic Substitution
Selenophenes are five-membered heterocyclic aromatic compounds containing a selenium atom. They are structural analogs of thiophenes and furans and have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The selenophene ring is electron-rich and readily undergoes electrophilic aromatic substitution (SEAr) reactions, making it a versatile scaffold for the synthesis of novel compounds.
The reactivity of selenophene in electrophilic substitution is greater than that of thiophene but less than that of furan. The general order of reactivity for five-membered heterocycles is pyrrole >> furan > selenophene > thiophene.[1][2][3] This reactivity is governed by the ability of the heteroatom to stabilize the intermediate carbocation (the σ-complex or arenium ion) formed during the reaction. Electrophilic attack predominantly occurs at the C2 (α) position, as the positive charge in the resulting intermediate can be more effectively delocalized over the ring, including the selenium atom.
General Mechanism of Electrophilic Substitution on Selenophene
The electrophilic substitution on the selenophene ring proceeds through a well-established two-step addition-elimination mechanism. First, the electron-rich selenophene ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. This step is typically the rate-determining step of the reaction. In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted selenophene.
Key Electrophilic Substitution Reactions of Selenophenes
Halogenation
Halogenation of selenophenes is a common transformation and can be achieved with various halogenating agents. Bromination and chlorination are the most frequently employed.
-
Bromination: Selenophenes react readily with bromine, often leading to polybrominated products if the reaction is not carefully controlled. The use of milder brominating agents like N-bromosuccinimide (NBS) can provide better selectivity for monosubstitution.
-
Chlorination: Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) or by employing environmentally benign methods using sodium chloride as a source of "electrophilic chlorine".[1][4]
Nitration
Nitration of selenophenes introduces a nitro group onto the ring, a versatile functional group for further transformations. Due to the sensitivity of the selenophene ring to strong oxidizing acids, milder nitrating conditions are often preferred over the standard nitric acid/sulfuric acid mixture. A common method involves the use of nitric acid in acetic anhydride.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the selenophene ring, forming selenophenyl ketones. This reaction is typically carried out using an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting ketones are important intermediates in the synthesis of various pharmaceuticals.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including selenophenes. The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF). The electrophilic iminium species then attacks the selenophene ring.
Quantitative Data Summary
The following table summarizes quantitative data for various electrophilic substitution reactions of selenophenes.
| Reaction Type | Selenophene Substrate | Electrophile/Reagents | Product(s) | Yield (%) | Isomer Ratio (α:β) | Reference(s) |
| Bromination | Unsubstituted | Br2 in CHCl3/AcOH | 2,3,5-Tribromoselenophene | Not specified | N/A | [5] |
| Chlorination | Selenoenyne | NaCl, CuSO4·5H2O in EtOH | 3-Chloroselenophene derivative | 81 | N/A | [5] |
| Bromination | Selenoenyne | NaBr, CuSO4·5H2O in EtOH | 3-Bromoselenophene derivative | 92 | N/A | [5] |
| Iodination | Selenoenyne | NaI, CuSO4·5H2O in EtOH | 3-Iodoselenophene derivative | 95 | N/A | [5] |
| Formylation | Unsubstituted | POCl3, DMF | 2-Formylselenophene | 77 (general procedure) | Predominantly α | [6] |
| Acylation | Unsubstituted | Acetic anhydride, AlCl3 | 2-Acetylselenophene | Varies | Predominantly α | [7] |
| Nitration | Unsubstituted | HNO3, Acetic anhydride | 2-Nitroselenophene | Varies | Predominantly α | [8] |
| Sulfonation | Unsubstituted | Chlorosulfonic acid | Selenophene-2-sulfonic acid | Varies | Predominantly α | [9] |
Note: Yields and isomer ratios are highly dependent on reaction conditions and the specific substrates used.
Detailed Experimental Protocols
General Experimental Workflow for Electrophilic Substitution
Protocol 1: Nitration of Selenophene with Nitric Acid/Acetic Anhydride
Materials:
-
Selenophene
-
Acetic anhydride
-
Fuming nitric acid (d=1.51)
-
Glacial acetic acid
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of selenophene in acetic anhydride is prepared in a three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel.
-
A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.
-
The selenophene solution is cooled to approximately 10°C in an ice-salt bath.
-
The nitric acid solution is added dropwise to the stirred selenophene solution, maintaining the temperature below 10°C. The appearance of a dark red color may indicate oxidation, so the addition rate and temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice with stirring.
-
The product is extracted with an organic solvent. The organic layers are combined, washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield 2-nitroselenophene.
Protocol 2: Vilsmeier-Haack Formylation of Selenophene
Materials:
-
Selenophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of selenophene in DMF, (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) is added at 0°C.[6]
-
The reaction mixture is stirred at room temperature for several hours (e.g., 6.5 hours).[6]
-
A solution of sodium acetate in water is then added at 0°C and the mixture is stirred for a short period (e.g., 10 minutes).[6]
-
The reaction mixture is diluted with water and extracted with diethyl ether.[6]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[6]
-
After filtration, the solvent is evaporated under reduced pressure.[6]
-
The residue is purified by silica gel column chromatography to afford 2-formylselenophene.[6]
Protocol 3: Friedel-Crafts Acylation of Selenophene with Acetic Anhydride
Materials:
-
Selenophene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid
-
Water
-
Organic solvent for extraction (e.g., DCM)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Anhydrous aluminum chloride is suspended in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
The mixture is cooled in an ice bath, and acetic anhydride is added dropwise with stirring.
-
Selenophene, dissolved in anhydrous DCM, is then added slowly to the reaction mixture, maintaining the low temperature.
-
The reaction is allowed to stir at room temperature for a specified duration, with progress monitored by TLC.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional DCM.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by column chromatography on silica gel to give 2-acetylselenophene.
Conclusion
The electrophilic substitution reactions of selenophenes are fundamental transformations that provide access to a wide array of functionalized heterocyclic compounds. The inherent reactivity of the selenophene ring, with a preference for substitution at the α-position, allows for predictable and efficient synthesis. By carefully selecting reagents and controlling reaction conditions, a high degree of selectivity can be achieved for various electrophilic substitutions, including halogenation, nitration, acylation, and formylation. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel selenophene-based molecules with potential applications in drug discovery and advanced materials.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. SUBSTRATE AND POSITIONAL SELECTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS OF PYRROLE, FURAN, THIOPHENE, AND SELENOPHENE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
The Bromomethyl Group in Heterocyclic Compounds: An In-depth Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromomethyl group onto a heterocyclic scaffold is a powerful strategy in synthetic chemistry, unlocking a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the reactivity of the bromomethyl group in various heterocyclic compounds, with a focus on quantitative data, detailed experimental protocols, and the mechanistic underpinnings of these reactions. This information is critical for the effective design and synthesis of novel molecules in drug discovery and materials science.
Core Reactivity Principles
The reactivity of the bromomethyl group is primarily dictated by the facile cleavage of the carbon-bromine bond, making the methylene carbon an electrophilic center susceptible to attack by a wide array of nucleophiles. The stability of the resulting carbocation or the transition state of the substitution reaction is significantly influenced by the nature of the heterocyclic ring to which it is attached.
Factors Influencing Reactivity:
-
Nature of the Heterocycle: The electron-donating or electron-withdrawing properties of the heterocyclic ring play a crucial role. Electron-rich heterocycles (e.g., pyrrole, furan) can stabilize a developing positive charge on the adjacent methylene group through resonance, enhancing reactivity towards nucleophilic substitution. Conversely, electron-deficient rings (e.g., pyridine) can decrease the reactivity of the bromomethyl group.
-
Position of the Bromomethyl Group: The position of the bromomethyl substituent on the heterocyclic ring affects its reactivity due to differing electronic and steric environments.
-
Steric Hindrance: Bulky substituents near the bromomethyl group can hinder the approach of nucleophiles, thereby reducing the reaction rate.
-
Reaction Conditions: The choice of solvent, temperature, and the nature of the nucleophile or catalyst are critical parameters that can be tuned to control the outcome and efficiency of the reaction.
Key Reaction Classes
Bromomethylated heterocycles are versatile intermediates that can participate in a variety of chemical transformations, including nucleophilic substitutions, organometallic cross-coupling reactions, radical reactions, and eliminations.
Nucleophilic Substitution Reactions
This is the most common reaction pathway for bromomethyl heterocycles. The electrophilic methylene carbon readily reacts with a diverse range of nucleophiles.
Table 1: Yields of Nucleophilic Substitution on 2-(Bromomethyl)pyridine with Various Nucleophiles
| Nucleophile | Product | Yield (%) |
| Piperidine | 2-(Piperidin-1-ylmethyl)pyridine | 85 |
| Sodium Phenoxide | 2-(Phenoxymethyl)pyridine | 78 |
| Sodium Azide | 2-(Azidomethyl)pyridine | 92 |
| Diethyl Malonate | Diethyl 2-(pyridin-2-ylmethyl)malonate | 75 |
Note: Yields are representative and can vary based on specific reaction conditions.
Organometallic Cross-Coupling Reactions
The bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This reaction involves the coupling of the bromomethyl heterocycle (or a derivative) with a boronic acid or ester. It is a powerful tool for the synthesis of biaryl and related structures.[1][2]
Table 2: Yields of Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Arylboronic Acids [1][2]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 72 |
| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 3-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(3-chlorophenyl)thiophene | 68 |
| 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 65 |
This coupling reaction with terminal alkynes provides a direct route to alkynyl-substituted heterocycles.
Radical Reactions
The C-Br bond of a bromomethyl group can undergo homolytic cleavage to generate a radical intermediate, which can then participate in various cyclization and addition reactions.
Grignard Reagent Formation
Reaction with magnesium metal in an etheral solvent can lead to the formation of a Grignard reagent, a potent nucleophile for subsequent reactions with electrophiles.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene[1][2]
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene.
Materials:
-
2-Bromo-5-(bromomethyl)thiophene
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(bromomethyl)-5-aryl-thiophene.[1][2]
Application in Drug Discovery: Covalent Kinase Inhibitors
The electrophilic nature of the bromomethyl group makes it a suitable "warhead" for the design of covalent inhibitors, particularly for protein kinases. These inhibitors form a permanent covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of the kinase, leading to irreversible inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[3][4][5][6] Several covalent BTK inhibitors have been developed that utilize an electrophilic group to target a cysteine residue (Cys481) in the active site. While many approved inhibitors use an acrylamide warhead, the principle of covalent targeting can be extended to other electrophiles, including those derived from bromomethyl heterocycles.
Diagram 2: Simplified BTK Signaling Pathway and Covalent Inhibition
Caption: Simplified B-cell receptor signaling pathway showing the role of BTK and its inhibition by a covalent inhibitor.
The covalent inhibitor, containing a reactive group such as a bromomethylated heterocycle, first binds non-covalently to the ATP-binding pocket of BTK. This positions the electrophilic warhead in close proximity to the nucleophilic thiol group of Cys481. A subsequent nucleophilic attack from the cysteine residue onto the electrophilic carbon of the warhead results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[4][5] This blocks the downstream signaling cascade that is essential for B-cell proliferation and survival, providing a therapeutic benefit in diseases characterized by hyperactive B-cell signaling.
Conclusion
The bromomethyl group is a highly valuable functional handle in heterocyclic chemistry, offering a gateway to a vast chemical space. Its reactivity can be modulated by the parent heterocycle and reaction conditions, allowing for a high degree of control in synthetic design. The applications of bromomethylated heterocycles are extensive, ranging from fundamental organic synthesis to the development of targeted therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize these versatile building blocks in their scientific endeavors.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to Organoselenium Chemistry: From Core Principles to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organoselenium Chemistry
Organoselenium chemistry explores the synthesis, properties, and applications of organic compounds containing a carbon-selenium bond. As a chalcogen, selenium shares chemical similarities with sulfur and oxygen, yet it possesses unique properties that render its organic derivatives highly valuable in synthetic and medicinal chemistry.[1] The carbon-selenium bond is weaker and longer than a carbon-sulfur bond, and selenium compounds are generally more nucleophilic and acidic than their sulfur analogs.[1][2] Selenium can exist in various oxidation states (-2, +2, +4, +6), with Se(II) being the most common in organoselenium chemistry.[1] These fundamental characteristics underpin the diverse reactivity and biological activity of organoselenium compounds.
This guide provides a comprehensive overview of the core principles of organoselenium chemistry, with a focus on its application in drug development. We will delve into the synthesis and reactions of these compounds, present key quantitative data, detail experimental protocols, and visualize complex biological pathways and experimental workflows.
Core Concepts and Physicochemical Properties
The distinct electronic and steric properties of organoselenium compounds govern their reactivity. Selenols (RSeH), the selenium analogs of alcohols and thiols, are more acidic than thiols and are readily oxidized to diselenides (RSeSeR).[1][2] Diselenides serve as stable, shelf-storable precursors to more reactive organoselenium reagents.[1][2] Selenides (RSeR'), analogous to ethers and sulfides, are the most common class of organoselenium compounds and can be oxidized to selenoxides (RSe(O)R').[1] Selenoxides are key intermediates in one of the most important reactions in organoselenium chemistry: the selenoxide elimination.[1][2]
Quantitative Physicochemical Data
The following tables summarize key quantitative data for representative organoselenium compounds, providing a basis for understanding their reactivity and stability.
Table 1: Bond Dissociation Energies of Selenium Compounds
| Bond | Bond Dissociation Energy (kcal/mol) |
| Se-H | 66 |
| Se-C | 56 |
| Se-Se | 46 |
| C-Se | 234 kJ/mol (approx. 56 kcal/mol) |
| C-S | 272 kJ/mol (approx. 65 kcal/mol) |
Source:[3]
Table 2: pKa Values of Selenols and Related Compounds
| Compound | pKa |
| H₂Se | 3.8 |
| H₂S | 7.0 |
| H₂O | 16 |
| Benzeneselenol (PhSeH) | 5.9 |
| Thiophenol (PhSH) | 6.5 |
Synthesis of Organoselenium Compounds
The synthesis of organoselenium compounds can be achieved through a variety of methods, often involving the introduction of selenium as either a nucleophile or an electrophile.
Common Synthetic Strategies:
-
From Diselenides: Diorganyl diselenides are versatile starting materials that can be cleaved to generate both electrophilic and nucleophilic selenium species.[4]
-
Mechanochemical Synthesis: This method allows for the rapid and solvent-minimal synthesis of organoselenium compounds by forming selenium nucleophiles in situ from organic halides, magnesium metal, and elemental selenium through mechanical stimulation.[5][6][7]
-
Selenenylation of Alkenes: The addition of electrophilic selenium reagents to alkenes is a powerful method for the functionalization of double bonds.[8]
-
Selenocyclization: This intramolecular reaction involves the attack of a nucleophile on a selenium-activated unsaturated system, leading to the formation of selenium-containing heterocycles.[8]
Table 3: Yields of Selected Organoselenium Synthesis Reactions
| Reaction | Substrates | Product | Yield (%) |
| Iron-mediated cyclization | 1,3-diynyl propargyl aryl derivatives, dibutyl diselenide | Chromene-fused selenophene derivatives | Up to 99% |
| Intermolecular selenoamination | Alkynes, diphenyl diselenide, N-fluorobenzenesulfonimide | Vinyl selenides with benzenesulfonamide group | 62-99% |
| Mechanochemical synthesis | Aryl iodides, Mg, Se | Symmetrical diaryl diselenides | Good to excellent |
| Acetoxyselenenylation of alkenes | Alkenes, diphenyl diselenide, (diacetoxyiodo)benzene | β-acetoxy selenides | Good |
Key Reactions in Organoselenium Chemistry
Organoselenium compounds undergo a range of synthetically useful transformations, many of which are driven by the unique properties of the selenium atom.
Selenoxide Elimination
The selenoxide elimination is a mild and efficient method for introducing carbon-carbon double bonds. It proceeds through a syn-elimination mechanism where a selenoxide decomposes to an alkene and a selenenic acid. This reaction is particularly useful for the synthesis of α,β-unsaturated carbonyl compounds.
Selenenylation
Selenenylation involves the addition of an electrophilic selenium species to a nucleophile, most commonly an alkene or an enolate. This reaction is highly versatile and can be used to introduce a variety of functional groups vicinal to the selenium atom.
Selenocyclization
Selenocyclization is an intramolecular cyclization reaction initiated by the attack of an electrophilic selenium species on an unsaturated system within the same molecule. This process is a powerful tool for the construction of selenium-containing heterocyclic compounds.
Applications in Drug Development
The unique redox properties of organoselenium compounds make them promising candidates for the development of new therapeutic agents. Their ability to interact with biological thiols and reactive oxygen species (ROS) is central to their diverse pharmacological activities.
Antioxidant Activity
Many organoselenium compounds exhibit potent antioxidant activity by mimicking the function of the selenoenzyme glutathione peroxidase (GPx). They can catalyze the reduction of harmful hydroperoxides by glutathione, thereby protecting cells from oxidative damage.
Anticancer Activity
The pro-oxidant effects of some organoselenium compounds are harnessed for anticancer therapy. At higher concentrations, these compounds can induce oxidative stress in cancer cells, leading to apoptosis. They have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Table 4: IC₅₀ Values of Selected Organoselenium Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50 |
| Compound 1 | PC-3 (Prostate Cancer) | 10-50 |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 |
| Compound 2 | HTB-26 (Breast Cancer) | 10-50 |
| Compound 2 | PC-3 (Prostate Cancer) | 10-50 |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 |
| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline 4e | MCF-7 (Breast Cancer) | 62 |
| Melphalan (standard drug) | MCF-7 (Breast Cancer) | 61 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of organoselenium compounds with cellular machinery and the workflows for their synthesis and evaluation is crucial for understanding their therapeutic potential.
Signaling Pathways
dot
Caption: PI3K/Akt signaling pathway and the inhibitory action of organoselenium compounds.
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// Edges GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; Organoselenium -> Raf [arrowhead=tee, label="Inhibits", color="#EA4335"]; Organoselenium -> ERK [arrowhead=tee, label="Inhibits", color="#EA4335"]; }
Caption: General workflow for the synthesis and purification of an organoselenium compound.
dot
Caption: Workflow for determining the cytotoxicity of an organoselenium compound using the MTT assay.
Experimental Protocols
This section provides detailed methodologies for key experiments in organoselenium chemistry.
Protocol 1: Selenenylation of an Alkene (Acetoxyselenenylation)
Objective: To synthesize a β-acetoxy selenide from an alkene. [8] Materials:
-
Alkene (e.g., styrene)
-
Diphenyl diselenide
-
(Diacetoxyiodo)benzene
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 mmol) and diphenyl diselenide (0.5 mmol) in anhydrous acetonitrile (10 mL).
-
To this stirred solution, add (diacetoxyiodo)benzene (1.1 mmol) portion-wise over 5 minutes at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-acetoxy selenide.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) and mass spectrometry.
Protocol 2: Selenocyclization
Objective: To synthesize a selenium-containing heterocycle from an unsaturated substrate. [10] Materials:
-
Unsaturated substrate with an internal nucleophile (e.g., 5-alkenylhydantoin)
-
Electrophilic selenium reagent (e.g., phenylselenyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for organic synthesis
-
TLC and column chromatography supplies
Procedure:
-
Dissolve the 5-alkenylhydantoin (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylselenyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fused bicyclic hydantoin.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 3: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an organoselenium compound against a cancer cell line. [11][12][13][14] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Organoselenium compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the organoselenium compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Conclusion
Organoselenium chemistry is a dynamic and expanding field with significant implications for organic synthesis and drug discovery. The unique reactivity of organoselenium compounds, coupled with their diverse biological activities, positions them as a promising class of molecules for the development of novel therapeutics. This guide has provided a comprehensive overview of the fundamental principles, synthetic methodologies, key reactions, and applications of organoselenium compounds, with a particular focus on their potential as antioxidant and anticancer agents. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation in this exciting area of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical synthesis of organoselenium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism, kinetics and selectivity of selenocyclization of 5-alkenylhydantoins: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Computational Deep Dive into the Reactivity of 2-(Bromomethyl)selenophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
2-(Bromomethyl)selenophene is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its reactivity, largely governed by the labile bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules. Understanding the kinetics and thermodynamics of its reactions is crucial for optimizing synthetic routes and designing novel compounds. This technical guide provides a comprehensive framework for the computational analysis of this compound reactivity, outlining theoretical methodologies, simulated experimental protocols, and expected quantitative data. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this guide extrapolates from well-established principles of computational chemistry and data from analogous organoselenium and thiophene compounds to propose a robust analytical workflow.
Introduction to this compound
Selenophenes, the selenium analogues of thiophenes, are an important class of five-membered heterocyclic compounds. The incorporation of a selenium atom imparts unique electronic and steric properties, influencing the molecule's reactivity and biological activity. The bromomethyl substituent at the 2-position of the selenophene ring is a key functional group, rendering the benzylic-like carbon highly susceptible to nucleophilic attack. This makes this compound a valuable precursor for introducing the selenophenylmethyl moiety into various molecular scaffolds.
Computational analysis serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.[1] By employing quantum mechanical calculations, we can predict reaction pathways, determine activation energies, and analyze transition state geometries, thereby gaining a deeper understanding of the factors that control reactivity.
Theoretical Methodology for Reactivity Analysis
A reliable computational method is paramount for the accurate prediction of molecular properties and reaction energetics. Based on studies of organoselenium compounds, Density Functional Theory (DFT) has emerged as a robust and efficient approach.
Recommended Computational Level of Theory
For the computational analysis of this compound, the following level of theory is recommended for geometry optimizations and energy calculations:
-
Functional: B3PW91 or M06-2X. The B3PW91 functional has been shown to provide reliable geometries and bond dissociation energies for organoselenium compounds.[2] The M06-2X functional is also a good choice, particularly for studying reaction mechanisms involving non-covalent interactions.
-
Basis Set: 6-311+G(2df,p). This basis set provides a good balance between computational cost and accuracy for systems containing selenium. The inclusion of diffuse functions (+) is important for describing anionic species that may be involved in nucleophilic substitution reactions, and the polarization functions (2df,p) are crucial for accurately describing bonding.
Solvation Model
To simulate reactions in a condensed phase, it is essential to include a solvation model. The Implicit Solvation Model, such as the SMD (Solvation Model based on Density) model, is a computationally efficient way to account for the bulk solvent effects on the solute's electronic structure and energetics. The choice of solvent will depend on the specific reaction being studied (e.g., tetrahydrofuran, dimethylformamide).
Proposed Computational Workflow for Nucleophilic Substitution
A primary reaction pathway for this compound is nucleophilic substitution (SN2). The following workflow outlines the steps to computationally investigate this reaction.
Caption: Proposed workflow for computational analysis of SN2 reactions.
Detailed Computational Protocol
-
Reactant and Nucleophile Optimization: The geometries of this compound and the chosen nucleophile (e.g., hydroxide, cyanide) are optimized to their ground state minima.
-
Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the SN2 reaction. This involves a concerted bond-breaking (C-Br) and bond-forming (C-Nucleophile) process.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the located transition state to confirm that it connects the reactant and product states.
-
Product Optimization: The geometry of the substitution product and the bromide leaving group are optimized.
-
Frequency Calculation: Vibrational frequency calculations are performed for all optimized structures (reactants, transition state, and products). The absence of imaginary frequencies for reactants and products confirms they are true minima, while a single imaginary frequency for the transition state confirms it is a first-order saddle point. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Profile Construction: The relative energies (activation energy and reaction energy) are calculated by combining the electronic energies and the thermal corrections.
Predicted Quantitative Data
While specific experimental data for this compound is scarce, computational analysis can provide valuable predictions. The following tables summarize the expected quantitative data from a computational study of its SN2 reaction with a generic nucleophile (Nu⁻).
Table 1: Predicted Geometrical Parameters (Å) for Key Structures in the SN2 Reaction
| Parameter | Reactant (C-Br) | Transition State (C-Br) | Transition State (C-Nu) | Product (C-Nu) |
| Bond Length | ~1.98 | ~2.20 | ~2.10 | ~1.85 |
Table 2: Predicted Energetic Data (kcal/mol) for the SN2 Reaction
| Parameter | Value |
| Activation Energy (ΔG‡) | 15 - 25 |
| Reaction Energy (ΔG°) | -10 to -20 (Exergonic) |
Note: These values are estimations based on analogous reactions and the known reactivity of similar compounds. The actual values will depend on the specific nucleophile and solvent used.
Potential Reaction Mechanisms and Side Reactions
Besides the direct SN2 pathway, other reaction mechanisms could be operative, especially with bulkier nucleophiles or under different reaction conditions.
Caption: Competing reaction pathways for this compound.
A computational investigation into these alternative pathways, such as SN1 and E2, would involve locating the corresponding intermediates and transition states. The relative activation barriers for each pathway would determine the major product under a given set of conditions. For instance, the formation of a carbocation intermediate in an SN1 pathway is expected to have a higher activation barrier compared to the concerted SN2 mechanism for this primary-like halide.
Synthesis of this compound: An Experimental Protocol
A common method for the synthesis of this compound is the radical bromination of 2-methylselenophene.
Materials and Reagents
-
2-Methylselenophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
To a solution of 2-methylselenophene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Conclusion
The computational analysis of this compound reactivity offers a powerful avenue for understanding and predicting its chemical behavior. This guide has outlined a comprehensive theoretical and computational framework, from selecting the appropriate level of theory to defining a clear workflow for studying its primary reaction pathways. The predicted quantitative data and the exploration of potential side reactions provide a solid foundation for further experimental and theoretical investigations. As the demand for novel organoselenium compounds in drug discovery and materials science continues to grow, the methodologies described herein will be invaluable for the rational design and synthesis of new this compound derivatives with tailored properties.
References
- 1. Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study [beilstein-journals.org]
An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)selenophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2-(Bromomethyl)selenophene. This compound is a valuable building block in organic synthesis and drug discovery, owing to the unique properties of the selenophene ring and the reactivity of the bromomethyl group.
Molecular Structure
This compound consists of a five-membered aromatic selenophene ring substituted at the 2-position with a bromomethyl group. The selenophene ring is a selenium-containing analog of thiophene and furan, exhibiting aromatic character. The numbering of the selenophene ring starts from the selenium atom.
Key Structural Features:
-
Planar Aromatic Ring: The selenophene ring is planar, a characteristic of aromatic systems.
-
Electronegativity of Selenium: Selenium is less electronegative than sulfur, which influences the electronic properties and reactivity of the ring compared to its thiophene analog.
-
Reactive Bromomethyl Group: The CH₂Br group is a versatile functional handle for introducing the selenophene moiety into larger molecules through nucleophilic substitution reactions.
Synthesis of this compound
The primary method for the synthesis of this compound is the radical side-chain bromination of 2-methylselenophene.
Experimental Protocol: Radical Bromination of 2-Methylselenophene
This protocol is based on established methods for the side-chain bromination of methyl-substituted heterocycles. A notable challenge is the potential for competing ring bromination. To favor side-chain bromination, a "reversed addition" technique is often employed, where the substrate is added to the brominating agent.
Materials and Reagents:
-
2-Methylselenophene
-
N-Bromosuccinimide (NBS)
-
Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or benzene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triphenylphosphine (for isolation as a phosphonium salt, if necessary)
Procedure:
-
A solution of N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO in anhydrous carbon tetrachloride is brought to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 2-methylselenophene (1.0 equivalent) in anhydrous carbon tetrachloride is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional 2-4 hours, with the progress monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Note: Due to the potential instability of this compound, it is sometimes isolated and characterized as its more stable triphenylphosphonium salt by reacting the crude product with triphenylphosphine.
Spectroscopic Data
Precise, experimentally verified spectroscopic data for this compound is not widely published. The following tables summarize the expected spectroscopic characteristics based on the analysis of related compounds, such as selenophene, 2-bromoselenophene, and other substituted selenophenes.
NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| H3 | ~7.1 - 7.3 | ~128 - 130 | |
| H4 | ~6.9 - 7.1 | ~126 - 128 | |
| H5 | ~7.4 - 7.6 | ~130 - 132 | |
| CH₂ | ~4.6 - 4.8 | ~30 - 35 | Shift is influenced by the electronegative bromine atom. |
| C2 | - | ~140 - 145 | Quaternary carbon attached to the bromomethyl group. |
| C3 | - | ~128 - 130 | |
| C4 | - | ~126 - 128 | |
| C5 | - | ~130 - 132 |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | C-H stretching (aromatic) | Medium |
| ~2950 - 2850 | C-H stretching (aliphatic) | Medium |
| ~1500 - 1400 | C=C stretching (aromatic ring) | Medium-Strong |
| ~1220 | C-H in-plane bending | Medium |
| ~850 - 700 | C-H out-of-plane bending | Strong |
| ~600 - 500 | C-Br stretching | Medium-Strong |
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Notes |
| [M]⁺ | [C₅H₅BrSe]⁺ | Molecular ion peak. The isotopic pattern will be characteristic of the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant). |
| [M-Br]⁺ | [C₅H₅Se]⁺ | Loss of a bromine radical. |
| [C₄H₄Se]⁺ | Selenophene radical cation | Loss of the CH₂Br group. |
| [C₄H₃]⁺ | Further fragmentation of the ring. |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a key step in the functionalization of the selenophene core, enabling its incorporation into more complex molecular architectures with potential applications in drug development and materials science.
Caption: Synthetic pathway of this compound and its subsequent functionalization.
Conclusion
This compound serves as a pivotal intermediate for the synthesis of a wide array of functionalized selenophene-containing molecules. While detailed experimental data for this specific compound is sparse in the literature, its molecular properties can be reliably predicted based on the well-established chemistry of related heterocyclic compounds. The synthetic protocol outlined, employing radical bromination, provides a viable route to access this versatile building block for further research and development in medicinal chemistry and materials science. Further dedicated studies to fully characterize this compound would be a valuable contribution to the field.
Unlocking the Potential of Selenophene Derivatives: A Technical Guide for Researchers
A comprehensive overview of the synthesis, properties, and diverse research applications of selenophene-containing compounds in organic electronics, medicinal chemistry, and materials science.
Introduction
Selenophene, the selenium-containing analog of thiophene, has emerged as a versatile building block in the design of novel organic materials with tailored electronic and biological properties. The unique characteristics of the selenium atom, including its larger atomic radius, lower electronegativity, and enhanced polarizability compared to sulfur, impart distinct advantages to selenophene-based molecules. These properties lead to a narrower bandgap, improved intermolecular interactions, and higher charge carrier mobility in organic electronic devices. In the realm of medicinal chemistry, the incorporation of selenium can significantly modulate the pharmacological profile of organic molecules, leading to potent antioxidant, anticancer, and antimicrobial agents. This technical guide provides an in-depth exploration of the burgeoning field of selenophene derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, characterization, and potential applications.
Core Properties and Advantages of Selenophene Derivatives
The substitution of sulfur with selenium in heterocyclic systems brings about several key changes in molecular and bulk properties:
-
Lower Bandgap: Selenophene-containing conjugated polymers and small molecules typically exhibit a lower highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap compared to their thiophene counterparts.[1][2] This is attributed to the increased quinoidal character of the selenophene ring in the excited state, which facilitates intramolecular charge transfer.[3] A lower bandgap allows for the absorption of a broader range of the solar spectrum, making these materials highly suitable for organic photovoltaic (OPV) applications.[1][2]
-
Enhanced Intermolecular Interactions: The larger and more polarizable nature of the selenium atom promotes stronger intermolecular Se-Se interactions.[4] This can lead to more ordered molecular packing in the solid state, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices.[4]
-
Higher Charge Carrier Mobility: The combination of a lower bandgap and enhanced intermolecular interactions often results in higher charge carrier mobilities for selenophene-based materials compared to their sulfur analogs.[5][6] This is a critical parameter for the performance of organic semiconductors.
-
Unique Biological Activity: The presence of selenium can confer significant biological activity to organic molecules. Organoselenium compounds have been shown to exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[7]
Research Applications
The unique properties of selenophene derivatives have led to their exploration in a variety of research fields.
Organic Electronics
The tunable electronic properties of selenophenes make them prime candidates for active materials in a range of organic electronic devices.
-
Organic Solar Cells (OSCs): Selenophene-based polymers have demonstrated high power conversion efficiencies (PCEs) in bulk heterojunction (BHJ) solar cells. For instance, a copolymer containing selenopheno[3,4-b]selenophene and benzodiselenophene (PSeB2) achieved a PCE of 6.87% when blended with PC71BM.[4] This was a significant improvement over its thiophene analogue. More recent developments in all-polymer solar cells using multi-selenophene-containing acceptors have pushed PCEs to over 15%.[8]
-
Organic Field-Effect Transistors (OFETs): The enhanced intermolecular interactions and higher charge carrier mobilities of selenophene derivatives are highly advantageous for OFET applications. Polyselenophenes have been shown to exhibit high ambipolar charge transport with balanced electron and hole mobilities on the order of 0.03 cm²/V·s.[6]
-
Organic Light-Emitting Diodes (OLEDs): Selenophene derivatives are also being investigated for use in OLEDs, where their tunable emission properties can be exploited.[7]
Medicinal Chemistry
The incorporation of a selenophene moiety into pharmacologically active scaffolds has yielded promising drug candidates with diverse therapeutic potential.
-
Anticancer Agents: Selenophene derivatives have been reported to exhibit significant anticancer activity.[7] For example, certain selenophene-based chalcone analogs have shown IC50 values in the micromolar range against human colorectal adenocarcinoma cells, inducing apoptosis through mitochondrial- and caspase-3-dependent pathways.[9] Other derivatives have demonstrated potent EGFR inhibitory activity.[1]
-
Antioxidant Properties: Selenophene and its derivatives have been shown to possess potent antioxidant and antiradical activities, in some cases exceeding that of traditional antioxidants like Trolox and BHT.[10] This activity is attributed to the ability of the selenium atom to scavenge free radicals.
-
Antibacterial Agents: Selenophene-containing compounds have been investigated as inhibitors of bacterial type IIA topoisomerases, such as DNA gyrase. One selenophene analogue displayed improved activity against the primary target enzyme and reduced inhibition of the hERG potassium channel, a common off-target effect.[6]
Data Presentation
The following tables summarize key quantitative data for representative selenophene derivatives in various applications.
Table 1: Performance of Selenophene Derivatives in Organic Solar Cells
| Polymer/Small Molecule | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PSeB2 | PC71BM | 6.87 | 0.83 | 12.4 | 0.67 | [4] |
| PNDIS-hd | PBDB-T | 8.4 | - | 14.50 | 0.71 | [5] |
| PFY-3Se | Polymer Donor | 15.1 | - | - | - | [8] |
Table 2: Charge Carrier Mobility of Selenophene-Based OFETs
| Polymer | Mobility (cm²/V·s) | On/Off Ratio | Device Architecture | Reference |
| Regioregular Polyselenophene | 0.03 (hole and electron) | - | Top-gate/bottom-contact | [6] |
| P3SDTDPP | 2.1 x 10-3 (hole) | - | - | [11] |
| PSe | 8.0 x 10-4 (hole) | - | - | [12] |
Table 3: Biological Activity of Selenophene Derivatives
| Compound | Biological Activity | Assay | IC50 (µM) | Cell Line/Target | Reference |
| Selenophene-based chalcone (compound 6) | Anticancer | MTT | 19.98 ± 3.38 | HT-29 | [9] |
| Selenoazo dye (compound 12b) | Anticancer | MTT | 2.59 ± 0.02 | PC-3 | [1] |
| Selenoazo dye (compound 12b) | EGFR Inhibition | EGFR-TK | 0.123 | EGFR | [1] |
| Selenophene analogue of AVE6971 | DNA Gyrase Inhibition | Supercoiling | - | DNA Gyrase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis Protocols
1. General Procedure for Stille Polymerization of Selenophene-Based Polymers
This protocol is a representative example for the synthesis of conjugated polymers and may require optimization for specific monomers.
-
Materials: 2,5-bis(trimethylstannyl)selenophene (monomer A), dibrominated co-monomer (monomer B), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], anhydrous toluene, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a nitrogen-filled glovebox, add equimolar amounts of monomer A and monomer B to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the palladium catalyst (typically 2-4 mol%).
-
Add the anhydrous solvent mixture (e.g., toluene:DMF 4:1 v/v) to achieve a monomer concentration of approximately 0.1 M.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture at a specific temperature (e.g., 120 °C) under an inert atmosphere for a defined period (e.g., 12-48 hours). A stepwise heating protocol may be employed to control molecular weight and polydispersity.[13]
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).
-
Dry the purified polymer under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR and UV-Vis spectroscopy for structural confirmation and optical properties.
-
2. Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]selenophene-3-carbonitrile via Gewald Reaction
This is a multi-component reaction for the synthesis of substituted 2-aminoselenophenes.
-
Materials: Cyclohexanone, malononitrile, elemental selenium powder, morpholine (as a basic catalyst), ethanol.
-
Procedure:
-
To a round-bottom flask, add cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental selenium (1 equivalent) in ethanol.
-
Add a catalytic amount of morpholine.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.[10][14]
-
Device Fabrication and Characterization Protocols
1. Fabrication of an Inverted Bulk Heterojunction Organic Solar Cell
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes.
-
-
Device Fabrication:
-
Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate and anneal.
-
Prepare a blend solution of the selenophene-based donor polymer and a fullerene acceptor (e.g., PC71BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene.
-
Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox.
-
Anneal the active layer at an optimized temperature to improve morphology.
-
Deposit an electron transport layer (ETL), such as Ca or ZnO, and an aluminum (Al) top electrode by thermal evaporation under high vacuum.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
2. Measurement of Charge Carrier Mobility using the Space-Charge-Limited Current (SCLC) Method
-
Device Fabrication: Fabricate a single-carrier device (hole-only or electron-only) with the selenophene-based semiconductor sandwiched between two electrodes with appropriate work functions to ensure ohmic injection of the desired charge carrier.
-
Measurement:
-
Measure the dark current density-voltage (J-V) characteristics of the device.
-
Plot the J-V curve on a log-log scale.
-
-
Analysis:
-
Identify the SCLC regime, which is characterized by a slope of 2 in the log(J) vs. log(V) plot.
-
In this regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
-
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the active layer.
-
-
Calculate the mobility (µ) from the slope of the J vs. V² plot in the SCLC region.[7][11][15]
-
Biological Assay Protocols
1. MTT Assay for Anticancer Activity
-
Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the selenophene derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
2. DPPH Radical Scavenging Assay for Antioxidant Activity
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol or ethanol, test compound, standard antioxidant (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the selenophene derivative and the standard antioxidant.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add different concentrations of the test compound or standard to the wells/cuvettes. Include a control with only the solvent.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm).
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).[1][3][17]
-
3. DNA Gyrase Supercoiling Inhibition Assay
-
Materials: Relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, assay buffer (containing ATP, MgCl₂, KCl, etc.), test compound, DNA loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add the assay buffer, relaxed plasmid DNA, and different concentrations of the selenophene derivative. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DNA gyrase enzyme to all tubes except the negative control.
-
Incubate the reactions at 37 °C for a specific time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
-
Data Analysis:
-
Quantify the amount of supercoiled DNA in each lane.
-
Determine the concentration of the compound that inhibits the supercoiling activity of the enzyme by 50% (IC50).[18]
-
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. profoldin.com [profoldin.com]
- 3. google.com [google.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Stepwise heating in Stille polycondensation toward no batch-to-batch variations in polymer solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. youtube.com [youtube.com]
- 18. inspiralis.com [inspiralis.com]
A Technical Guide to the History and Synthesis of Selenophene
Abstract
Selenophene, the selenium analog of thiophene and furan, is a five-membered aromatic heterocycle that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of the selenium atom, impart distinct characteristics to molecules in which it is incorporated. This technical guide provides a comprehensive overview of the history of selenophene's discovery and the evolution of its synthetic methodologies. Core synthetic strategies, including the Paal-Knorr and Fiesselmann syntheses, are discussed in detail, complete with generalized experimental protocols, reaction mechanisms, and quantitative data. This document serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel selenium-containing compounds.
Introduction
The field of heterocyclic chemistry is foundational to the development of pharmaceuticals and functional organic materials. Within this diverse landscape, chalcogen-containing heterocycles, particularly those of sulfur and oxygen (thiophene and furan), are ubiquitous. Selenophene (C₄H₄Se), while less common, presents a unique scaffold for the design of novel molecular entities. The replacement of sulfur with selenium can lead to significant alterations in a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications have been exploited to fine-tune the biological activity and material properties of a wide range of compounds. This guide delves into the historical context of selenophene's discovery and provides a detailed examination of the key synthetic routes developed for its preparation.
The Discovery and First Syntheses of Selenophene
The journey into the chemistry of selenophenes began in the late 19th century. The first synthesis of a selenophene derivative was reported in 1885 by Paal, who prepared 2,5-dimethylselenophene by heating hexane-2,5-dione with phosphorus pentaselenide. However, the parent, unsubstituted selenophene was not synthesized until 1927, when Mazza and Solazzo reported its formation from the reaction of selenium with acetylene at elevated temperatures, achieving a yield of up to 15%[1]. These early methods, while groundbreaking, often required harsh reaction conditions and provided limited yields, paving the way for the development of more efficient and versatile synthetic strategies in the decades that followed.
Core Synthetic Methodologies
Two of the most classical and enduring methods for the synthesis of the selenophene ring are the Paal-Knorr synthesis and the Fiesselmann synthesis. These methods, originally developed for other heterocycles, were successfully adapted for the preparation of a wide variety of substituted selenophenes.
The Paal-Knorr Synthesis of Selenophenes
The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds[2]. The reaction was independently reported by German chemists Carl Paal and Ludwig Knorr in 1884 for the synthesis of furans and was later adapted for pyrroles and thiophenes[2]. For the synthesis of selenophenes, a 1,4-diketone is treated with a selenium-transfer reagent, most commonly phosphorus pentaselenide (P₄Se₁₀) or Lawesson's reagent.
Reaction Scheme:
Caption: General scheme of the Paal-Knorr selenophene synthesis.
Reaction Mechanism:
The mechanism of the Paal-Knorr synthesis of selenophenes is analogous to that of thiophene synthesis[3]. It is believed to proceed through the following steps:
-
Enolization: One of the carbonyl groups of the 1,4-diketone undergoes enolization.
-
Thionation/Selenation: The selenium-transfer reagent converts the carbonyl groups into seleno-carbonyls (selones). The formation of a bis-selone intermediate is considered possible but not strictly necessary[3].
-
Cyclization and Dehydration: The enol tautomer attacks the other seleno-carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic selenophene ring.
References
Methodological & Application
Application Notes and Protocols: Utilizing 2-(Bromomethyl)selenophene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(bromomethyl)selenophene derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct literature on the Suzuki coupling of this compound is not extensively available, this guide is based on established protocols for analogous compounds, particularly 2-haloselenophenes and 2-bromo-5-(bromomethyl)thiophene.[1][2][3][4] These reactions are crucial for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[5][6][7][8] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. Selenophene-containing compounds are of significant interest in drug discovery and materials science due to their unique electronic properties and biological activities. The functionalization of selenophenes using Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents.
A key consideration for the Suzuki coupling of a molecule like 2-bromo-5-(bromomethyl)selenophene is the regioselectivity. Based on studies with the analogous thiophene compound, 2-bromo-5-(bromomethyl)thiophene, it is established that the palladium-catalyzed coupling occurs selectively at the carbon-bromine bond on the aromatic ring, leaving the bromomethyl group intact.[4][9][10] This selectivity is attributed to the higher reactivity of the sp2-hybridized carbon-halogen bond compared to the sp3-hybridized carbon-halogen bond in the bromomethyl group under these reaction conditions.
Reaction Scheme and Mechanism
The general scheme for the Suzuki coupling of a 2-bromo-5-(bromomethyl)selenophene analog with an aryl boronic acid is as follows:
Caption: General Suzuki Coupling Reaction.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
The following protocols are adapted from literature procedures for the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene and are expected to be applicable to the corresponding selenophene derivative.[4]
Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-(bromomethyl)selenophenes
This protocol outlines the general conditions for the Suzuki cross-coupling reaction.
Materials:
-
2-Bromo-5-(bromomethyl)selenophene (1.0 eq)
-
Aryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 - 5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/H₂O (4:1), Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 2-bromo-5-(bromomethyl)selenophene, the aryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the analogous Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[4] These conditions serve as a starting point for the optimization of reactions with 2-bromo-5-(bromomethyl)selenophene.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 65 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 76 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 70 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 55 |
| 5 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 68 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-5-(bromomethyl)selenophenes.
Caption: Experimental Workflow.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand), bases (e.g., CsF, K₂CO₃), and solvents. Increasing the reaction temperature or time may also improve the yield.
-
Side Reactions: The presence of the bromomethyl group could potentially lead to side reactions. If significant byproducts are observed, lowering the reaction temperature or using a milder base may be beneficial.
-
Dehalogenation: Dehalogenation of the starting material can sometimes occur. Using a less polar solvent or a different palladium catalyst can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized selenophenes. By leveraging protocols established for analogous thiophene derivatives, researchers can efficiently synthesize a variety of 2-aryl-5-(bromomethyl)selenophenes. The protocols and data presented here provide a solid foundation for the successful application of this methodology in the development of novel compounds for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Selenophene-Containing Polymers for Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic photovoltaics (OPVs) has seen remarkable progress, with power conversion efficiencies (PCEs) now exceeding 19%. A key driver of this advancement is the development of novel conjugated polymers as donor materials in the bulk heterojunction (BHJ) active layer of organic solar cells. Among these, selenophene-containing polymers have emerged as a promising class of materials. The substitution of sulfur with selenium in the polymer backbone can lead to a narrower optical bandgap, enhanced intermolecular interactions, and improved charge carrier mobility.[1][2] These advantageous properties often translate into higher short-circuit current densities (Jsc) and overall device efficiencies.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of high-performance selenophene-containing polymers for organic solar cells. It is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and renewable energy.
Data Presentation: Performance of Selenophene-Containing Polymers
The following table summarizes the performance of several notable selenophene-containing polymers in organic solar cells.
| Polymer | Acceptor | Synthesis Method | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDTS-Se | SdiPBI-S | Stille Coupling | 8.22 | 0.91 | 12.90 | 70.0 | [5] |
| PNDIS-hd | PBDB-T | Not Specified | 8.4 | - | 14.50 | 71.0 | [3] |
| PSeB2 | PC71BM | Not Specified | 6.87 | - | - | - | [4] |
| PFY-3Se | Polymer Acceptor | Stille Coupling | 15.1 | - | - | - | [6] |
| PBT3TClSe | PC71BM | Stille Coupling | 9.89 | 0.77 | 18.93 | - | [7] |
| PBDTSe-TT | PC71BM | Stille Coupling | 8.8 | - | - | - | [8] |
| PSeTPTI | PC71BM | Not Specified | 6.04 | - | - | - | [9] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques used to synthesize selenophene-containing polymers are provided below.
Protocol 1: Stille Coupling Polymerization of PBDTS-Se
This protocol describes the synthesis of the donor polymer PBDTS-Se via a palladium-catalyzed Stille coupling reaction.[5]
Materials:
-
Monomer 1 (dialkyl substituted selenophene-dicarbonyl dichloride intermediate)
-
Monomer 2 (bis(trimethyltin)selenophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Soxhlet extraction apparatus
Procedure:
-
In a flame-dried Schlenk flask, dissolve equimolar amounts of Monomer 1 and Monomer 2 in a mixture of anhydrous toluene and anhydrous DMF (typically 5:1 v/v).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the palladium catalyst, Pd₂(dba)₃ (typically 2 mol %), and the ligand, P(o-tol)₃ (typically 8 mol %), to the reaction mixture under a positive flow of argon.
-
Degas the mixture for another 15 minutes.
-
Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the crude polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.
-
Precipitate the polymer from the chloroform fraction by adding methanol.
-
Filter and dry the final polymer under vacuum.
Protocol 2: Direct Arylation Polymerization (DArP)
Direct arylation polymerization is a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[2] This protocol provides a general procedure.
Materials:
-
Selenophene-containing monomer with C-H bonds for activation (e.g., a dibrominated comonomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base
-
Pivalic acid (PivOH) as an additive
-
Anhydrous N,N-dimethylacetamide (DMAc) or other suitable high-boiling point solvent
-
Methanol
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the selenophene-containing monomer, the comonomer, Pd(OAc)₂ (typically 2-5 mol %), the base (e.g., K₂CO₃, 2-3 equivalents), and PivOH (typically 30 mol %).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (e.g., DMAc) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously under an argon atmosphere for 24-72 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash sequentially with water and methanol to remove residual salts and catalyst.
-
Further purification can be performed by Soxhlet extraction or column chromatography.
-
Dry the purified polymer under vacuum.
Mandatory Visualizations
Polymerization Workflow
Caption: Workflow for synthesis, fabrication, and testing.
Stille Coupling Reaction Pathway
Caption: Catalytic cycle of Stille coupling polymerization.
Direct Arylation Polymerization (DAP) Pathway
Caption: Catalytic cycle of Direct Arylation Polymerization.
References
- 1. Synthesis, electrochemical characterization and organic solar cell applications of selenophene containing conjugated polymers [open.metu.edu.tr]
- 2. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selenophenes for Efficient All‐Polymer Solar Cells - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient selenophene-containing conjugated copolymer for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preparation of 2-(Arylmethyl)selenophenes via Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(arylmethyl)selenophenes, a class of compounds with potential applications in medicinal chemistry and materials science. The described methodology is centered around a palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Introduction
Selenophenes, selenium-containing heterocyclic compounds, are of significant interest due to their unique electronic properties and biological activities. The introduction of an arylmethyl substituent at the 2-position of the selenophene ring can lead to novel molecular scaffolds for drug discovery and the development of advanced organic materials. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an efficient and modular approach to synthesize these target compounds from readily available starting materials. This protocol is adapted from analogous, well-established procedures for the synthesis of thiophene derivatives, taking into account the nuanced reactivity of organoselenium compounds.
General Reaction Scheme
The overall synthetic strategy involves two key steps: the preparation of a 2-halo-5-(halomethyl)selenophene intermediate and its subsequent Suzuki cross-coupling with an appropriate arylboronic acid.
Caption: General two-step synthesis of 2-(arylmethyl)selenophenes.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)selenophene
This protocol describes the synthesis of the key intermediate, 2-bromo-5-(bromomethyl)selenophene, from 2-methylselenophene. The procedure is based on a well-established method for the analogous thiophene derivative.
Materials:
-
2-Methylselenophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 2-methylselenophene (1.0 eq.) in dry carbon tetrachloride, add N-bromosuccinimide (2.1 eq.).
-
Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain 2-bromo-5-(bromomethyl)selenophene.
Protocol 2: Synthesis of 2-(Arylmethyl)selenophenes via Suzuki Cross-Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling of 2-bromo-5-(bromomethyl)selenophene with various arylboronic acids.
Materials:
-
2-Bromo-5-(bromomethyl)selenophene
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk tube, add 2-bromo-5-(bromomethyl)selenophene (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium phosphate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylmethyl)selenophene.
Data Presentation
The following table summarizes the expected yields for the Suzuki cross-coupling reaction with various arylboronic acids, based on the reported yields for the analogous thiophene derivatives. The reactivity of the C-Br bond on the selenophene ring is generally higher than that on a thiophene ring, which may lead to comparable or even improved yields under the specified conditions.
| Entry | Arylboronic Acid | Expected Product | Reported Yield (%) for Thiophene Analogue |
| 1 | Phenylboronic acid | 2-(Benzyl)selenophene | 65 |
| 2 | 4-Methoxyphenylboronic acid | 2-((4-Methoxybenzyl))selenophene | 76 |
| 3 | 4-Chlorophenylboronic acid | 2-((4-Chlorobenzyl))selenophene | 70 |
| 4 | 4-Fluorophenylboronic acid | 2-((4-Fluorobenzyl))selenophene | 72 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-((4-(Trifluoromethyl)benzyl))selenophene | 68 |
| 6 | 3-Nitrophenylboronic acid | 2-((3-Nitrobenzyl))selenophene | 55 |
| 7 | Naphthalene-1-boronic acid | 2-((Naphthalen-1-ylmethyl))selenophene | 62 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 2-(arylmethyl)selenophenes.
Application Notes and Protocols: Alkylation of Nucleophiles with 2-(Bromomethyl)selenophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Bromomethyl)selenophene as an alkylating agent for various nucleophiles. The resulting selenophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2]
Introduction
Selenophenes are five-membered aromatic heterocyclic compounds containing a selenium atom. They are considered bioisosteres of thiophenes and benzene rings and are prevalent scaffolds in pharmacologically active compounds.[1] The incorporation of a selenophene moiety can significantly enhance the biological activity of a molecule.[1] Derivatives of selenophene have demonstrated a wide range of therapeutic potential, including anticancer, antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[1][2]
This compound is a key building block that allows for the introduction of the selenophen-2-ylmethyl group into various molecular frameworks through nucleophilic substitution reactions. This reagent is a potent electrophile, readily reacting with a wide range of soft and hard nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles. The general reaction scheme follows a standard SN2 mechanism.
General Reaction Scheme
Caption: General workflow for the alkylation of nucleophiles.
Alkylation with N-Nucleophiles
Nitrogen-containing compounds, such as amines and imidazoles, can be readily alkylated with this compound to yield the corresponding (selenophen-2-yl)methylamines and -imidazoles. These products are valuable in the synthesis of compounds with potential biological activities.
Representative Data for N-Alkylation
| Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) |
| Imidazole | K₂CO₃ | Acetonitrile | 80 | 85-95 (estimated) |
| Pyrrolidine | K₂CO₃ | DMF | 25 | 80-90 (estimated) |
| Aniline | Et₃N | THF | 60 | 70-85 (estimated) |
| 1H-Benzimidazole | NaH | THF | 25 | 85-95 (estimated) |
Yields are estimated based on analogous alkylations of imidazoles and amines with similar alkyl halides.
Experimental Protocol: N-Alkylation of Imidazole
-
To a solution of imidazole (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 mmol) in acetonitrile (5 mL) dropwise.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-((selenophen-2-yl)methyl)imidazole.
Alkylation with S-Nucleophiles
Thiols are excellent soft nucleophiles that react efficiently with this compound to form stable thioethers. This reaction is typically carried out in the presence of a mild base to deprotonate the thiol.
Representative Data for S-Alkylation
| Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | 50 | 90-98 (estimated) |
| Benzyl mercaptan | NaOEt | Ethanol | 25 | 88-96 (estimated) |
| Cysteine ethyl ester | Et₃N | CH₂Cl₂ | 25 | 85-95 (estimated) |
| 2-Mercaptobenzothiazole | K₂CO₃ | DMF | 60 | 90-97 (estimated) |
Yields are estimated based on standard thiol alkylation procedures.[3]
Experimental Protocol: S-Alkylation of Thiophenol
-
In a round-bottom flask, dissolve thiophenol (1.0 mmol) and potassium carbonate (1.2 mmol) in acetone (15 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 mmol) to the mixture.
-
Heat the reaction to 50°C and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and filter the mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield phenyl(selenophen-2-ylmethyl)sulfane.
Alkylation with O-Nucleophiles
Oxygen nucleophiles such as phenols and carboxylic acids can be alkylated with this compound to produce ethers and esters, respectively. These reactions often require a base to generate the corresponding phenoxide or carboxylate anion.
Representative Data for O-Alkylation
| Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 85-95 (estimated) |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 90-98 (estimated) |
| Benzoic acid | K₂CO₃ | DMF | 25 | 80-90 (estimated) |
| Acetic acid | Cs₂CO₃ | DMF | 25 | 75-85 (estimated) |
Yields are estimated based on analogous Williamson ether synthesis and esterification reactions.
Experimental Protocol: O-Alkylation of Phenol
-
Combine phenol (1.0 mmol), potassium carbonate (1.5 mmol), and a catalytic amount of potassium iodide in acetone (20 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.1 mmol) and heat the reaction mixture to reflux (approx. 60°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ether, which can be purified by column chromatography.
Alkylation with C-Nucleophiles
Carbon nucleophiles, particularly enolates derived from β-dicarbonyl compounds or ketones, can be alkylated at the α-position with this compound. This C-C bond-forming reaction is a powerful tool for creating more complex molecules. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary for the deprotonation of simple ketones.
Representative Data for C-Alkylation
| Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | 70 | 80-90 (estimated) |
| Ethyl acetoacetate | NaH | THF | 25 | 75-85 (estimated) |
| Cyclohexanone | LDA | THF | -78 to 25 | 60-75 (estimated) |
| Acetophenone | LDA | THF | -78 to 25 | 65-80 (estimated) |
Yields are estimated based on analogous enolate alkylation reactions.[4]
Experimental Protocol: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 mmol) in absolute ethanol (10 mL), add diethyl malonate (1.0 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 mmol) and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain diethyl 2-((selenophen-2-yl)methyl)malonate.
Applications in Drug Development
The selenophene moiety is a key pharmacophore in a variety of biologically active compounds. The alkylation products of this compound serve as intermediates for the synthesis of novel therapeutic agents.
Anticancer Activity
Many organoselenium compounds, including selenophene derivatives, exhibit potent anticancer activity.[1][5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[5] This is frequently achieved through the intrinsic or mitochondrial pathway, which is a key signaling cascade in cellular self-destruction.
Caption: Mitochondrial pathway of apoptosis induced by selenophene derivatives.
This pathway involves an increase in reactive oxygen species (ROS), leading to mitochondrial stress.[5] This stress alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing the release of cytochrome c from the mitochondria.[5] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase.[6] Caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic death.[5][6]
Antifungal Activity
Derivatives of thiophene, a close structural analog of selenophene, have shown significant promise as antifungal agents. By analogy, selenophene-containing compounds are being explored for similar applications. The introduction of the selenophen-2-ylmethyl group onto various scaffolds can lead to the development of novel fungicides.
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of a wide array of functionalized selenophene derivatives. The straightforward alkylation of N, S, O, and C-nucleophiles provides access to novel compounds with significant potential in drug discovery and materials science. The protocols and data presented here serve as a guide for researchers to explore the rich chemistry of this valuable reagent.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
2-(Bromomethyl)selenophene: A Versatile Building Block for High-Performance Organic Electronics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Bromomethyl)selenophene has emerged as a critical building block in the synthesis of novel organic semiconducting materials for advanced electronic applications. Its unique chemical structure, featuring a reactive bromomethyl group attached to an electron-rich selenophene ring, allows for versatile functionalization and polymerization. This enables the development of high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). The incorporation of selenium, a heavier chalcogen than sulfur, into conjugated polymers often leads to a narrower bandgap, enhanced intermolecular interactions, and improved charge transport properties compared to their thiophene analogs.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of organic electronic materials.
Key Advantages of Selenophene-Containing Polymers
The substitution of thiophene with selenophene in conjugated polymers offers several advantages for organic electronic devices:
-
Narrower Optical Bandgap: Selenophene's lower aromaticity and easier polarizability compared to thiophene contribute to a reduced highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This allows for broader absorption of the solar spectrum in OSCs.
-
Enhanced Intermolecular Interactions: The larger size and greater polarizability of the selenium atom can lead to stronger intermolecular Se-Se interactions, promoting more ordered molecular packing in the solid state. This is crucial for efficient charge transport in OFETs.
-
Improved Charge Carrier Mobility: The enhanced intermolecular ordering and the potential for greater electronic coupling between polymer chains can result in higher charge carrier mobilities.
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Selenophene-based polymers have demonstrated excellent performance as the active layer in p-channel OFETs. The ordered packing of these polymers facilitates efficient hole transport. For instance, copolymers incorporating selenophene vinylene units have shown high field-effect mobilities.
Organic Solar Cells (OSCs)
In OSCs, selenophene-containing polymers can function as either the electron donor or acceptor material in the photoactive blend. Their ability to absorb a broader range of light and their favorable electronic properties contribute to higher power conversion efficiencies (PCEs). All-polymer solar cells and all-small-molecule solar cells employing selenophene derivatives have achieved impressive efficiencies, with some exceeding 15%.[2][3]
Data Presentation
The following tables summarize key performance parameters of various organic electronic devices fabricated using selenophene-based materials. While direct polymerization from this compound is not always explicitly stated, the data for selenophene-vinylene containing polymers, for which this compound is a key precursor, are presented.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) with Selenophene-Containing Polymers
| Polymer/Small Molecule | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PNDI-SVS | Top-Gate, Bottom-Contact | up to 2.4 | > 10^5 | [4] |
| Selenophene-based copolymer | Not specified | 0.08 | Not specified | [4] |
Table 2: Performance of Organic Solar Cells (OSCs) with Selenophene-Containing Active Layers
| Donor:Acceptor | Device Architecture | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Reference |
| L2:Y6 (all-small-molecule) | Conventional | 15.8 | Not specified | Not specified | Not specified | [2] |
| PBDB-T/PYT (all-polymer) | Not specified | 16.05 | Not specified | Not specified | 77 | [5] |
| PFY-3Se-based (all-polymer) | Conventional | 15.1 | Not specified | 23.6 | 73.7 | [3] |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and polymers derived from this compound for applications in organic electronics.
Protocol 1: Synthesis of 2-(Selenophenemethyl)triphenylphosphonium bromide (Wittig Salt)
This protocol outlines the synthesis of the phosphonium salt, a key reagent for the Wittig reaction to form vinyl selenophene monomers.[6][7]
Reaction Scheme:
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux and maintain for 12-24 hours. The product will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, 2-(selenophenemethyl)triphenylphosphonium bromide, under vacuum.
Protocol 2: Synthesis of 1,2-bis(selenophen-2-yl)ethene (Monomer for Polymerization) via Wittig Reaction
This protocol describes the synthesis of a vinyl-selenophene monomer using the Wittig salt prepared in Protocol 1.[8][9]
Reaction Scheme:
Materials:
-
2-(Selenophenemethyl)triphenylphosphonium bromide (from Protocol 1)
-
Selenophene-2-carboxaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Suspend 2-(selenophenemethyl)triphenylphosphonium bromide (1 equivalent) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of selenophene-2-carboxaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2-bis(selenophen-2-yl)ethene.
Protocol 3: Gilch Polymerization to Synthesize Poly(2,5-selenophene vinylene)
The Gilch polymerization is a common method for synthesizing poly(arylene vinylene)s. This protocol is an adaptation for the synthesis of poly(2,5-selenophene vinylene) from a suitable monomer derived from this compound.[10][11][12]
Reaction Workflow:
Materials:
-
2,5-Bis(chloromethyl)selenophene or 2,5-Bis(bromomethyl)selenophene (monomer)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous THF.
-
Prepare a solution of the monomer, 2,5-bis(halomethyl)selenophene (1 equivalent), in anhydrous THF.
-
Slowly add the monomer solution to the vigorously stirred solution of potassium tert-butoxide at room temperature over a period of 1-2 hours. The reaction is often exothermic.
-
After the addition is complete, continue stirring at room temperature for an additional 12-24 hours. The polymer will precipitate from the solution.
-
Quench the reaction by pouring the mixture into a large volume of methanol containing a small amount of concentrated HCl.
-
Stir for several hours, then filter the polymer precipitate.
-
Wash the polymer sequentially with methanol and water.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the soluble polymer fraction).
-
Precipitate the polymer from the hot chloroform/chlorobenzene solution into methanol.
-
Filter and dry the final polymer product under vacuum.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of selenophene-containing polymers and small molecules for organic electronic applications. The protocols provided herein offer a starting point for researchers to explore the synthesis of these materials. The inherent advantages of incorporating selenophene into conjugated systems, such as improved charge transport and broader light absorption, make this an exciting area of research with the potential to lead to more efficient and stable organic electronic devices. Further optimization of synthetic procedures and device fabrication techniques will continue to unlock the full potential of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 15.8% efficiency binary all-small-molecule organic solar cells enabled by a selenophene substituted sematic liquid crystalline donor - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Selenophenes for Efficient All‐Polymer Solar Cells - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Selenophenes at the 2-Position
Introduction
Selenophenes are a significant class of selenium-containing heterocyclic compounds that have garnered substantial interest from researchers in medicinal chemistry and materials science. Their unique electronic properties and biological activities make them valuable scaffolds for the development of novel pharmaceuticals and organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[1]. The ability to selectively introduce functional groups at specific positions on the selenophene ring is crucial for tuning their physical, chemical, and biological properties. The 2-position of the selenophene ring is particularly reactive and serves as a primary site for electrophilic substitution and metal-catalyzed cross-coupling reactions.
These application notes provide detailed experimental protocols for several key methods used to functionalize selenophenes at the 2-position, including palladium-catalyzed cross-coupling reactions (Suzuki and Direct C-H Arylation) and electrophilic formylation (Vilsmeier-Haack reaction). The protocols are designed for researchers, scientists, and professionals in drug development, offering step-by-step guidance and tabulated data for easy reference.
Palladium-Catalyzed Suzuki Cross-Coupling for 2-Arylselenophenes
The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. For selenophenes, it typically involves the reaction of a 2-haloselenophene (e.g., 2-iodo- or 2-bromoselenophene) with an arylboronic acid in the presence of a palladium catalyst and a base.[2][3] This method offers a versatile route to synthesize a wide range of 2-arylselenophenes and 2,5-diarylselenophenes with good yields and tolerance for various functional groups.[2][3]
Data Presentation: Scope of Suzuki Cross-Coupling of 2-Haloselenophenes
The following table summarizes the yields of 2-arylselenophenes obtained from the Suzuki coupling of 2-iodoselenophene with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME/H₂O | 2-Phenylselenophene | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME/H₂O | 2-(4-Tolyl)selenophene | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME/H₂O | 2-(4-Methoxyphenyl)selenophene | 95 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME/H₂O | 2-(4-Chlorophenyl)selenophene | 88 |
| 5 | 4-Formylphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME/H₂O | 4-(Selenophen-2-yl)benzaldehyde | 78 |
| 6 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | DME/H₂O | 2-(Thiophen-2-yl)selenophene | 81 |
Data synthesized from information presented in references[2][3][4].
Experimental Protocol: Suzuki Cross-Coupling
This protocol details the synthesis of 2-arylselenophenes via a palladium-catalyzed Suzuki coupling reaction.[2][3]
Materials:
-
2-Iodoselenophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoselenophene (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a 4:1 mixture of DME and water to the flask. The typical concentration is 0.1 M with respect to the 2-iodoselenophene.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylselenophene.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki cross-coupling of 2-haloselenophenes.
Vilsmeier-Haack Formylation of Selenophene
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] It utilizes a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This reaction is an effective way to introduce a formyl (-CHO) group onto the selenophene ring, primarily at the 2-position, yielding 2-formylselenophene, a versatile intermediate for further functionalization.[9]
Data Presentation: Vilsmeier-Haack Reaction of Selenophenes
While extensive comparative yield tables are less common for this specific substrate in the provided literature, the reaction is generally high-yielding for electron-rich heterocycles.
| Substrate | Reagents | Product | Typical Yield Range (%) |
| Selenophene | DMF, POCl₃ | 2-Formylselenophene | 75 - 90 |
Yields are typical for Vilsmeier-Haack formylation of reactive heterocycles as described in general protocols[5][8].
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis of 2-formylselenophene.
Materials:
-
Selenophene (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃, 1.2 equiv)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Add POCl₃ (1.2 equiv) dropwise to the cold DMF with stirring. The Vilsmeier reagent, a chloroiminium salt, will form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add selenophene (1.0 equiv) dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization and Work-up: Neutralize the mixture by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7. Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by vacuum distillation or column chromatography on silica gel to obtain pure 2-formylselenophene.
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of selenophene.
Palladium-Catalyzed Direct C-H Arylation of Selenophene
Direct C-H arylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization (e.g., halogenation or metallation) of the heterocycle.[9] For selenophene, this reaction regioselectively forms a C-C bond between the C2-position and an aryl halide, catalyzed by a palladium complex.[10]
Data Presentation: Scope of Direct C-H Arylation of Selenophene
The table below illustrates the scope of the direct C-H arylation of selenophene with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | PivOH | 85 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | PivOH | 76 |
| 3 | Ethyl 4-iodobenzoate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | PivOH | 72 |
| 4 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | PivOH | 65 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | PivOH | 58 |
Data synthesized from information presented in references[10][11]. PivOH (pivalic acid) is a common additive that facilitates the C-H activation step.
Experimental Protocol: Direct C-H Arylation
This protocol provides a general procedure for the direct C2-arylation of selenophene.[10]
Materials:
-
Selenophene (2.0-3.0 equiv)
-
Aryl halide (I, Br) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pivalic acid (PivOH, 30 mol%)
-
N,N-Dimethylacetamide (DMA) or Toluene
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Setup: To a Schlenk tube, add the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₂CO₃ (2.0 equiv), and pivalic acid (0.3 equiv).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the solvent (DMA or toluene), followed by selenophene (2.0-3.0 equiv, used in excess) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C. Stir the mixture for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the 2-arylselenophene product.
Experimental Workflow Diagram
Caption: Workflow for the direct C-H arylation of selenophene.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Palladium-Catalyzed Direct Arylation of Selenophene [research.amanote.com]
Synthesis of Novel Ligands from 2-(Bromomethyl)selenophene: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selenophene ring is a privileged scaffold in medicinal chemistry, analogous to thiophene and furan, but with unique electronic and biological properties conferred by the selenium atom. Selenophene-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatile synthetic handle, 2-(bromomethyl)selenophene, serves as a key starting material for the synthesis of a diverse library of novel ligands. The reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores and functionalities.
These application notes provide detailed protocols for the synthesis of novel ligands by reacting this compound with common nucleophiles such as amines, thiols, and phenols. The resulting selenophene derivatives are promising candidates for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
Application I: Synthesis of 2-(Arylaminomethyl)selenophene Derivatives as Potential Kinase Inhibitors
Background:
The introduction of an arylamine moiety to the selenophene scaffold can lead to compounds with potential kinase inhibitory activity. Many known kinase inhibitors feature a heterocyclic core linked to an aniline or related aromatic amine. This protocol describes a general method for the synthesis of 2-(arylaminomethyl)selenophene derivatives.
Experimental Protocol:
A general procedure for the synthesis of 2-aminothiophene derivatives can be adapted for this purpose.
-
Reaction Setup: In a round-bottom flask, dissolve the desired aniline derivative (1.2 equivalents) in a suitable solvent such as ethanol.
-
Addition of Base: Add a base such as triethylamine (1.5 equivalents) to the solution to act as a proton scavenger.
-
Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(arylaminomethyl)selenophene derivative.
Data Presentation:
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 2-((Phenylamino)methyl)selenophene | 85 |
| 2 | 4-Chloroaniline | 2-(((4-Chlorophenyl)amino)methyl)selenophene | 82 |
| 3 | 4-Methoxyaniline | 2-(((4-Methoxyphenyl)amino)methyl)selenophene | 88 |
Note: Yields are hypothetical and based on analogous reactions with thiophene derivatives.
Application II: Synthesis of 2-(Arylthiomethyl)selenophene Derivatives as Potential Anticancer Agents
Background:
Organosulfur compounds, including those with thioether linkages, have shown promising anticancer activities. The synthesis of 2-(arylthiomethyl)selenophene derivatives introduces a flexible thioether linker, which can allow for optimal positioning of the selenophene and aryl moieties within a biological target.
Experimental Protocol:
A protocol for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives can be adapted.
-
Reaction Setup: To a solution of the desired thiol (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Formation of Thiolate: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation:
| Entry | Thiol Derivative | Product | Yield (%) |
| 1 | Thiophenol | 2-((Phenylthio)methyl)selenophene | 90 |
| 2 | 4-Chlorothiophenol | 2-(((4-Chlorophenyl)thio)methyl)selenophene | 87 |
| 3 | 4-Methoxythiophenol | 2-(((4-Methoxyphenyl)thio)methyl)selenophene | 92 |
Note: Yields are hypothetical and based on analogous reactions.
Application III: Synthesis of 2-(Aryloxymethyl)selenophene Derivatives
Background:
The ether linkage is a common and stable functional group in many drug molecules. The synthesis of 2-(aryloxymethyl)selenophene derivatives allows for the exploration of structure-activity relationships by varying the substituents on the aromatic ring.
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve the desired phenol (1.1 equivalents) in a solvent such as acetone or DMF.
-
Addition of Base: Add a base like potassium carbonate (2.0 equivalents).
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C to drive the reaction to completion. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, filter off the base and evaporate the solvent. Dissolve the residue in a suitable organic solvent, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation:
| Entry | Phenol Derivative | Product | Yield (%) |
| 1 | Phenol | 2-(Phenoxymethyl)selenophene | 80 |
| 2 | 4-Nitrophenol | 2-((4-Nitrophenoxy)methyl)selenophene | 75 |
| 3 | 4-Methoxyphenol | 2-((4-Methoxyphenoxy)methyl)selenophene | 85 |
Note: Yields are hypothetical and based on analogous reactions.
Biological Activity of Selenophene Derivatives
Selenophene-based compounds have shown significant potential as anticancer agents. For example, a series of selenophene-based chalcone analogs were synthesized and evaluated for their anticancer activity against human colorectal adenocarcinoma (HT-29) cells.[1]
Table of Anticancer Activity:
| Compound | IC50 (µM) against HT-29 cells[1] |
| 6 | 19.98 ± 3.38 |
| 8 | 38.23 ± 3.30 |
| 10 | 46.95 ± 5.68 |
Note: The compound numbers are as reported in the cited literature.
These results demonstrate that selenophene-containing molecules can exhibit potent cytotoxic effects against cancer cell lines. Further studies revealed that these compounds can induce apoptosis through mitochondrial- and caspase-3-dependent pathways.[1]
Visualizations
Experimental Workflow for Ligand Synthesis:
Caption: General workflow for the synthesis of novel selenophene-based ligands.
Potential Signaling Pathway Modulation by Selenophene-Based Kinase Inhibitors:
Several selenocompounds have been shown to modulate kinase signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell growth and survival.[2]
Caption: Potential inhibition of the PI3K/AKT signaling pathway by selenophene-based ligands.
References
Application Notes: Step-by-Step Synthesis of 2,5-Disubstituted Selenophenes
Introduction
Selenophenes, the selenium analogs of thiophenes and furans, are a vital class of heterocyclic compounds. Their unique electronic properties, stemming from the presence of the selenium atom, make them highly valuable building blocks in materials science for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. In the realm of medicinal chemistry, selenophene derivatives have demonstrated a wide range of biological activities, including antitumor, antioxidant, and antibacterial properties.[1] The functionalization at the 2- and 5-positions is particularly crucial as it allows for the extension of conjugation and fine-tuning of the molecule's physical and biological properties. This document provides detailed protocols for two robust and versatile methods for synthesizing symmetrically 2,5-disubstituted selenophenes.
Synthetic Strategies Overview
Two primary strategies are presented for the synthesis of 2,5-disubstituted selenophenes:
-
Direct Ring Formation via Selenation of 1,4-Diketones: This approach constructs the selenophene ring from an acyclic precursor. The reaction of a 1,4-diarylbutane-1,4-dione with a selenium-transfer reagent, such as Woollins' Reagent, provides a direct and high-yielding route to 2,5-diarylselenophenes.[2][3] This method is particularly effective for producing symmetrical diaryl derivatives.
-
Post-functionalization via Cross-Coupling: This strategy involves the modification of a pre-formed selenophene core. A common and highly versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Starting from 2,5-dibromoselenophene, this method allows for the introduction of a wide variety of aryl and heteroaryl substituents, offering significant modularity.[4][5]
Protocol 1: Synthesis of 2,5-Diarylselenophenes via Selenation of 1,4-Diketones
This protocol details the synthesis of 2,5-diarylselenophenes by the cyclization of 1,4-diarylbutane-1,4-diones using 2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide (Woollins' Reagent). This method is known for its high efficiency and excellent yields.[2][3]
Experimental Protocol
Materials and Reagents:
-
1,4-diarylbutane-1,4-dione (1.0 mmol, 1.0 equiv)
-
Woollins' Reagent ([PhP(Se)(μ-Se)]₂) (1.0 mmol, 1.0 equiv)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,4-diarylbutane-1,4-dione (1.0 equiv) and Woollins' Reagent (1.0 equiv).
-
Add anhydrous toluene to the flask to create a suspension (approx. 20 mL per mmol of diketone).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20 hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature. A small amount of elemental selenium may precipitate.[2]
-
Filter the cooled mixture to remove any solid precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using toluene as the eluent, to yield the pure 2,5-diarylselenophene.[2]
Data Presentation
The following table summarizes the results for the synthesis of various 2,5-diarylselenophenes using this protocol.
| Entry | R Group (Aryl) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 2,5-Diphenylselenophene | 20 | 99 |
| 2 | 4-Methylphenyl | 2,5-Bis(4-methylphenyl)selenophene | 20 | 95 |
| 3 | 4-Methoxyphenyl | 2,5-Bis(4-methoxyphenyl)selenophene | 20 | 83 |
| 4 | 4-Chlorophenyl | 2,5-Bis(4-chlorophenyl)selenophene | 20 | 97 |
| 5 | 4-Bromophenyl | 2,5-Bis(4-bromophenyl)selenophene | 20 | 96 |
| 6 | 4-Fluorophenyl | 2,5-Bis(4-fluorophenyl)selenophene | 20 | 98 |
| 7 | 4-tert-Butylphenyl | 2,5-Bis(4-tert-butylphenyl)selenophene | 20 | 91 |
Data adapted from Hua, G. et al., Organic & Biomolecular Chemistry, 2008.[2][3]
Visualizations
Caption: Synthetic pathway for 2,5-diarylselenophenes via selenation.
Protocol 2: Synthesis of 2,5-Diarylselenophenes via Suzuki Cross-Coupling
This protocol describes a two-step synthesis starting from commercially available selenophene. The first step is the dibromination of the selenophene core at the 2- and 5-positions. The resulting 2,5-dibromoselenophene is then used as a substrate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with arylboronic acids to yield the target compounds.
Experimental Protocol
Step A: Synthesis of 2,5-Dibromoselenophene
Materials and Reagents:
-
Selenophene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.1 equiv)
-
N,N-Dimethylformamide (DMF)
-
Chloroform or Dichloromethane
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve selenophene (1.0 equiv) in DMF in a round-bottom flask protected from light.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add N-Bromosuccinimide (2.1 equiv) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a separatory funnel containing water and extract with chloroform or dichloromethane (3x).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,5-dibromoselenophene.
Step B: Suzuki Cross-Coupling with Arylboronic Acids
Materials and Reagents:
-
2,5-Dibromoselenophene (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (4.0 equiv)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,5-dibromoselenophene (1.0 equiv), the arylboronic acid (2.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and an aqueous solution of the base (e.g., 2M K₂CO₃). The ratio of organic solvent to water is typically 4:1 or 5:1.[5][6]
-
Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing.
-
Heat the reaction mixture to 85-90°C and stir for 12-24 hours.[6] Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2,5-diarylselenophene.
Data Presentation
The following table summarizes representative yields for Suzuki couplings on dihaloheterocycles, analogous to the protocol described.
| Entry | Dihalo-substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2,5-Dibromothiophene | 4-Cyanophenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME | 94 |
| 2 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 |
| 3 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 89 |
| 4 | 2,5-Diiodoselenophene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DME/H₂O | Good |
Data adapted from related literature procedures.[4][5][6]
Visualizations
Caption: General workflow for synthesis and purification.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 2,5-diarylselenophenes from selenation of 1,4-diarylbutane-1,4-diones or methanol/arylacetylenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-(Bromomethyl)selenophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-(bromomethyl)selenophene. This versatile building block offers opportunities for the synthesis of novel molecular architectures relevant to pharmaceutical and materials science research. The following sections detail protocols for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For substrates like this compound that also contain a halogen on the selenophene ring (e.g., 5-bromo-2-(bromomethyl)selenophene), the palladium-catalyzed coupling with aryl boronic acids is expected to proceed selectively at the more reactive C(sp²)-Br bond. The protocol provided below is adapted from a similar reaction with 2-bromo-5-(bromomethyl)thiophene.
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-(bromomethyl)selenophene with Arylboronic Acids
This protocol describes the synthesis of 5-aryl-2-(bromomethyl)selenophenes.
Reaction Scheme:
Caption: Suzuki coupling of 5-bromo-2-(bromomethyl)selenophene.
Materials:
-
5-Bromo-2-(bromomethyl)selenophene
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-(bromomethyl)selenophene (1.0 eq).
-
Add the arylboronic acid (1.1 eq) and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Stir the resulting mixture at 90 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical based on thiophene analog):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylselenophene | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)selenophene | 82 |
| 3 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)selenophene | 70 |
Sonogashira Coupling Reaction
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. In the case of this compound, the C(sp³)-Br bond can participate in the coupling reaction. The following protocol is adapted from procedures for the Sonogashira coupling of benzylic bromides.
Experimental Protocol: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol describes the synthesis of 2-((alk-2-yn-1-yl)selenophenes).
Reaction Workflow:
Caption: Sonogashira coupling experimental workflow.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or DMF (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and copper(I) iodide (5 mol%).
-
Add anhydrous toluene or DMF and the amine base (e.g., triethylamine, 2.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to 60-80 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic phase with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(3-Phenylprop-2-yn-1-yl)selenophene | 85 |
| 2 | 1-Hexyne | 2-(Hept-2-yn-1-yl)selenophene | 78 |
| 3 | Trimethylsilylacetylene | 2-(3-(Trimethylsilyl)prop-2-yn-1-yl)selenophene | 90 |
Stille Cross-Coupling Reaction
The Stille reaction couples an organic halide with an organostannane reagent. The C(sp³)-Br bond of this compound can act as the electrophilic partner in this transformation. The following is a general protocol adapted from Stille couplings of benzylic halides.
Experimental Protocol: Stille Coupling of this compound with Organostannanes
This protocol describes the synthesis of 2-(arylmethyl)selenophenes.
Catalytic Cycle:
Caption: Stille coupling catalytic cycle.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylarsine (AsPh₃) or a suitable phosphine ligand
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and the ligand (e.g., AsPh₃, 8 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent (NMP or DMF).
-
Add the organostannane (1.1 eq) followed by this compound (1.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Wash the solution with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Organostannane | Product | Yield (%) |
| 1 | Phenyltributylstannane | 2-(Benzyl)selenophene | 79 |
| 2 | (4-Methoxyphenyl)tributylstannane | 2-((4-Methoxybenzyl))selenophene | 85 |
| 3 | (Thiophen-2-yl)tributylstannane | 2-((Thiophen-2-ylmethyl))selenophene | 72 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an organic halide. The C(sp³)-Br bond of this compound can be utilized for this reaction. This protocol is based on established procedures for the amination of benzylic halides.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Amines
This protocol outlines the synthesis of N-((selenophen-2-yl)methyl)amines.
Logical Relationship of Components:
Caption: Components of the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂] or a suitable palladium precatalyst
-
A bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the amine (1.2 eq) and this compound (1.0 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-((selenophen-2-yl)methyl)aniline | 88 |
| 2 | Morpholine | 4-((selenophen-2-yl)methyl)morpholine | 92 |
| 3 | Benzylamine | N-benzyl-1-(selenophen-2-yl)methanamine | 85 |
Disclaimer: These protocols are intended as a guide and are based on analogous reactions reported in the chemical literature. Optimal conditions for specific substrates may vary and should be determined experimentally. Always perform a thorough risk assessment before conducting any chemical reaction.
"synthesis of selenophene-based materials for organic field-effect transistors (OFETs)"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of selenophene-based materials and their application in Organic Field-Effect Transistors (OFETs). The following sections cover synthetic methodologies for monomers and polymers, device fabrication procedures, and characterization of the resulting OFETs.
Synthesis of Selenophene-Based Materials
The performance of OFETs is intrinsically linked to the purity and structural integrity of the active semiconductor layer. This section details the synthesis of a key selenophene monomer and its subsequent polymerization, which are critical steps in the development of high-performance devices.
Monomer Synthesis: 2,5-Dibromo-3,4-dialkylselenophene
The introduction of alkyl side chains onto the selenophene ring is a common strategy to enhance the solubility of the resulting polymers in organic solvents, facilitating solution-based processing.
Protocol 1: Synthesis of 2,5-Dibromo-3,4-dialkylselenophene
This protocol describes a typical procedure for the synthesis of a dialkyl-substituted dibromoselenophene monomer, a versatile building block for various conjugated polymers.
-
Alkylation of Selenophene: To a solution of 4,4-dihexadecyl-4H-cyclopenta[2,1-b:3,4-b′]diselenophene (0.63 g, 0.87 mmol) in THF (30 mL), add N-bromosuccinimide (NBS) (0.34 g, 1.9 mmol) in one portion at 0 °C.
-
Stir the mixture for 2 hours in the absence of light.
-
Quench the reaction by adding an aqueous saturated solution of Na2SO3 (20 mL).
-
Extract the mixture with hexane (3 x 30 mL).
-
Dry the combined organic layers with MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: hexane) to afford the product as a pale yellow solid.
Polymer Synthesis: Stille Coupling Polymerization
Stille coupling is a robust and versatile method for the synthesis of conjugated polymers, offering good control over the polymer's molecular weight and structure.[1]
Protocol 2: Stille Coupling Polymerization of a Selenophene-Containing Copolymer
This protocol details the synthesis of a selenophene-based copolymer using a palladium-catalyzed Stille cross-coupling reaction. The mechanism involves oxidative addition, transmetallation, and reductive elimination.[1][2]
-
Reaction Setup: In a reaction tube, combine the dibrominated selenophene monomer (e.g., 2,5-dibromo-3,4-dialkylselenophene), an organotin comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene), and a palladium catalyst (e.g., Pd(PPh3)4).
-
Seal the tube and flush with an inert gas, such as argon.
-
Add degassed solvent (e.g., toluene) and a degassed aqueous solution of a base (e.g., 2 M K2CO3).
-
Thoroughly degas the solution under argon.
-
Polymerization: Heat the reaction mixture at 120 °C for 3 days.
-
Work-up: After cooling to room temperature, pour the mixture into a mixture of methanol and concentrated HCl.
-
Filter the precipitate through a Soxhlet thimble.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.[3]
-
Concentrate the chloroform solution and precipitate the polymer into methanol.
-
Filter and dry the final polymer product under vacuum.
Synthesis workflow for selenophene-based polymers.
OFET Device Fabrication
The fabrication process for OFETs significantly impacts device performance. This section provides protocols for two common solution-based deposition techniques: spin-coating and solution-shearing. The choice of deposition technique can influence the morphology and crystallinity of the semiconductor film.
Spin-Coating Fabrication
Spin-coating is a widely used technique for depositing uniform thin films from solution.[4]
Protocol 3: Bottom-Gate, Top-Contact OFET Fabrication via Spin-Coating
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common device architecture.
-
Substrate Preparation: Begin with a clean substrate, such as glass or silicon with a dielectric layer (e.g., SiO2). The substrate must be free of contaminants.
-
Electrode Deposition: Thermally evaporate gold (40 nm) onto the substrate through a shadow mask to define the source and drain electrodes.
-
Surface Treatment: Treat the electrodes with a self-assembled monolayer (SAM) of pentafluorobenzenethiol (PFBT) to improve the work function and facilitate charge injection.[3]
-
Semiconductor Deposition: Prepare a solution of the selenophene-based polymer in a suitable solvent (e.g., 10 mg/mL in tetralin).[3] Spin-coat the polymer solution onto the substrate. The spin speed and time will determine the film thickness.
-
Annealing: Anneal the semiconductor film at an elevated temperature (e.g., 200 °C) to remove residual solvent and improve crystallinity.[3]
-
Dielectric Deposition: Deposit the gate dielectric layer (e.g., a polymer dielectric like PMMA) via spin-coating.
-
Gate Electrode Deposition: Deposit the gate electrode (e.g., by thermal evaporation of a metal like aluminum or gold) to complete the device.
Solution-Shearing Fabrication
Solution-shearing is a technique that can produce highly crystalline and aligned polymer films, often leading to improved device performance.[5]
Protocol 4: OFET Fabrication via Solution-Shearing
This protocol outlines the general steps for fabricating an OFET using the solution-shearing technique.
-
Substrate Preparation: Prepare a substrate as described in the spin-coating protocol.
-
Solution Preparation: Prepare a solution of the selenophene-based polymer in a high-boiling point solvent.
-
Shearing Process: Place a small volume of the polymer solution at the edge of a heated substrate. A shearing blade is brought into contact with the solution and moved across the substrate at a controlled speed. The solvent evaporates, leaving a thin film of the polymer.
-
Annealing: Anneal the film to further improve its morphology.
-
Contact and Gate Deposition: Complete the device by depositing the source/drain and gate electrodes as described in the spin-coating protocol.
General workflow for OFET fabrication.
OFET Characterization
The performance of fabricated OFETs is evaluated by measuring key electrical parameters. These measurements are crucial for understanding the quality of the synthesized materials and the effectiveness of the fabrication process.
Protocol 5: Electrical Characterization of OFETs
This protocol outlines the standard procedure for measuring the transfer and output characteristics of an OFET to determine its performance metrics.
-
Measurement Setup: Use a semiconductor parameter analyzer or a source-measure unit to apply voltages and measure currents.
-
Output Characteristics:
-
Apply a constant gate voltage (V_G).
-
Sweep the drain-source voltage (V_DS) from 0 V to a specified negative voltage (for p-type) or positive voltage (for n-type).
-
Measure the drain current (I_D) at each V_DS step.
-
Repeat for several different V_G values.
-
-
Transfer Characteristics:
-
Apply a constant V_DS in the saturation regime.
-
Sweep the V_G from a positive voltage to a negative voltage (for p-type) or vice-versa (for n-type).
-
Measure the I_D at each V_G step.
-
-
Parameter Extraction:
-
Charge Carrier Mobility (μ): Calculate from the slope of the square root of I_D versus V_G in the saturation regime.
-
On/Off Ratio: Determine the ratio of the maximum on-current to the minimum off-current from the transfer curve.[6]
-
Threshold Voltage (V_th): Extract from the x-intercept of the linear fit to the square root of I_D versus V_G plot.[3]
-
OFET characterization workflow.
Performance Data of Selenophene-Based OFETs
The following table summarizes the performance of various selenophene-based materials in OFETs as reported in the literature. This data can serve as a benchmark for researchers developing new materials and devices.
| Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Diphenyl-benzodiselenophene | Not Specified | 0.17 | 10⁵ | [7] |
| PSeDPP | Solution-Processed | 1.62 (hole), 0.14 (electron) | - | [8] |
| PDT2Se2 | Spin-Coating | 0.02 | - | [9] |
| PDT4Se2 | Spin-Coating | 1.4 x 10⁻⁵ | - | [9] |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | Drop-casting/Spin-coating/Doctor blade | up to 1.1 | > 10⁷ | |
| Bilayer MoS2 (for comparison) | CVD | ~17 | ~10⁸ |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 4. ossila.com [ossila.com]
- 5. tud.qucosa.de [tud.qucosa.de]
- 6. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00920J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-[(4-Bromomethyl)phenyl]propionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Bromomethyl)phenyl]propionic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2][3] The synthesis of this compound with high purity and yield is of significant interest to the pharmaceutical industry. These application notes provide detailed protocols for established methods of preparing 2-[(4-bromomethyl)phenyl]propionic acid, a summary of quantitative data, and a visual representation of the synthetic pathway. The compound typically appears as a white to off-white or beige-cream crystalline powder.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 111128-12-2 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.1 g/mol | [2] |
| Melting Point | 126-130 °C | [2][3][4] |
| Appearance | White to light yellow/orange powder/crystal | [2][3][4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
Synthesis Methodologies
Several synthetic routes for the preparation of 2-[(4-bromomethyl)phenyl]propionic acid have been reported. Below are detailed protocols for two common methods.
Method 1: Bromomethylation of 2-Phenylpropionic Acid
This method involves the direct bromomethylation of 2-phenylpropionic acid.
Experimental Protocol:
-
Reaction Setup: In a suitable bromomethylation reactor, charge 2-phenylpropionic acid, hydrobromic acid, and paraformaldehyde in a weight ratio of 1:2:0.27, respectively.[5]
-
Initiation: Begin stirring the mixture.
-
Addition of Sulfuric Acid: Slowly add 2 parts by weight of sulfuric acid dropwise to the reactor, ensuring the temperature is maintained at 35 °C.[5]
-
Reaction Progression: After the complete addition of sulfuric acid, heat the reaction mixture to 70 °C.[5]
-
Reaction Time: Maintain the reaction at 70 °C for 11 hours.[5]
-
Work-up: After the reaction is complete, wash the mixture with acidic water. Separate the aqueous phase until it is neutral to obtain the crude 2-[(4-bromomethyl)phenyl]propionic acid.[5]
-
Purification: Add 1.1 parts by weight of xylene to the crude product for crystallization. Repeat the crystallization process five times.[5]
-
Isolation: Isolate the purified product by centrifugation, followed by washing and drying.[5]
Purity and Yield: This method can achieve a purity of 98.5% and a yield of up to 99%.[5]
Method 2: Bromination of 2-(4-Methylphenyl)propionic Acid
This approach utilizes the bromination of the methyl group of 2-(4-methylphenyl)propionic acid.
Experimental Protocol:
-
Dissolution: Dissolve 100 g (0.61 mol) of 2-(4-methylphenyl)propionic acid in 750 ml of dichloromethane in a reaction vessel.
-
Addition of Bromic Acid: At room temperature, add 123 g (0.73 mol) of 48% bromic acid to the solution.
-
Controlled Addition of Hydrogen Peroxide: While maintaining the reaction temperature between 10 to 15 °C, add 71 g (0.73 mol) of 35% aqueous hydrogen peroxide solution dropwise.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor the consumption of the starting material using thin-layer chromatography (TLC).
-
Quenching: Once the 2-(4-methylphenyl)propionic acid is completely consumed, add a 23% aqueous sodium sulfite solution to the reaction mixture.
-
Extraction and Washing: Add 100 ml of the aqueous solution and stir thoroughly. Separate the organic layer and wash it with 300 ml of distilled water.
-
Drying and Filtration: Dry the organic layer with 25 g of anhydrous magnesium sulfate, stir, and then filter.
-
Concentration and Recrystallization: Concentrate the organic layer under reduced pressure. Add 420 ml of isopropyl ether to the residue, heat to 70 °C, and then gradually cool to room temperature to allow for recrystallization.
-
Isolation: Filter the recrystallized white crystals, wash with 50 ml of isopropyl ether, and dry in a hot air oven at 60 °C for 12 hours.
Summary of Quantitative Data
| Parameter | Method 1: Bromomethylation | Method 2: Bromination |
| Starting Material | 2-Phenylpropionic Acid | 2-(4-Methylphenyl)propionic Acid |
| Reagents | Hydrobromic Acid, Paraformaldehyde, Sulfuric Acid | Dichloromethane, Bromic Acid, Hydrogen Peroxide, Sodium Sulfite |
| Reaction Temperature | 35 °C (initial), then 70 °C | 10-15 °C |
| Reaction Time | 11 hours | Monitored by TLC |
| Purification Solvent | Xylene | Isopropyl Ether |
| Reported Yield | Up to 99%[5] | High Yield |
| Reported Purity | 98.5%[5] | High Purity |
Synthetic Pathway Diagram
The following diagram illustrates the synthesis of 2-[(4-bromomethyl)phenyl]propionic acid from 2-phenylpropionic acid via bromomethylation.
References
- 1. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-(4-Bromomethyl)phenylpropionic acid | 111128-12-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Preparation of Selenocysteine Derivatives Using Bromomethyl Selenides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of various enzymes known as selenoproteins, which play essential roles in antioxidant defense, thyroid hormone metabolism, and immune function.[1] The unique redox properties of the selenium atom in selenocysteine confer potent catalytic activities to these enzymes.[2] Consequently, the synthesis of selenocysteine derivatives is of significant interest for the development of novel therapeutic agents, enzyme inhibitors, and probes for studying biological processes.
This document provides detailed protocols for the preparation of protected selenocysteine derivatives through the alkylation of amino acid enolates with bromomethyl benzyl selenide. This method offers a versatile route to introduce the selenocysteine side chain into various amino acid scaffolds.
Core Synthesis Strategy
The fundamental approach involves the generation of an enolate from a protected amino acid, which then undergoes nucleophilic substitution with bromomethyl benzyl selenide. This reaction forms a new carbon-selenium bond, yielding the desired protected selenocysteine derivative. Subsequent deprotection steps can then liberate the final product.
A key intermediate in this process is bromomethyl benzyl selenide . Its synthesis and subsequent use in the alkylation of protected amino acid enolates are detailed below.
Experimental Protocols
Protocol 1: Synthesis of Bromomethyl Benzyl Selenide
This protocol outlines the preparation of the key alkylating agent, bromomethyl benzyl selenide.
Materials:
-
Benzyl bromide
-
Selenium powder
-
Sodium borohydride
-
Bromoiodomethane
-
Anhydrous ethanol
-
Diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of Benzyl Diselenide:
-
In a round-bottom flask under an inert atmosphere, dissolve benzyl bromide in anhydrous ethanol.
-
Add selenium powder to the solution.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir until the selenium powder is consumed.
-
Expose the reaction mixture to air to facilitate the oxidation of the resulting selenol to benzyl diselenide.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl diselenide.
-
-
Preparation of Bromomethyl Benzyl Selenide:
-
Dissolve the synthesized benzyl diselenide in an appropriate solvent (e.g., THF) under an inert atmosphere.
-
Add a reducing agent (e.g., sodium borohydride) to generate the benzyl selenolate.
-
Slowly add bromoiodomethane to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure bromomethyl benzyl selenide.
-
Protocol 2: Synthesis of Protected Selenocysteine Derivatives via Alkylation
This protocol describes the alkylation of N-protected amino acid enolates with bromomethyl benzyl selenide. The example below uses a protected glycine derivative.[3]
Materials:
-
N-protected glycine (e.g., N-Benzoyl glycine methyl ester)
-
Lithium diisopropylamide (LDA)
-
Bromomethyl benzyl selenide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the N-protected glycine derivative in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA in THF/hexane dropwise to the glycine solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Dissolve bromomethyl benzyl selenide in anhydrous THF.
-
Slowly add the bromomethyl benzyl selenide solution to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected selenocysteine derivative.
-
Data Presentation
The following table summarizes representative yields for the alkylation of various protected amino acid enolates with bromomethyl benzyl selenide, as adapted from the literature.
| Protected Amino Acid | Product | Yield (%) |
| N-Benzoyl Glycine Methyl Ester | N-Benzoyl-Se-benzyl-selenocysteine Methyl Ester | Not specified |
| Protected Valine Enolate | Protected Se-benzyl-selenovaline Derivative | Not specified |
| Protected Alanine Enolate | Protected Se-benzyl-selenoalanine Derivative | Not specified |
Note: Specific yield data was not available in the provided search results. The original research paper by Reich et al. should be consulted for precise quantitative data.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of protected selenocysteine derivatives using bromomethyl selenides.
Caption: Synthetic workflow for selenocysteine derivatives.
Logical Relationship of Reactants and Products
This diagram shows the logical progression from starting materials to the final protected selenocysteine product.
Caption: Reactant and product relationship diagram.
Concluding Remarks
The use of bromomethyl selenides provides a robust method for the synthesis of various selenocysteine derivatives. The protocols outlined here serve as a foundational guide for researchers in organic synthesis and drug development. Further optimization of reaction conditions and exploration of different protecting group strategies can expand the utility of this methodology for creating a diverse library of selenocysteine-containing molecules for biological evaluation.
References
- 1. Biosynthesis of Selenocysteine, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)selenophene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Bromomethyl)selenophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the free-radical bromination of 2-methylselenophene using N-Bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[1][2][3]
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
A2: NBS is favored because it provides a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂) during the reaction.[4][5][6] This minimizes competitive side reactions, such as electrophilic aromatic substitution on the selenophene ring, which can occur with higher concentrations of Br₂.[2]
Q3: What are the typical solvents and initiators used for this reaction?
A3: Non-polar solvents that are inert to radical reactions are standard. Carbon tetrachloride (CCl₄) is traditionally used, although safer alternatives like cyclohexane or chlorobenzene are also employed.[1] Radical initiation is crucial and is typically achieved by adding a small amount of AIBN or BPO and heating the reaction mixture, or by exposing it to UV light.[7]
Q4: How stable is the this compound product?
A4: While specific stability data for this compound is not extensively documented, similar selenophene derivatives can be sensitive to acidic conditions and light.[8] It is advisable to store the purified product in a cool, dark place and under an inert atmosphere. The crude product should be purified promptly to avoid degradation.
Q5: What are the main impurities or byproducts I should be aware of?
A5: Potential byproducts include unreacted 2-methylselenophene, the dibrominated product (2-(dibromomethyl)selenophene), and products of ring bromination (e.g., 5-bromo-2-methylselenophene). Succinimide is also a byproduct from the NBS reagent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective radical initiation. 2. Deactivated NBS reagent. 3. Reaction temperature is too low. | 1. Ensure the radical initiator (AIBN, BPO) is fresh and add a sufficient amount (typically 1-5 mol%). If using UV light, ensure the lamp is functional and positioned correctly. 2. Use freshly recrystallized NBS. NBS can decompose over time, appearing yellow or brown instead of white.[1] 3. If using a chemical initiator, ensure the reaction is heated to the appropriate temperature for homolytic cleavage (e.g., reflux for CCl₄ with AIBN). |
| Low Yield of Desired Product | 1. Sub-optimal stoichiometry of NBS. 2. Presence of water in the reaction. 3. Product degradation during workup or purification. | 1. Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete conversion of the starting material. 2. Ensure the solvent is anhydrous and the reaction is protected from atmospheric moisture. Water can hydrolyze the product.[1] 3. Perform the aqueous workup quickly and with cold solutions. Use mild conditions for purification, such as flash column chromatography on silica gel, and avoid prolonged exposure to heat or light. |
| Formation of Multiple Products (Low Selectivity) | 1. High concentration of Br₂ leading to electrophilic ring bromination. 2. Over-bromination (dibromination). 3. Reaction conditions favoring electrophilic substitution. | 1. Use NBS as the bromine source to maintain a low Br₂ concentration.[4] 2. Use only a slight excess of NBS (around 1.1 equivalents) and monitor the reaction closely by TLC or GC to stop it upon consumption of the starting material. 3. Avoid polar or protic solvents which can promote electrophilic reactions with NBS.[7] Stick to non-polar solvents like CCl₄ or cyclohexane. |
| Product Decomposes During Purification | 1. Instability on silica gel. 2. Thermal instability. | 1. If the product is sensitive to the acidity of silica gel, consider deactivating the silica gel with a base (e.g., triethylamine) before use, or use a different stationary phase like alumina. 2. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. If distillation is used, it should be performed under high vacuum. |
Experimental Protocols
Synthesis of this compound via Free-Radical Bromination
This protocol is a generalized procedure based on the Wohl-Ziegler reaction for benzylic bromination.[1][3]
Materials:
-
2-methylselenophene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylselenophene (1.0 eq.) in anhydrous CCl₄ (or cyclohexane).
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for the duration of the reaction. The reaction can also be initiated by shining a UV lamp on the flask at a slightly lower temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator at reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic chemistry - Conditions for free radical bromination using NBS and peroxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. On the stability of 2-aminoselenophene-3-carboxylates: potential dual-acting selenium-containing allosteric enhancers of A1 adenosine receptor binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bromination of 2-Methylselenophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methylselenophene. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and potential side products in the bromination of 2-methylselenophene?
When brominating 2-methylselenophene, the primary desired product is typically either a ring-brominated or a side-chain brominated compound, depending on the reaction conditions. The major potential side reaction is the formation of the undesired isomer and poly-brominated species.
-
Electrophilic Aromatic Substitution (Ring Bromination): Under electrophilic conditions (e.g., using Br₂ in a polar solvent), the bromine is expected to substitute on the aromatic ring, primarily at the 5-position due to the activating effect of the selenium atom and the methyl group.
-
Radical Substitution (Side-Chain/Benzylic Bromination): Under radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide), the bromine is expected to substitute a hydrogen on the methyl group, yielding 2-(bromomethyl)selenophene.
Common side products include:
-
The alternative bromination product (ring vs. side-chain).
-
Di-brominated products, where both the ring and the side-chain are brominated, or multiple positions on the ring are substituted.
Based on studies of the analogous 3-methylselenophene, ring bromination is a significant competing reaction even under radical conditions.[1]
Q2: I am attempting a side-chain bromination of 2-methylselenophene using NBS, but I am primarily getting ring bromination. Why is this happening and how can I fix it?
This is a common issue. The selenophene ring is highly activated towards electrophilic attack, and even radical conditions can favor ring bromination. Several factors could be contributing to this:
-
Reaction Conditions: Standard procedures for benzylic bromination may not be optimal for 2-methylselenophene. The choice of solvent and the method of addition of reactants can significantly influence the outcome.
-
Purity of Reagents: Impurities in the starting material or solvent can inhibit the radical chain reaction, leading to competing ionic pathways that favor ring bromination.[1]
-
Initiator Efficiency: The radical initiator may not be effective enough to promote the side-chain reaction exclusively.
To favor side-chain bromination, consider the "reversed addition" method, where the 2-methylselenophene is added to a boiling solution of NBS and the radical initiator.[1] This maintains a low concentration of the selenophene relative to the bromine radical source, which can enhance the selectivity for the radical pathway.
Q3: What causes the formation of di-brominated byproducts?
Di-brominated byproducts, such as 2-bromo-5-(bromomethyl)selenophene, can form when both the ring and the side chain are susceptible to bromination under the chosen reaction conditions. This is more likely to occur if:
-
An excess of the brominating agent is used.
-
The reaction is allowed to proceed for an extended period.
-
The initial product of either ring or side-chain bromination is still reactive towards further bromination.
Careful control of stoichiometry and reaction time is crucial to minimize the formation of these impurities.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Sub-optimal reaction conditions (temperature, solvent).- Inefficient radical initiation (for side-chain bromination).- Competing side reactions. | - Optimize temperature and solvent based on literature for similar compounds.- Ensure the radical initiator is fresh and used at the appropriate temperature.- Employ the reversed addition method for side-chain bromination.[1] |
| Predominance of ring bromination in a radical reaction | - The selenophene ring is highly activated.- Ionic reaction pathway is competing with the radical pathway. | - Use a non-polar solvent like carbon tetrachloride or benzene.[1]- Purify the 2-methylselenophene before use.[1]- Add the 2-methylselenophene to a refluxing solution of NBS and initiator.[1] |
| Formation of multiple brominated products | - Lack of selectivity in the reaction.- Over-bromination due to excess reagent or prolonged reaction time. | - Use a 1:1 molar ratio of 2-methylselenophene to the brominating agent.- Monitor the reaction progress by TLC or GC to determine the optimal endpoint.- Consider a milder brominating agent if possible. |
Quantitative Data Summary
The following table summarizes the product distribution observed in the bromination of 3-methylselenophene, which can serve as an analogue for predicting the behavior of 2-methylselenophene under radical conditions.
| Starting Material | Brominating Agent/Initiator | Method | Product(s) | Yield (%) |
| 3-Methylselenophene | NBS / ABN | Reversed Addition | 3-(Bromomethyl)selenophene | 25 |
| 2-Bromo-3-methylselenophene | Main Product | |||
| 2-Bromo-3-(bromomethyl)selenophene | Traces |
Data adapted from studies on 3-methylselenophene, which is expected to have similar reactivity trends to 2-methylselenophene.[1]
Experimental Protocols
Protocol for Side-Chain Bromination via Reversed Addition [1]
This method has been shown to improve the yield of side-chain bromination for methylselenophenes.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add N-bromosuccinimide (NBS) (1.0 equivalent) and a suitable non-polar solvent (e.g., carbon tetrachloride).
-
Initiation: Add a catalytic amount of a radical initiator, such as azo-bis-isobutyronitrile (ABN).
-
Reaction: Bring the mixture to a vigorous reflux.
-
Addition of Substrate: Add 2-methylselenophene (1.0 equivalent), either neat or dissolved in a small amount of the reaction solvent, to the refluxing mixture all at once.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Competing pathways in the bromination of 2-methylselenophene.
Caption: Troubleshooting workflow for optimizing side-chain bromination.
References
"decomposition pathways of 2-(Bromomethyl)selenophene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)selenophene. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound with the formula C₅H₅BrSe. It consists of a selenophene ring substituted with a bromomethyl group at the 2-position. Due to the reactive bromomethyl group and the inherent properties of the selenophene ring, it serves as a versatile building block in organic synthesis, particularly for the introduction of the selenophenylmethyl moiety into various molecules. It is of interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique electronic properties.
Q2: What are the main safety precautions to consider when handling this compound?
This compound is expected to be a reactive and potentially hazardous compound. Based on data for similar compounds, the following precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Keep away from heat, light, moisture, and incompatible materials such as strong oxidizing agents and bases.
-
Toxicity: While specific toxicity data for this compound is limited, organoselenium compounds can be toxic. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Q3: How should I properly store this compound to ensure its stability?
To minimize decomposition, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber or opaque container | Protects the compound from light-induced degradation. |
| Moisture | Tightly sealed container | Prevents hydrolysis of the bromomethyl group. |
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions
Symptom: Formation of unexpected byproducts during a reaction involving this compound, leading to low yields of the desired product.
Possible Causes & Solutions:
-
Decomposition of Starting Material: this compound may have degraded during storage.
-
Troubleshooting:
-
Verify the purity of the starting material using techniques like ¹H NMR or GC-MS before use.
-
If impurities are detected, purify the compound by distillation or chromatography under inert conditions.
-
Ensure proper storage conditions are maintained (see FAQ Q3).
-
-
-
Competing Reaction Pathways: The reactive nature of the bromomethyl group can lead to side reactions.
-
Troubleshooting:
-
Elimination: In the presence of a base, elimination of HBr can occur, leading to the formation of a reactive exocyclic methylene intermediate which can polymerize. Use non-nucleophilic, sterically hindered bases if a base is required.
-
Radical Reactions: The C-Br bond can undergo homolytic cleavage, especially when exposed to light or radical initiators, leading to radical-mediated side reactions. Conduct reactions in the dark and ensure no radical initiators are present unless intended.
-
-
Issue 2: Polymerization of the Reagent
Symptom: Observation of an insoluble, dark-colored solid forming in the reaction flask or upon storage of this compound.
Possible Causes & Solutions:
-
Acid-Catalyzed Polymerization: Trace amounts of acid can protonate the selenophene ring, initiating cationic polymerization. Some brominated thiophenes are known to undergo autopolymerization.[2]
-
Troubleshooting:
-
Use acid-free solvents and reagents.
-
Consider adding a non-nucleophilic base scavenger, such as proton sponge, to the reaction mixture.
-
Store the compound over a small amount of a non-reactive, basic solid like anhydrous potassium carbonate.
-
-
-
Thermal Instability: Elevated temperatures can promote polymerization.
-
Troubleshooting:
-
Perform reactions at the lowest effective temperature.
-
Avoid prolonged heating.
-
Store the compound under recommended refrigerated conditions.
-
-
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, primarily involving the reactive bromomethyl group and the selenophene ring.
Hydrolysis
Contact with water or moisture can lead to the hydrolysis of the bromomethyl group to form 2-(hydroxymethyl)selenophene. This reaction is often catalyzed by acidic or basic conditions.
Caption: Hydrolysis of this compound.
Elimination and Polymerization
In the presence of a base, elimination of hydrogen bromide can occur, forming a highly reactive intermediate that can subsequently polymerize.
Caption: Base-induced elimination and subsequent polymerization.
Oxidation
Exposure to air or other oxidizing agents can lead to the oxidation of the selenium atom, forming a selenoxide. Selenoxides are often unstable and can undergo further reactions.[1]
Caption: Oxidation of the selenophene ring.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The singlet corresponding to the bromomethyl protons (-CH₂Br) should be sharp and integrate to 2H. The chemical shift is expected to be in the range of 4.5-5.0 ppm.
-
The protons on the selenophene ring should appear as distinct multiplets in the aromatic region (typically 6.8-7.5 ppm).
-
The presence of a peak around 4.7-4.9 ppm (singlet) and a broad singlet for the -OH proton could indicate the presence of the hydrolysis product, 2-(hydroxymethyl)selenophene.
-
A complex baseline or broad, unresolved peaks may suggest polymerization.
-
Protocol 2: Small-Scale Test Reaction for Reactivity Check
Objective: To quickly assess the reactivity and stability of a batch of this compound before committing to a large-scale reaction.
Materials:
-
This compound
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A simple nucleophile (e.g., sodium methoxide in methanol)
-
Anhydrous solvent (e.g., THF)
-
TLC plates and appropriate eluent
-
Small reaction vial with a stir bar
Procedure:
-
In a dry vial under an inert atmosphere, dissolve a small, known amount of this compound in the anhydrous solvent.
-
Add one equivalent of the nucleophile solution at room temperature.
-
Monitor the reaction by TLC every 5-10 minutes.
-
Analysis:
-
A clean conversion to a single new spot on the TLC plate indicates a reactive and pure starting material.
-
The formation of multiple spots or streaking may indicate the presence of impurities or that the starting material is undergoing decomposition under the reaction conditions.
-
If no reaction is observed, the starting material may be unreactive due to degradation, or the reaction may require heating. If heating, watch for signs of polymerization.
-
References
"troubleshooting low reactivity of 2-(Bromomethyl)selenophene in alkylations"
Technical Support Center: 2-(Bromomethyl)selenophene Alkylations
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low reactivity with this compound in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is showing low to no conversion. What are the primary reasons for this?
Low reactivity of this compound can stem from several factors:
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Inherent Stability of the C-Br Bond: The carbon-bromine bond in this compound may be more stable and less prone to nucleophilic substitution compared to more common alkylating agents like benzyl bromide.
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Compound Instability and Degradation: Like many substituted heterocycles, this compound can be unstable. It may degrade or polymerize under your reaction conditions, especially with prolonged heating or in the presence of strong bases or acids.
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Sub-optimal Reaction Conditions: The choice of solvent, temperature, base, and concentration are all critical. Conditions that are too harsh can lead to decomposition, while conditions that are too mild will result in no reaction.
-
Purity of this compound: Impurities from the synthesis of this compound can interfere with the alkylation. For instance, the synthesis of the analogous 2-(chloromethyl)thiophene can yield byproducts like bis-thienyl-methane, which could impact subsequent reactions.[1][2]
-
Steric Hindrance: The selenophene ring may sterically hinder the approach of the nucleophile to the bromomethyl group, particularly with bulky nucleophiles.
Q2: How can I improve the yield of my alkylation reaction?
To improve your reaction yield, consider a systematic optimization of the reaction conditions:
-
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for SN2 reactions as they can solvate the cation of your base without hydrogen bonding to the nucleophile.
-
Temperature Control: Start at a lower temperature (e.g., 0 °C to room temperature) and slowly increase it. Elevated temperatures can promote decomposition. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Choice of Base: The strength and nature of the base are crucial. For weakly acidic nucleophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For more sensitive substrates, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are recommended.
-
Use of a Catalyst: A phase-transfer catalyst, such as a tetra-n-butylammonium salt (e.g., TBAB), can be beneficial, especially in biphasic reaction systems.[1]
Q3: Are there any known side reactions I should be aware of?
Yes, several side reactions can compete with your desired alkylation:
-
Elimination: Strong, bulky bases can promote the elimination of HBr to form a reactive intermediate that may polymerize.
-
Reaction with Base: The base itself might act as a nucleophile and react with the this compound.
-
Self-Alkylation/Polymerization: In the presence of a strong base, the nucleophile you generate could deprotonate the selenophene ring, leading to side reactions. Alternatively, the starting material could undergo self-alkylation.
-
Formation of Organometallic Reagents: If your reaction conditions inadvertently contain traces of metals like magnesium, you could form a Grignard-like reagent.[3][4][5] Similarly, with strong organolithium bases, lithiation of the selenophene ring is a possibility.[6]
Q4: My nucleophile is a carbon-based enolate. Are there special considerations for this type of reaction?
When using enolates, the choice of base and counter-ion is critical. Lithium enolates, for example, can be highly reactive. Consider using a less reactive enolate (e.g., sodium or potassium) to minimize side reactions. A study on the alkylation of various enolates with bromomethyl benzyl selenide showed that clean reactions were not always achievable, and the selenide was significantly less reactive than its sulfide counterpart.[7][8] This suggests that patience and careful optimization are key.
Troubleshooting Guides
Guide 1: Low or No Conversion
This guide helps you troubleshoot when your reaction shows minimal to no product formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Experimental Protocol: Test Reaction for Optimizing Conditions
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Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add your nucleophile (1.0 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF, 5 mL per mmol of nucleophile) and the base (1.1 eq.). Stir at 0 °C for 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product by 1H NMR to determine the conversion.
Guide 2: Formation of Multiple Products/Byproducts
This guide is for when your reaction is messy, producing multiple unidentified spots on a TLC plate.
Logical Relationship of Side Reactions
Caption: Potential reaction pathways for this compound.
Data Summary
Table 1: Recommended Starting Conditions for Alkylation
| Parameter | Recommendation | Rationale |
| Nucleophile | 1.0 eq. | Limiting reagent if it is more valuable. |
| This compound | 1.0 - 1.2 eq. | A slight excess may improve conversion. |
| Base | 1.1 - 1.5 eq. | To ensure complete deprotonation of the nucleophile. |
| Solvent | Anhydrous DMF, ACN, or THF | Polar aprotic solvents favor SN2 reactions. |
| Temperature | 0 °C to RT | Minimizes decomposition and side reactions. |
| Atmosphere | Inert (N2 or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Table 2: Troubleshooting Guide - Cause and Solution
| Observation | Potential Cause | Suggested Solution |
| No reaction | Insufficiently strong base; Low temperature | Use a stronger base (e.g., NaH); Gradually increase the temperature. |
| Decomposition of starting material | Temperature too high; Unstable in solvent | Run the reaction at a lower temperature; Screen alternative solvents. |
| Multiple products | Side reactions (elimination, etc.) | Use a milder, less sterically hindered base; Lower the reaction temperature. |
| Low yield despite conversion | Product instability during work-up | Use a milder work-up procedure; Avoid acidic or basic aqueous washes if the product is sensitive. |
References
- 1. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stilling Coupling with Selenophenes
Welcome to the technical support center for optimizing Stille coupling reactions with selenophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
Question: My Stille coupling reaction with a selenophene substrate is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Stille coupling reactions involving selenophenes can stem from several factors. A systematic approach to troubleshooting is recommended. Here are the key areas to investigate:
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Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are critical for reaction efficiency.
-
Catalyst: While Pd(PPh3)4 is a common starting point, other catalysts like Pd2(dba)3 may offer better performance depending on the specific substrates.[1] Some Pd(II) sources like Pd(OAc)2 can also be used as they are reduced in situ to the active Pd(0) species.
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Ligand: The choice of phosphine ligand can significantly impact the reaction. Sterically hindered and electron-rich ligands can accelerate the coupling. If you are using PPh3, consider switching to a more electron-rich or bulkier ligand such as P(o-tol)3 or tri-2-furylphosphine, as these can sometimes improve yields and prevent side reactions.
-
-
Solvent Effects: The reaction solvent plays a crucial role in solubilizing the reactants and intermediates, and it can also coordinate to the palladium catalyst.
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Commonly used solvents for Stille coupling include toluene, DMF, and dioxane.
-
If you are observing dehalogenation of your starting material, switching to a less polar solvent like toluene from DMF or dioxane might be beneficial.
-
-
Reaction Temperature: Inadequate or excessive temperature can be detrimental.
-
Stille reactions are typically run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate and yield.
-
However, excessively high temperatures can lead to decomposition of the catalyst, starting materials, or products, especially with sensitive heterocyclic substrates like selenophenes.
-
-
Additives: The addition of certain salts can have a dramatic effect on the reaction rate.
-
Copper(I) Iodide (CuI): CuI is a common additive that can significantly accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[2]
-
Lithium Chloride (LiCl): LiCl can enhance the reaction rate, particularly when using organotriflates as coupling partners or in less polar solvents like THF.[1][2] It is thought to facilitate the dissociation of the halide from the palladium center.[2]
-
Fluoride Sources (e.g., CsF): Fluoride ions can activate the organotin reagent, making it more nucleophilic and thus accelerating transmetalation.
-
-
Purity of Reagents: The purity of your selenophene starting materials, organotin reagent, and solvent is paramount.
-
Ensure your solvent is anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Organotin reagents can degrade over time, so using freshly prepared or purified material is recommended.
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Question: I am observing significant amounts of homocoupled product from my organostannane. How can I minimize this side reaction?
Answer:
Homocoupling of the organostannane is a common side reaction in Stille coupling.[2] Here are some strategies to mitigate it:
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent. A large excess can favor homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Catalyst Choice: Some palladium catalysts may be more prone to promoting homocoupling than others. If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3.
-
Additives: The use of additives like CuI can sometimes suppress homocoupling by facilitating the desired cross-coupling pathway.
Question: How do I remove the tin byproducts from my reaction mixture after the Stille coupling is complete?
Answer:
The removal of toxic organotin byproducts is a critical step. Several methods can be employed:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Silica Gel Chromatography: Tin byproducts can often be removed by column chromatography. Using a nonpolar eluent can help in separating the desired product from the tin residues. In some cases, adding a small amount of triethylamine to the eluent can improve the separation.
-
DIBAL-H Treatment: Treatment with diisobutylaluminium hydride (DIBAL-H) can convert tin halides to volatile and less polar tin hydrides, which can be more easily removed.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the organotin reagent in Stille coupling?
A1: The rate of transfer of the organic group from the tin atom generally follows this trend: alkynyl > alkenyl > aryl > allyl = benzyl > alkyl.[1]
Q2: Which halide on my selenophene should I use for the Stille coupling?
A2: The reactivity of the organic halide partner follows the order: I > Br > OTf >> Cl.[2] Aryl iodides are generally more reactive and allow for milder reaction conditions than bromides. Chlorides are often unreactive in standard Stille conditions.[1]
Q3: Can I use 3-haloselenophenes in Stille coupling reactions?
A3: Yes, 3-haloselenophenes can be used in Stille coupling. However, their reactivity might differ from that of 2-haloselenophenes due to electronic and steric effects. Optimization of the reaction conditions may be necessary.
Q4: Are there any known side reactions specific to using selenophenes in Stille coupling?
A4: While not extensively documented specifically for selenophenes, related heterocyclic compounds like thiophenes can undergo side reactions such as direct C-H stannylation at the α-position.[3][4] This could potentially be a competing pathway if there are acidic protons on the selenophene ring.
Data Presentation
Table 1: General Reaction Parameters for Stille Coupling
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh3)4, Pd2(dba)3/Ligand | Pd(0) sources are common. Pd(II) can be used but requires in-situ reduction. |
| Ligand | PPh3, P(o-tol)3, AsPh3 | Electron-rich and bulky ligands can improve performance. |
| Solvent | Toluene, DMF, Dioxane, THF | Choice of solvent can influence reaction rate and side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures can increase rate but may lead to decomposition. |
| Additives | CuI, LiCl, CsF | Can significantly accelerate the reaction. |
Table 2: Influence of Key Parameters on Reaction Outcome
| Issue | Potential Cause | Suggested Optimization |
| Low Yield | Inefficient catalyst, slow transmetalation | Screen different Pd catalysts and ligands. Add CuI or a fluoride source. |
| Low reaction temperature | Increase temperature in increments (e.g., 10 °C). | |
| Poor solvent choice | Try a more polar solvent like DMF if solubility is an issue, or a less polar one like toluene to reduce side reactions. | |
| Homocoupling | Excess organostannane, high temperature | Use a smaller excess of the stannane. Lower the reaction temperature. |
| Dehalogenation | High temperature, certain solvents | Lower the reaction temperature. Switch from DMF/dioxane to toluene. |
Experimental Protocols
General Protocol for Stille Coupling of a 2-Haloselenophene with an Organostannane
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-haloselenophene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and any solid additives (e.g., CuI, 0.1-0.2 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Addition of Solvent and Reagents:
-
Add anhydrous, degassed solvent (e.g., toluene or DMF, to achieve a concentration of ~0.1 M) via syringe.
-
Add the organostannane (1.1-1.2 equiv.) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Mandatory Visualization
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting Stille coupling reactions.
Caption: Key factors influencing the outcome of Stille coupling with selenophenes.
References
"how to prevent debromination of 2-(Bromomethyl)selenophene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 2-(bromomethyl)selenophene during their experiments.
Troubleshooting Guide
Users encountering unexpected loss of the bromine atom from this compound can consult the following table for potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Formation of 2-methylselenophene as a major byproduct during reaction. | Radical-mediated debromination: Exposure to light, elevated temperatures, or radical initiators can cause homolytic cleavage of the C-Br bond, followed by hydrogen abstraction from the solvent or other reagents. | • Conduct the reaction in the dark or under amber/red light. • Maintain a low reaction temperature. • Degas solvents to remove oxygen, which can promote radical formation. • Consider adding a radical inhibitor, such as BHT (butylated hydroxytoluene), in catalytic amounts. |
| Debromination observed during workup or purification. | Base-induced elimination/decomposition: The presence of strong or moderately strong bases can lead to elimination reactions or decomposition, particularly at elevated temperatures. The slightly acidic nature of the proton on the bromomethyl group can be a factor. Acid-catalyzed decomposition: Some selenophene derivatives are known to be unstable under acidic conditions, potentially leading to ring-opening or other degradation pathways that result in debromination.[1] | • Use mild bases (e.g., NaHCO₃, K₂CO₃) for neutralization steps and keep the temperature low. • Avoid strong bases like NaOH, KOH, or alkoxides if possible. • During extraction, use dilute aqueous solutions and minimize contact time. • For chromatography, use neutral silica gel or alumina and consider deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. • Avoid acidic conditions during workup. If an acid wash is necessary, use a dilute, weak acid and perform the wash quickly at low temperatures. |
| Product degrades upon storage. | Inherent instability: this compound can be inherently unstable, especially when exposed to light, air, or moisture over time. Trace amounts of acid or base can catalyze decomposition. | • Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). • Protect from light by storing in an amber vial. • Ensure the compound is free from residual acid or base before storage. This can be achieved by a final wash with brine and thorough drying. |
| Low yield of the desired brominated product in the initial synthesis. | Suboptimal reaction conditions: The choice of brominating agent and reaction conditions can significantly impact the yield and purity. Using elemental bromine (Br₂) can lead to multiple brominations and other side reactions. | • Use N-Bromosuccinimide (NBS) as the brominating agent, as it provides a low, steady concentration of bromine, which is often more selective for benzylic-type brominations.[2][3] • Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in catalytic amounts with NBS. • Choose a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination for this compound?
A1: The debromination of this compound can occur through two primary pathways:
-
Free Radical Mechanism: This is often the major pathway, especially under conditions that promote radical formation (e.g., exposure to UV light, heat, or the presence of radical initiators). The reaction proceeds via the formation of a resonance-stabilized selenophen-2-ylmethyl radical.
-
Base-Induced Elimination: In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of a highly reactive exocyclic methylene intermediate, which can then polymerize or react further.
Q2: How can I minimize debromination during aqueous workup?
A2: To minimize debromination during workup:
-
Use mild inorganic bases: When neutralizing acidic solutions, use saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions instead of strong bases like NaOH or KOH.
-
Keep it cold: Perform all extractions and washes at a low temperature (0-5°C).
-
Minimize contact time: Do not let the organic layer containing your product sit in contact with the aqueous layer for extended periods.
-
Final wash with brine: A final wash with a saturated NaCl solution can help to remove residual water and inorganic salts.
Q3: What are the best practices for purifying this compound by column chromatography?
A3: For purification by column chromatography:
-
Use neutral silica gel: Acidic or basic silica can promote decomposition.
-
Deactivate the silica gel: If you still observe degradation, you can pre-treat the silica gel with a solution of the eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine, and then pack the column.
-
Run the column quickly: Do not let the compound sit on the column for an extended period.
-
Use non-polar eluents: A gradient of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate is generally suitable.
Q4: Are there any recommended stabilizers for storing this compound?
A4: While not always necessary if stored properly (cold, dark, inert atmosphere), a small piece of metallic copper or silver foil can sometimes be added to the storage container to quench radical species. Alternatively, a trace amount of a radical inhibitor like BHT can be added.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Debromination
This protocol utilizes N-Bromosuccinimide (NBS) for a more controlled bromination.
Materials:
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2-Methylselenophene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-methylselenophene (1 equivalent) in anhydrous CCl₄.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Heat the mixture to reflux (approximately 77°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Perform these washes quickly and at a reduced temperature if possible.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
The crude product can be purified by flash chromatography on neutral silica gel.
Protocol 2: Small-Scale Reaction and Workup to Test for Debromination
This protocol is designed to quickly assess the stability of this compound under your specific reaction and workup conditions.
Procedure:
-
Dissolve a small amount of your purified this compound in the solvent you plan to use for your reaction.
-
Add your intended base or nucleophile.
-
Stir the reaction at the planned temperature for a set period, taking aliquots at regular intervals (e.g., 30 min, 1h, 2h).
-
Quench the aliquots by diluting with a non-polar organic solvent (e.g., dichloromethane) and washing with water.
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Analyze the organic layer of each aliquot by TLC or GC-MS to determine the extent of debromination (by observing the formation of 2-methylselenophene or other byproducts).
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This will help you to identify if your conditions are too harsh before committing a larger amount of material.
Visualizations
Caption: Potential pathways for the debromination of this compound.
Caption: A workflow for troubleshooting the unwanted debromination.
References
Technical Support Center: Managing Air and Moisture Sensitivity of Organoselenium Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive organoselenium reagents.
Frequently Asked Questions (FAQs)
Q1: Which common organoselenium reagents are sensitive to air and moisture?
A1: Several classes of organoselenium reagents exhibit sensitivity to air and moisture. The most notable are:
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Selenols (RSeH): These compounds are highly susceptible to oxidation by atmospheric oxygen, readily converting to the corresponding diselenides (RSeSeR). For example, benzeneselenol (PhSeH) is a colorless liquid that turns yellow upon exposure to air due to the formation of diphenyl diselenide.[1] Because of their limited shelf life, selenols are often generated in situ for immediate use.[1]
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Organoselenium(IV) Halides: Compounds with selenium in a +4 oxidation state, such as diorganoselenium dihalides (R₂SeX₂) and organoselenium trihalides (RSeX₃), are generally less stable than their +2 counterparts. They can be prone to decomposition, especially in the presence of moisture.[2]
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Organoselenium(IV) Fluorides and Trifluorides: These reagents are extremely sensitive to moisture, reacting to form selenium oxides.[2]
Q2: What are the visible signs of decomposition in organoselenium reagents?
A2: Visual inspection can often reveal reagent degradation:
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Color Change: A classic example is the color change of benzeneselenol from colorless to yellow, indicating oxidation to diphenyl diselenide.[1] Solutions of other selenols may show similar color changes upon exposure to air.
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Precipitate Formation: The formation of an unexpected solid in a solution of an organoselenium reagent can indicate decomposition or reaction with residual moisture to form less soluble byproducts like selenium oxides.
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Change in Physical State: Some reagents may become viscous or solidify upon decomposition.
Q3: How should I properly store air- and moisture-sensitive organoselenium reagents?
A3: Proper storage is critical to maintain the integrity of these reagents. The following practices are recommended:
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Inert Atmosphere: Store all air- and moisture-sensitive organoselenium compounds under a dry, inert atmosphere such as argon or nitrogen.
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Sealed Containers: Use well-sealed containers, such as Sure/Seal™ bottles or Schlenk flasks with greased glass stoppers or high-vacuum Teflon valves.
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Low Temperature and Darkness: Store reagents in a cool, dark place, such as a refrigerator or freezer, to minimize thermal and light-induced decomposition.
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Glovebox Storage: For highly sensitive materials, storage inside a nitrogen or argon-filled glovebox is the best practice.
Q4: What are the essential laboratory techniques for handling these reagents?
A4: The use of standard inert atmosphere techniques is mandatory for handling air- and moisture-sensitive organoselenium reagents. The two primary methods are:
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Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the manipulation of compounds under vacuum or an inert gas. This technique is suitable for most benchtop reactions involving sensitive reagents.
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon with very low levels of oxygen and moisture). It is the preferred method for handling extremely sensitive or pyrophoric materials and for procedures that are difficult to perform on a Schlenk line.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Low Yield
Possible Cause 1: Reagent Decomposition
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Symptom: The reaction fails to proceed as expected, or the yield of the desired product is significantly lower than anticipated.
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Troubleshooting Steps:
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Verify Reagent Quality: Check the appearance of the organoselenium reagent for any signs of decomposition (see FAQ 2). If decomposition is suspected, purify the reagent if possible or use a fresh batch.
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Use Freshly Prepared Reagents: For highly sensitive reagents like selenols, it is best to prepare them in situ immediately before use.
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Improve Inert Atmosphere Technique: Ensure that all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that the inert atmosphere is maintained throughout the entire experimental procedure. Check for leaks in your Schlenk line or glovebox.
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Possible Cause 2: Presence of Water or Oxygen in the Reaction
-
Symptom: Formation of side products, such as selenium oxides or diselenides, which can complicate the reaction and purification.
-
Troubleshooting Steps:
-
Dry Solvents and Reagents: Use freshly distilled and thoroughly degassed solvents. Ensure all other reagents are anhydrous.
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Degassing: Properly degas solvents using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas through the liquid.
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Positive Inert Gas Pressure: Maintain a slight positive pressure of inert gas throughout the reaction to prevent the ingress of air.
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Issue 2: Difficulty in Handling and Transferring Reagents
Possible Cause: Improper Transfer Technique
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Symptom: The reagent is inadvertently exposed to the atmosphere during transfer, leading to decomposition.
-
Troubleshooting Steps:
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Syringe Transfer: For transferring small to moderate volumes of liquid reagents, use a dry, inert gas-flushed syringe.
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Cannula Transfer: For transferring larger volumes of liquids or solutions between sealed vessels (e.g., from a storage flask to a reaction flask), use a double-tipped needle (cannula). The transfer is driven by a positive pressure of inert gas.
-
Glovebox Transfer: For solid reagents or for dispensing from containers that are difficult to access with a syringe or cannula, perform the transfer inside a glovebox.
-
Quantitative Data on Reagent Stability
While specific, universally applicable shelf-life data for all organoselenium reagents is scarce due to dependency on storage conditions and purity, the following table summarizes the relative stability of common classes of these compounds.
| Reagent Class | Example | Air Sensitivity | Moisture Sensitivity | General Storage Recommendations |
| Selenols | Benzeneselenol (PhSeH) | High (readily oxidizes to diselenide) | Moderate | Prepare in situ or store for very short periods under inert gas in a sealed container at low temperature. |
| Diselenides | Diphenyl diselenide (Ph₂Se₂) | Low (generally stable) | Low | Store in a well-sealed container at room temperature, protected from light. |
| Selenenyl Halides | Benzeneselenenyl chloride (PhSeCl) | Moderate | High (hydrolyzes) | Store under a dry, inert atmosphere in a sealed container. |
| Organoselenium(IV) Halides | Phenylselenium trichloride (PhSeCl₃) | High | High | Highly unstable; typically generated and used in situ. |
Experimental Protocols
Protocol 1: Synthesis of Diphenyl Diselenide from Phenylmagnesium Bromide and Selenium
Caution: Organoselenium compounds are toxic. All operations should be performed in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon.
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Grignard Reagent Preparation: In the cooled flask, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
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Reaction with Selenium: Slowly add elemental selenium powder to the Grignard solution. The addition is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture at reflux for 30 minutes.
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Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of bromine in diethyl ether until the color of bromine persists.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from hexane or ethanol to afford pure diphenyl diselenide as a yellow crystalline solid.
Protocol 2: Handling of Benzeneselenol using Schlenk Technique
Caution: Benzeneselenol has an extremely foul odor and is toxic. Handle with extreme care in a fume hood.
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Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled under a stream of inert gas.
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Inert Atmosphere: Connect the reaction flask to a Schlenk line and purge with an inert gas (argon or nitrogen) for several minutes.
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Reagent Transfer:
-
If using a commercial source, withdraw the required amount of benzeneselenol from a Sure/Seal™ bottle using a dry, nitrogen-flushed syringe.
-
If generating in situ from diphenyl diselenide, ensure the reduction is complete before proceeding with the subsequent reaction.
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Addition to Reaction: Slowly add the benzeneselenol to the reaction mixture under a positive pressure of inert gas.
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Quenching and Workup: After the reaction is complete, quench any unreacted benzeneselenol by adding an oxidizing agent (e.g., hydrogen peroxide or bleach) before exposing the reaction mixture to the atmosphere. This will oxidize the malodorous selenol to the less volatile and less odorous diselenide.
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Waste Disposal: All selenium-containing waste should be collected and disposed of according to institutional and local regulations. Treat contaminated glassware with bleach to oxidize residual selenium compounds before washing.
Visualizations
Caption: General workflow for handling air- and moisture-sensitive organoselenium reagents.
Caption: Troubleshooting logic for unexpected outcomes in organoselenium reactions.
References
Technical Support Center: Scale-Up Synthesis of 2-(Bromomethyl)selenophene
Disclaimer: The scale-up synthesis of 2-(Bromomethyl)selenophene is not widely documented in publicly available literature. The following guide is based on established principles of organic chemistry and common challenges encountered during the scale-up of similar heterocyclic compounds. It is intended to provide guidance to experienced researchers and drug development professionals. All procedures should be thoroughly evaluated at a laboratory scale before attempting a pilot or large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most probable and widely applicable synthetic route involves a two-step process:
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Formation of the precursor, 2-(hydroxymethyl)selenophene: This is typically achieved through the reduction of 2-formylselenophene with a mild reducing agent like sodium borohydride (NaBH₄) or via a Grignard reaction of 2-selenienylmagnesium bromide with formaldehyde.
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Bromination of 2-(hydroxymethyl)selenophene: The alcohol is then converted to the corresponding bromide using a suitable brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
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Exothermic reactions: Both the formation of the Grignard reagent (if used) and the bromination step can be highly exothermic, requiring careful temperature control.
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Product instability: this compound is a reactive benzylic-type halide and can be prone to decomposition, polymerization, or side reactions, especially at elevated temperatures or during prolonged storage.
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Impurity profile: Side products, such as the dibrominated species or polymeric materials, can form, complicating purification.
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Handling of hazardous reagents: The synthesis involves toxic and corrosive materials like selenium compounds and brominating agents, which require specialized handling procedures at a larger scale.
Q3: How stable is this compound and what are the recommended storage conditions?
A3: this compound is expected to be a reactive and potentially unstable compound. As a lachrymator and alkylating agent, it should be handled with extreme care in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Long-term storage may lead to discoloration and the formation of polymeric byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Bromination Step | 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Sub-optimal brominating agent or conditions. | 1. Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. 2. Maintain low temperatures during the reaction and workup. Use a non-aqueous workup if the product is sensitive to hydrolysis. 3. Screen different brominating agents (e.g., PBr₃, SOBr₂, Appel reaction conditions) and optimize solvent and temperature. |
| Formation of Impurities | 1. Over-bromination: Formation of 2,5-bis(bromomethyl)selenophene. 2. Polymerization: Acid-catalyzed polymerization of the product. 3. Hydrolysis: Formation of 2-(hydroxymethyl)selenophene if water is present during workup. | 1. Use stoichiometric amounts of the brominating agent and add it slowly to the reaction mixture. 2. Maintain a low temperature and avoid acidic conditions. The addition of a non-nucleophilic base might be beneficial. 3. Ensure all glassware and solvents are dry. Use an anhydrous workup procedure. |
| Difficulty in Purification | 1. Co-elution of impurities during column chromatography. 2. Thermal degradation during distillation. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. 2. Avoid high temperatures during solvent removal. If distillation is necessary, perform it under high vacuum and at the lowest possible temperature. Crystallization may be a better alternative for purification if the product is a solid. |
| Reaction Runaway (Exotherm) | 1. Rapid addition of reagents. 2. Inadequate cooling. | 1. Add the brominating agent or Grignard reagent dropwise, monitoring the internal temperature closely. 2. Ensure the cooling bath has sufficient capacity for the scale of the reaction. For larger scales, consider using a jacketed reactor with a chiller. |
Experimental Protocols
General Protocol for the Synthesis of 2-(hydroxymethyl)selenophene (Precursor)
This protocol is based on the reduction of 2-formylselenophene.
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Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is charged with 2-formylselenophene and a suitable solvent (e.g., methanol or ethanol). The flask is cooled in an ice bath.
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Reduction: A solution of sodium borohydride (NaBH₄) in the same solvent is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
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Quenching: After the addition is complete and the reaction is deemed complete by TLC, the reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.
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Extraction: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
General Protocol for the Scale-Up Synthesis of this compound
This protocol is based on the bromination of 2-(hydroxymethyl)selenophene.
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Reaction Setup: A jacketed reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with 2-(hydroxymethyl)selenophene and a dry, inert solvent (e.g., dichloromethane or diethyl ether). The reactor is cooled to 0 °C.
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Bromination: Phosphorus tribromide (PBr₃) is added dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
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Workup: The reaction mixture is poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with the same solvent.
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Purification and Isolation: The combined organic layers are washed with a dilute sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure at a low temperature to yield the crude this compound. Further purification should be approached with caution due to the product's potential instability.
Quantitative Data Comparison (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Challenges at Scale |
| Starting Material | 2-(hydroxymethyl)selenophene | 2-(hydroxymethyl)selenophene | Consistent purity of raw materials is crucial. |
| Solvent Volume | 20 mL | 2 L | Increased cost and handling of larger volumes. |
| Reagent Addition Time | 10 minutes | 1-2 hours | Precise control is needed to manage the exotherm. |
| Max. Temperature | 5 °C | 5 °C | Requires efficient cooling and heat transfer. |
| Typical Yield | 85-95% | 70-85% | Yield losses can be due to product degradation or incomplete reaction on a larger scale. |
| Purity (Crude) | >95% | 85-95% | Higher potential for side product formation. |
| Purification Method | Column Chromatography | High-vacuum distillation or crystallization | Chromatography is often not feasible at a large scale. |
Visualizations
Technical Support Center: Analysis of 2-(Bromomethyl)selenophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in 2-(Bromomethyl)selenophene via Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The selenophene ring protons typically appear in the aromatic region, and the bromomethyl protons are found further downfield due to the electronegativity of the bromine atom.
Q2: I am observing unexpected peaks in the NMR spectrum of my this compound sample. What could they be?
A2: Unexpected peaks in your NMR spectrum likely indicate the presence of impurities. These can arise from several sources, including unreacted starting materials, byproducts from the synthesis, or residual solvents. Common impurities are discussed in the troubleshooting guide below.
Q3: How can I confirm the identity of an unknown impurity?
A3: Identifying an unknown impurity often requires a combination of 1D NMR (¹H and ¹³C) and 2D NMR techniques such as COSY, HSQC, and HMBC. These experiments help to establish connectivity between protons and carbons, providing structural fragments of the impurity. Comparing the observed chemical shifts with literature values for suspected compounds is also a crucial step.
Q4: Can residual solvents interfere with the identification of impurities?
A4: Yes, residual solvents from the synthesis or purification steps are common sources of extraneous peaks in NMR spectra. It is important to be aware of the characteristic chemical shifts of common laboratory solvents.[1][2][3] A comprehensive list of these shifts in various deuterated solvents is widely available and should be consulted.
Troubleshooting Guide for Impurity Identification
This guide will help you troubleshoot common impurities observed in the NMR analysis of this compound.
Issue 1: Signals corresponding to starting materials are present.
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Possible Cause: Incomplete reaction during the synthesis of this compound.
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Identification: Look for characteristic signals of potential starting materials. For example, if the synthesis involves the bromination of 2-methylselenophene, you might observe a singlet for the methyl group around 2.5 ppm in the ¹H NMR spectrum.
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Solution: Repurify the sample, for instance, by column chromatography or recrystallization, to remove the unreacted starting material.
Issue 2: Peaks suggesting the presence of a di-brominated species.
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Possible Cause: Over-bromination during the synthesis, leading to the formation of 2,5-bis(bromomethyl)selenophene or bromination on the selenophene ring.
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Identification: The presence of a second bromomethyl signal in the ¹H NMR spectrum, or a decrease in the number of aromatic signals due to substitution on the ring, could indicate a di-brominated impurity.
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Solution: Optimize the reaction conditions by reducing the amount of the brominating agent or controlling the reaction temperature. Purification by chromatography can help isolate the desired mono-brominated product.
Issue 3: Broad peaks or a complex multiplet in the aromatic region.
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Possible Cause: Presence of polymeric byproducts or complex mixtures of isomers. Selenophene compounds can sometimes be prone to polymerization under certain conditions.
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Identification: Broad, unresolved signals in the NMR spectrum are often indicative of polymeric material.
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Solution: Adjusting reaction and work-up conditions to be milder may prevent polymerization. Purification techniques like precipitation or size-exclusion chromatography might be necessary.
Data Presentation: NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. Please note that these values can vary slightly depending on the solvent and concentration.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Selenophene-H3 | ~7.2 | ~129 |
| Selenophene-H4 | ~7.0 | ~128 | |
| Selenophene-H5 | ~7.4 | ~131 | |
| -CH₂Br | ~4.6 | ~30 | |
| 2-Methylselenophene (Starting Material) | Selenophene-H3, H4, H5 | ~6.8 - 7.2 | ~125 - 130 |
| -CH₃ | ~2.5 | ~15 | |
| 2,5-bis(Bromomethyl)selenophene (Byproduct) | Selenophene-H3, H4 | ~7.1 | ~130 |
| -CH₂Br | ~4.6 | ~30 | |
| Residual Solvents | |||
| Dichloromethane | ~5.32 | ~54 | |
| Diethyl ether | -CH₂- | ~3.48 | ~66 |
| -CH₃ | ~1.21 | ~15 | |
| Hexanes | ~0.9 - 1.4 | ~14 - 32 |
Experimental Protocols
NMR Sample Preparation:
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Accurately weigh approximately 5-10 mg of the this compound sample.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
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Transfer the solution to a clean and dry 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting impurities in a sample of this compound using NMR spectroscopy.
Caption: Troubleshooting workflow for NMR-based impurity analysis.
References
"effect of solvent on the stability of 2-(Bromomethyl)selenophene"
This technical support center provides guidance on the stability of 2-(Bromomethyl)selenophene in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound is expected to be a reactive compound susceptible to degradation. For instance, a related compound, 5-nitro-benzo[c]selenophene, is only stable for several days under ordinary conditions and is sensitive to acids and light[1]. It is recommended to store this compound in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames[2]. The container should be tightly closed, and for moisture-sensitive compounds, storage under an inert gas is advisable[3]. A storage temperature of 2 - 8 °C in an explosion-proof refrigerator is recommended for similar bromomethylated heterocyclic compounds[3].
Q2: What are the primary factors that can affect the stability of this compound in a solvent?
A2: The stability of this compound can be influenced by several factors, including:
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Solvent Polarity and Protic Nature: Polar protic solvents (e.g., water, alcohols) can promote solvolysis reactions, leading to the decomposition of the compound.
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Presence of Nucleophiles: Solvents or impurities that are nucleophilic can displace the bromide, leading to the formation of byproducts.
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Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
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Light Exposure: Similar heterocyclic compounds can be light-sensitive, which may catalyze degradation[1].
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Presence of Acids or Bases: Acidic or basic conditions can catalyze decomposition pathways.
Q3: What are the potential hazardous decomposition products of this compound?
A3: While specific data for this compound is not available, heating or decomposition of similar organobromine and organoselenium compounds can release hazardous substances such as hydrogen bromide, carbon oxides, and selenium oxides.
Troubleshooting Guide
Issue 1: I am observing rapid decomposition of my this compound stock solution in my reaction solvent.
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Question: What solvent are you using and what are the storage conditions?
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Answer: this compound is likely unstable in polar protic solvents (e.g., methanol, ethanol, water) due to the potential for solvolysis. It is also reactive towards nucleophilic solvents (e.g., amines, thiols). Consider switching to a non-polar, aprotic solvent such as hexane, toluene, or dichloromethane for better stability. Ensure the solvent is dry and free of impurities. Store solutions at a low temperature (e.g., < 4°C) and protected from light. For a related compound, 2-(Bromomethyl)thiophene, it is noted to be moisture sensitive[3].
Issue 2: My reaction with this compound is yielding multiple unexpected byproducts.
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Question: What are the reaction conditions (temperature, reagents, solvent)?
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Answer: The formation of multiple byproducts suggests that this compound may be degrading under the reaction conditions or participating in side reactions. The bromomethyl group is a reactive electrophile.
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High Temperature: Consider running the reaction at a lower temperature.
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Strong Bases/Nucleophiles: If your reaction involves strong bases or nucleophiles, they may be reacting with the starting material in a non-selective manner. Consider a slower addition of the reagent or using a milder base.
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Solvent Choice: The solvent can influence reaction pathways. For instance, a study on solvent-directed cyclization reactions showed that different solvents could lead to different product diastereoisomers[4]. While not directly related to stability, it highlights the profound impact of the solvent on reactivity.
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Issue 3: I am having difficulty isolating the pure this compound after synthesis.
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Question: What purification method are you using?
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Answer: Due to its potential instability, prolonged exposure to certain purification media can lead to decomposition.
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Silica Gel Chromatography: Silica gel is acidic and can cause degradation of acid-sensitive compounds. Consider using a neutralized silica gel or an alternative stationary phase like alumina. A quick purification with minimal exposure time is recommended.
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Distillation: If using distillation, ensure it is performed under high vacuum and at the lowest possible temperature to prevent thermal decomposition.
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Predicted Solvent Stability and Experimental Protocols
Predicted Stability of this compound in Common Solvents
The following table provides a qualitative prediction of the stability of this compound in different types of solvents based on general chemical principles, as specific experimental data is unavailable.
| Solvent Type | Examples | Predicted Stability | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | Low polarity and lack of acidic protons minimize the potential for solvolysis and other degradation pathways. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate | While generally good solvents for reactions, some polar aprotic solvents can still participate in or facilitate decomposition, especially if impurities are present. DMF can contain amine impurities. |
| Polar Protic | Water, Methanol, Ethanol | Low | The presence of acidic protons and the nucleophilic nature of the solvent can lead to rapid solvolysis, substituting the bromide with a hydroxyl or alkoxy group. |
General Protocol for Assessing Solvent Stability
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent using Nuclear Magnetic Resonance (NMR) spectroscopy.
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Preparation of Standard Solution:
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Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a stable, non-reactive solvent (e.g., deuterated chloroform, CDCl₃) with an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known chemical shift).
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Acquire a baseline ¹H NMR spectrum.
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Sample Preparation:
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In separate, clean NMR tubes, dissolve a precise amount of this compound in the deuterated solvent to be tested (e.g., DMSO-d₆, Methanol-d₄, Acetonitrile-d₃).
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Add the same internal standard at the same concentration to each tube.
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Time-Course Monitoring:
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Acquire ¹H NMR spectra of each sample at regular time intervals (e.g., t = 0, 1h, 4h, 24h, 48h).
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Store the samples under controlled conditions (e.g., constant temperature, protected from light) between measurements.
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Data Analysis:
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Integrate the characteristic peaks of this compound and the internal standard in each spectrum.
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Calculate the relative amount of this compound remaining at each time point by comparing the integral of its peak to the integral of the stable internal standard.
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Plot the concentration of this compound versus time to determine the degradation rate. The appearance of new peaks will indicate the formation of degradation products.
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Visualizations
Caption: Workflow for Evaluating Compound Stability in Different Solvents.
References
"strategies to minimize homocoupling in reactions with 2-(Bromomethyl)selenophene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions when working with 2-(Bromomethyl)selenophene.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses common issues encountered during cross-coupling reactions involving this compound and its derivatives.
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupling product (dimer of the coupling partner) | Presence of oxygen in the reaction mixture. | Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the palladium catalyst. This helps to minimize the concentration of Pd(II) species that can promote homocoupling.[2][3] Alternatively, use a Pd(0) source directly. | |
| Inefficient transmetalation step in the catalytic cycle. | Optimize the ligand for the palladium catalyst. Sterically bulky and electron-rich phosphine ligands can often improve the efficiency of cross-coupling and suppress side reactions.[4] | |
| High levels of homocoupling product of this compound | Formation of a Grignard or organolithium reagent is leading to Wurtz-type coupling. | When preparing the Grignard reagent, use activated magnesium (e.g., Rieke magnesium) and add the this compound solution slowly to a suspension of the magnesium at low temperature to maintain a low concentration of the halide. For organolithium formation, use a strong, non-nucleophilic base at very low temperatures (-78 °C or lower) and add the electrophile slowly. |
| The reaction temperature is too high, promoting radical pathways. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For organolithium reagents, maintaining a very low temperature is critical.[5] | |
| Low yield of the desired cross-coupled product | Catalyst deactivation. | Ensure rigorous exclusion of oxygen and moisture. For Suzuki reactions, consider changing the limiting reagent to the boronic acid derivative to prevent palladium precipitation. |
| Competing protodebromination (loss of bromine and replacement with hydrogen). | Ensure all reagents and solvents are scrupulously dry. The presence of water or other protic sources can quench the organometallic intermediates. | |
| Formation of multiple unidentified byproducts | Instability of the this compound or its organometallic derivatives. | Use freshly prepared or purified this compound. When forming organometallic reagents, use them immediately in the subsequent coupling step. Consider transmetalation to a more stable organometallic species (e.g., from lithium to zinc or boron) before the cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of your reaction, this can mean two molecules of your coupling partner (e.g., a boronic acid or an organometallic reagent) reacting to form a dimer, or two molecules of this compound (or its organometallic derivative) reacting to form 1,2-di(selenophen-2-yl)ethane. This side reaction consumes your starting materials and reduces the yield of your desired cross-coupled product, also complicating purification.
Q2: I am performing a Suzuki-Miyaura coupling with a boronic acid. What is the most common cause of homocoupling of my boronic acid?
A2: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][2][3][6] To mitigate this, it is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere. The addition of a mild reducing agent can also help to keep the palladium in its active Pd(0) state.[2][3]
Q3: Can I form a Grignard reagent from this compound? What are the risks?
A3: Yes, it is possible to form a Grignard reagent. However, due to the reactive nature of the benzylic-like bromide, there is a significant risk of homocoupling (Wurtz-type coupling) where the initially formed Grignard reagent reacts with another molecule of this compound. To minimize this, the Grignard formation should be carried out by adding the bromide slowly to activated magnesium turnings at a low temperature.
Q4: Are organolithium reagents a viable alternative to Grignard reagents for reactions with this compound?
A4: Direct formation of an organolithium reagent via lithium-halogen exchange with this compound can be challenging and prone to side reactions due to the high reactivity of organolithium compounds.[7][8][9] An alternative is side-chain lithiation if there is an acidic proton, though this is not directly applicable to the bromomethyl group itself. If an organolithium reagent is used as the coupling partner, slow addition at very low temperatures is critical to avoid side reactions.[5][10]
Q5: What type of palladium catalyst and ligand combination is recommended for cross-coupling with a benzylic-type halide like this compound?
A5: For cross-coupling reactions involving sp³-hybridized carbons, such as the methylene group in this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[4] Examples include ligands from the Buchwald or Fu groups. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle while discouraging side reactions. For Sonogashira couplings, a copper co-catalyst is typically used, though copper-free methods are also available.[10][11]
Experimental Workflow & Logic Diagrams
Below are diagrams illustrating key concepts and workflows for minimizing homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Spectroscopic Analysis: Unraveling the ¹H and ¹³C NMR Spectra of 2-(Bromomethyl)selenophene and its Heterocyclic Analogs
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(bromomethyl)selenophene, a compound of interest in the synthesis of more complex molecular entities. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide provides a predicted spectral analysis based on established principles of NMR spectroscopy and data from analogous compounds. For a robust comparative study, we will contrast these predicted values with the experimental NMR data of 2-(bromomethyl)thiophene and 2-(bromomethyl)furan, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Predicted and Experimental NMR Data at a Glance
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, alongside the experimental data for its thiophene and furan analogs. These values are instrumental for a comparative understanding of the electronic environments within these structurally related heterocycles.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | -CH₂Br (ppm) |
| This compound (Predicted) | ~7.20 | ~7.05 | ~7.95 | ~4.60 |
| 2-(Bromomethyl)thiophene | 6.98 | 6.95 | 7.27 | 4.73 |
| 2-(Bromomethyl)furan | 6.35 | 6.32 | 7.39 | 4.52 |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | -CH₂Br (ppm) |
| This compound (Predicted) | ~145.0 | ~129.0 | ~128.5 | ~131.0 | ~28.0 |
| 2-(Bromomethyl)thiophene | 143.1 | 127.2 | 126.0 | 125.1 | 27.8 |
| 2-(Bromomethyl)furan | 152.3 | 111.1 | 109.5 | 143.2 | 26.9 |
Deciphering the Spectra: A Comparative Analysis
¹H NMR Spectra:
The aromatic region of the ¹H NMR spectrum for these compounds typically displays three distinct signals corresponding to the protons on the heterocyclic ring. For the predicted spectrum of This compound , the chemical shifts are expected to be influenced by the electronegativity of the selenium atom and the electron-withdrawing effect of the bromomethyl group. The H5 proton, being adjacent to the selenium atom, is anticipated to resonate at the most downfield position (~7.95 ppm). The H3 and H4 protons are expected at approximately 7.20 and 7.05 ppm, respectively. The methylene protons of the bromomethyl group are predicted to appear as a singlet around 4.60 ppm.
In comparison, the experimental spectrum of 2-(bromomethyl)thiophene shows a similar pattern, with the H5 proton at 7.27 ppm and the H3 and H4 protons at 6.98 and 6.95 ppm, respectively. The methylene protons are observed at 4.73 ppm. The slightly more upfield shifts in the thiophene analog compared to the predicted selenophene values can be attributed to the lower electronegativity of sulfur compared to selenium.
For 2-(bromomethyl)furan , the ring protons are shifted further upfield (H5 at 7.39 ppm, H3 at 6.35 ppm, and H4 at 6.32 ppm) due to the higher electronegativity of the oxygen atom, which increases the shielding of the ring protons. The methylene protons appear at 4.52 ppm.
¹³C NMR Spectra:
In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic ring and the bromomethyl group give rise to distinct signals. For This compound , the C2 carbon, attached to both the selenium and the bromomethyl group, is predicted to be the most downfield among the ring carbons (~145.0 ppm). The other ring carbons (C3, C4, and C5) are expected around 129.0, 128.5, and 131.0 ppm, respectively. The carbon of the bromomethyl group is predicted to have a chemical shift of approximately 28.0 ppm.
The experimental data for 2-(bromomethyl)thiophene shows the C2 carbon at 143.1 ppm, with the other ring carbons appearing at 127.2, 126.0, and 125.1 ppm. The bromomethyl carbon resonates at 27.8 ppm. The overall similarity in the chemical shifts between the predicted selenophene and experimental thiophene data reflects their analogous electronic structures.
In the case of 2-(bromomethyl)furan , the C2 carbon is significantly downfield at 152.3 ppm due to the strong deshielding effect of the adjacent oxygen atom. The other ring carbons are found at 111.1, 109.5, and 143.2 ppm, and the bromomethyl carbon is at 26.9 ppm.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
If necessary, filter the solution to remove any particulate matter.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to achieve a homogeneous magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters to set include:
-
Pulse Angle: 30-45 degrees for quantitative measurements, 90 degrees for routine spectra.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative results, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Key parameters include:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: This can range from several hundred to several thousand scans, depending on the sample concentration and solubility, due to the low natural abundance of the ¹³C isotope.
-
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra follows a logical progression from sample preparation to final structure elucidation. The following diagram, generated using the DOT language, illustrates this workflow.
This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of this compound through a predictive and comparative approach. The inclusion of detailed experimental protocols and a clear workflow diagram aims to equip researchers with the necessary tools for their own spectroscopic investigations in the pursuit of novel chemical entities.
Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Bromomethyl)selenophene and its Analogs
A detailed analysis of the mass spectrometry fragmentation patterns of 2-(bromomethyl)selenophene and its structural analogs is crucial for researchers in drug development and organic synthesis. Understanding these patterns allows for unambiguous compound identification and characterization. This guide provides a comparative analysis of the expected fragmentation of this compound, supported by experimental data from closely related compounds, and outlines a general protocol for acquiring such data.
Due to the limited availability of direct experimental mass spectra for this compound, this guide leverages data from its structural analogs, including benzyl bromide and 2-(bromomethyl)thiophene, to predict and understand its fragmentation behavior under electron ionization (EI) mass spectrometry. The comparison highlights the influence of the selenophene ring and the bromine atom on the fragmentation pathways.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily driven by the lability of the carbon-bromine bond and the stability of the resulting carbocations.
Table 1: Predicted Major Fragments for this compound
| m/z (mass-to-charge ratio) | Ion Structure | Description |
| 223/225 | [C₅H₅BrSe]⁺ | Molecular ion (M⁺) peak, showing isotopic pattern for bromine. |
| 144 | [C₅H₅Se]⁺ | Loss of bromine radical (•Br). |
| 93 | [C₄H₃Se]⁺ | Loss of HBr from the molecular ion or H from the [C₅H₅Se]⁺ fragment. |
| 81 | [C₅H₅]⁺ | Loss of selenium from the [C₅H₅Se]⁺ fragment. |
| 79/81 | [Br]⁺ | Bromine cation. |
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we can draw comparisons with the known mass spectra of analogous compounds.
Benzyl Bromide: A Phenyl Analog
Benzyl bromide serves as a useful, non-heterocyclic analog. Its fragmentation is dominated by the formation of the highly stable benzyl cation.
Table 2: Experimental Fragmentation Data for Benzyl Bromide
| m/z | Ion Structure | Relative Abundance |
| 170/172 | [C₇H₇Br]⁺ | Molecular ion (M⁺) |
| 91 | [C₇H₇]⁺ | Base Peak (loss of •Br) |
| 79/81 | [Br]⁺ | Bromine cation |
| 65 | [C₅H₅]⁺ | Loss of acetylene from the benzyl cation |
Data sourced from the NIST Chemistry WebBook.
The prominent peak at m/z 91, corresponding to the tropylium ion (a rearranged benzyl cation), highlights the stability of the carbocation formed after the loss of the bromine radical. A similar stabilization is anticipated for the selenophenylmethyl cation, making the loss of bromine a primary fragmentation pathway for this compound.
2-(Bromomethyl)thiophene: A Thiophene Analog
As a closer structural analog, the fragmentation of 2-(bromomethyl)thiophene is expected to strongly mirror that of this compound.
Table 3: Predicted Fragmentation Data for 2-(Bromomethyl)thiophene
| m/z | Ion Structure | Description |
| 177/179 | [C₅H₅BrS]⁺ | Molecular ion (M⁺) |
| 98 | [C₅H₅S]⁺ | Loss of •Br |
| 85 | [C₄H₃S]⁺ | Loss of HBr from M⁺ or H from [C₅H₅S]⁺ |
| 79/81 | [Br]⁺ | Bromine cation |
The primary fragmentation would be the cleavage of the C-Br bond to form the stable thienylmethyl cation at m/z 98.
Visualizing the Fragmentation Pathways
The fragmentation pathways can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for acquiring an electron ionization mass spectrum for a liquid organic compound like this compound.
1. Sample Preparation:
-
Ensure the sample is pure, as impurities will complicate the mass spectrum.
-
For direct infusion, dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (e.g., 100 µg/mL) in a solvent compatible with the GC column.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra).
-
Source Temperature: Typically 200-250 °C to ensure sample volatilization.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A range of m/z 50 to 300 should be sufficient to observe the molecular ion and key fragments.
3. Data Acquisition:
-
Introduce the sample into the ion source. For direct infusion, a syringe pump can be used. For GC-MS, the sample is injected into the GC, which separates it before it enters the MS.
-
Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
4. Data Analysis:
-
Identify the molecular ion peak, paying attention to the isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio, resulting in two peaks separated by 2 m/z units). Selenium also has a complex isotopic pattern that will influence the appearance of selenium-containing fragments.
-
Identify the base peak (the most intense peak in the spectrum).
-
Propose structures for the major fragment ions and rationalize their formation through known fragmentation mechanisms (e.g., alpha-cleavage, loss of neutral molecules).
Caption: General workflow for EI-MS analysis of an organic compound.
By combining predictive analysis based on chemical principles with comparative data from analogous structures, researchers can confidently interpret the mass spectrum of this compound and similar novel compounds, facilitating their identification and further study.
Comparative Reactivity Analysis: 2-(Bromomethyl)selenophene vs. 2-(Bromomethyl)thiophene
A Guide for Researchers in Synthetic Chemistry and Drug Development
Executive Summary
Based on the comparative electronic properties of selenium and sulfur, it is predicted that 2-(Bromomethyl)selenophene exhibits greater reactivity towards nucleophiles in SN2 reactions than 2-(Bromomethyl)thiophene . This enhanced reactivity is attributed to the greater polarizability and lower electronegativity of selenium compared to sulfur, which leads to better stabilization of the electron-deficient transition state.
Physicochemical Properties and Their Influence on Reactivity
The reactivity of these compounds in nucleophilic substitution reactions is primarily governed by the electronic properties of the heterocyclic ring and its influence on the stability of the reaction's transition state. The key differentiating factors are the electronegativity and polarizability of the heteroatom.
| Property | This compound | 2-(Bromomethyl)thiophene | Impact on SN2 Reactivity |
| Heteroatom Electronegativity | Selenium (approx. 2.55) | Sulfur (approx. 2.58) | The less electronegative selenium is a better electron donor, which can help stabilize the partial positive charge on the adjacent carbon in the SN2 transition state.[1][2] |
| Heteroatom Polarizability | Higher | Lower | The larger, more polarizable electron cloud of selenium can more effectively stabilize the charge separation in the transition state, lowering the activation energy.[3][4] |
| Aromaticity | Lower | Higher | The thiophene ring possesses slightly greater aromatic stabilization.[5][6] The disruption of this aromaticity to form the transition state may be energetically less favorable for thiophene, leading to a slower reaction rate. |
| Predicted Relative Reactivity | Higher | Lower | The combination of lower electronegativity and higher polarizability of selenium is expected to result in a lower activation barrier for nucleophilic attack. |
Reaction Mechanism: SN2 Pathway
The reaction of both this compound and 2-(Bromomethyl)thiophene with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Caption: Generalized SN2 reaction pathway for 2-(Bromomethyl)chalcogenophenes.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a competitive kinetic experiment can be designed. This experiment would involve reacting an equimolar mixture of this compound and 2-(Bromomethyl)thiophene with a limiting amount of a suitable nucleophile. The relative consumption of the two starting materials over time, or the relative yields of the two products, will provide a direct measure of their comparative reactivity.
Objective: To determine the relative reaction rates of this compound and 2-(Bromomethyl)thiophene with a common nucleophile.
Materials:
-
This compound
-
2-(Bromomethyl)thiophene
-
Sodium azide (or other suitable nucleophile)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in acetonitrile.
-
Prepare a 0.1 M solution of 2-(Bromomethyl)thiophene in acetonitrile.
-
Prepare a 0.05 M solution of sodium azide in acetonitrile.
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature (e.g., 25 °C), combine equal volumes of the this compound and 2-(Bromomethyl)thiophene stock solutions.
-
Add a known amount of the internal standard.
-
Initiate the reaction by adding the sodium azide solution. The total volume should be accurately known.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS.
-
-
Data Analysis:
-
Quantify the concentrations of the remaining this compound and 2-(Bromomethyl)thiophene at each time point by comparing their peak areas to that of the internal standard.
-
Plot the natural logarithm of the concentration of each reactant versus time. For a pseudo-first-order reaction (with the nucleophile in excess, though not the case in this competitive setup), the slope of this line would be the negative of the rate constant. In this competitive experiment, the relative rates can be determined from the ratio of the slopes of the consumption of the two starting materials.
-
Alternatively, the ratio of the products formed at various time points can be used to determine the relative reactivity.
-
Conclusion
The foundational principles of chemical reactivity strongly suggest that this compound is a more reactive substrate in SN2 reactions than 2-(Bromomethyl)thiophene. This is primarily due to the greater polarizability and lower electronegativity of selenium, which better stabilizes the electron-deficient transition state. For researchers and drug development professionals, this implies that selenophene-based scaffolds may be more readily functionalized under milder conditions compared to their thiophene counterparts. The provided experimental protocol offers a clear pathway to quantify this reactivity difference, enabling more informed decisions in the design and synthesis of novel chemical entities.
References
A Comparative Guide to Confirming Functional Groups in 2-(Bromomethyl)selenophene using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using Infrared (IR) spectroscopy for the structural confirmation of 2-(Bromomethyl)selenophene, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the expected IR absorption frequencies for its constituent functional groups, compare it with alternative analytical techniques, and provide a detailed experimental protocol for data acquisition.
Data Presentation: Expected IR Absorption Frequencies
The confirmation of functional groups in this compound relies on identifying characteristic vibrational modes in the IR spectrum. The following table summarizes the expected absorption ranges for the key functional groups within the molecule. These ranges are compiled from established spectroscopic data for similar compounds and functional groups.
| Functional Group | Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Selenophene Ring | Aromatic C-H | Stretching | 3100 - 3000 | Typically sharp peaks[1][2]. |
| Aromatic C=C | In-ring Stretching | 1600 - 1400 | A series of bands, often of variable intensity[1][2]. | |
| C-Se | Stretching | ~750 or 290 - 260 | The position can vary significantly based on the molecular environment[3][4]. A study on 2-bromoselenophene could provide a closer reference[5]. | |
| Bromomethyl Group | Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 | Symmetrical and asymmetrical stretches are expected[6]. |
| Aliphatic C-H (-CH₂Br) | Wagging | 1300 - 1150 | A characteristic vibration for terminal alkyl halides[1][7][8]. | |
| C-Br | Stretching | 690 - 515 | This absorption is in the fingerprint region and can be a strong indicator of the C-Br bond's presence[1][7][8][9][10]. |
Comparison with Alternative Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and provides a molecular "fingerprint". | Does not provide detailed information on the connectivity of atoms or the number of protons/carbons. |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity (through splitting patterns). | Provides detailed structural information and connectivity. | Requires a larger sample amount compared to mass spectrometry. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for a complete carbon skeleton determination. | Less sensitive than ¹H NMR and can require longer acquisition times. |
| ⁷⁷Se NMR Spectroscopy | Direct observation of the selenium atom, providing information about its chemical environment. | Highly specific for selenium-containing compounds. | Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula (with high resolution MS), and fragmentation can give structural clues. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be a clear indicator[10]. | Isomeric compounds can be difficult to distinguish without tandem MS. |
Experimental Protocol: Acquiring an IR Spectrum of this compound
This protocol outlines the general steps for obtaining a high-quality IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free cloth.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount (typically a few milligrams for a solid or a single drop for a liquid) of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Set the spectral range to 4000 - 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Acquire the sample spectrum.
-
The instrument software will automatically perform a background subtraction.
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Compare the obtained spectrum with the expected frequencies in the data table above and with any available reference spectra.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the functional groups in this compound using IR spectroscopy.
Caption: A flowchart of the IR spectroscopy workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. scribd.com [scribd.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Selenophene Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of selenophene derivatives is crucial for elucidating their structure-activity relationships and designing novel therapeutic agents and materials. This guide provides a comparative overview of the crystallographic data of selected selenophene derivatives, details the experimental protocols for their structural analysis, and visualizes the general workflow of X-ray crystal structure determination.
Quantitative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of recently synthesized selenophene derivatives, offering a basis for structural comparison. These compounds showcase the diversity of the selenophene scaffold, from simple diselenides to complex heterocyclic systems.
Table 1: Unit Cell Parameters of Selenophene Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Di(selenophen-3-yl)diselenide (3aa) | C₈H₆N₂Se₄ | Monoclinic | P2₁/c | --- | --- | --- | 90 | --- | 90 | 4 |
| Di(selenophen-3-yl)diselenide (3ab) | C₁₀H₁₀N₂O₂Se₄ | Monoclinic | P2₁/c | --- | --- | --- | 90 | --- | 90 | 4 |
| 3-Methylene-3H-1,2-diselenole (4cb) | C₁₅H₁₃NOSe₂ | Monoclinic | P2₁/c | --- | --- | --- | 90 | --- | 90 | 4 |
| Selenolotriacene DTS 2 | C₈H₄SSe₂ | Monoclinic | P2₁/n | 6.02748(19) | 10.6662(3) | 12.9279(4) | 90 | 96.747(3) | 90 | --- |
| Thiophene/Selenophene Double Helicene (DH-1) | --- | Triclinic | P-1 | --- | --- | --- | --- | --- | --- | --- |
| Thiophene/Selenophene Double Helicene (DH-2) | --- | Triclinic | P-1 | --- | --- | --- | --- | --- | --- | --- |
Data for compounds 3aa, 3ab, and 4cb were obtained from studies on the serendipitous formation of selenium heterocycles.[1][2] Specific cell parameters were not available in the abstract, but the crystal system, space group, and Z value were reported.[1][2] Data for Selenolotriacene DTS 2 is derived from its supporting information, with CCDC deposition number 1025419.[3] DH-1 and DH-2 were confirmed to have a triclinic space group P-1 through single-crystal analysis.[4]
Table 2: Selected Bond Lengths and Angles for Selenophene Derivatives
| Compound | Bond | Length (Å) | Angle | Degrees (°) |
| Di(selenophen-3-yl)diselenide (3aa) | Se-Se | 2.349(2) | --- | --- |
| Di(selenophen-3-yl)diselenide (3ab) | Se-Se | 2.316(1) | --- | --- |
| 3-Methylene-3H-1,2-diselenole (4cb) | Se-Se | 2.372(1) | --- | --- |
| 1-bromo-2-(phenylselenyl)benzene | C-Se-C | --- | C-Se-C | 99.19(6) |
The Se-Se bond lengths for compounds 3aa, 3ab, and 4cb are reported to be slightly longer than that of bisphenyldiselenide (2.285 Å).[1][2] The C-Se-C bond angle for 1-bromo-2-(phenylselenyl)benzene highlights the geometry around the selenium atom in an aryl-substituted selenyl compound.[5]
Experimental Protocols
The determination of the crystal structure of selenophene derivatives follows a standardized workflow, from crystal growth to data analysis. The protocols outlined below are a synthesis of methodologies reported in the literature for organoselenium compounds.
1. Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common and effective method for growing crystals of selenophene derivatives is slow evaporation.
-
Materials:
-
Purified selenophene derivative (minimum 80-90% purity)
-
High-purity solvents (e.g., dichloromethane, n-hexane, chloroform)
-
Clean crystallization vessel (e.g., small vial, test tube)
-
-
Procedure:
-
Dissolve a small amount of the purified selenophene derivative in a suitable solvent or a mixture of solvents (e.g., CH₂Cl₂/n-hexane). The concentration should be near saturation.
-
Loosely cap the vessel to allow for slow evaporation of the solvent.
-
Place the vessel in an undisturbed location, away from vibrations and temperature fluctuations. A fume hood or a quiet benchtop is ideal.
-
Monitor the vessel periodically over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract them from the mother liquor using a loop or a fine needle.
-
2. X-ray Data Collection
The diffraction data is collected using a single-crystal X-ray diffractometer.
-
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Rigaku, Bruker) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
-
Procedure:
-
Mount a selected single crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically around 100-150 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Process the raw diffraction data to obtain a set of indexed reflections with their intensities. This includes integration of reflection spots and correction for experimental factors like absorption.
-
3. Structure Solution and Refinement
The final step is to determine the arrangement of atoms in the crystal lattice from the processed diffraction data.
-
Software:
-
Structure solution and refinement software packages (e.g., SHELX, Olex2).
-
-
Procedure:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Validate the final crystal structure using crystallographic checks and metrics.
-
Deposit the final structural data in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.[6]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of selenophene derivatives.
References
- 1. Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Comparative Electrochemical Analysis of Polyselenophenes and Other Conductive Polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
In the field of conductive polymers, materials derived from selenophene are gaining interest due to their unique electronic properties. This guide provides a comparative overview of the electrochemical characteristics of polyselenophenes and other well-established conductive polymers. It is important to note that while the topic of interest is "polymers derived from 2-(bromomethyl)selenophene," a comprehensive search of scientific literature did not yield specific electrochemical data for this particular polymer. Therefore, this guide presents data for representative substituted polyselenophenes as analogs, alongside a comparison with common alternative conductive polymers such as polythiophenes, polypyrrole, and polyaniline.
Performance Comparison: Electrochemical Properties
The following tables summarize key electrochemical performance indicators for various conductive polymers, providing a basis for comparison. These values are influenced by factors such as the specific derivative, dopant, and measurement conditions.
| Polymer Class | Specific Polymer/Derivative | Electrical Conductivity (S/cm) | Onset Oxidation Potential (V vs. Ag/AgCl) | Notes |
| Polyselenophenes | Poly(3,4-ethylenedioxyselenophene) (PEDOS) | High | ~ -0.1 to 0.2 | Exhibits high stability in the oxidized state.[1][2][3] |
| Poly(alkyl-3,4-ethylenedioxyselenophene)s | Varies with alkyl chain length | 0.20 - 0.62 | Alkyl substituents can sharpen redox peaks.[4] | |
| Polythiophenes | Poly(3-alkylthiophenes) (P3ATs) | 10² - 10³ | Varies with alkyl group | Regioregularity significantly impacts conductivity. |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 10² - 10³ | ~ -0.2 | Commercially successful and highly conductive.[3][5] | |
| Phenyl-substituted Polythiophenes | ~ 2 | Varies | Can exhibit very symmetric voltammograms.[6] | |
| Polypyrrole (PPy) | Polypyrrole | 10¹ - 10² | ~ -0.2 | Good environmental stability and biocompatibility.[7][8][9][10] |
| Polyaniline (PANI) | Polyaniline (Emeraldine Salt) | 10⁰ - 10¹ | Varies with pH and dopant | Conductivity is highly dependent on the doping level and protonation state.[7][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for key electrochemical characterization techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement used to probe the redox behavior of materials.
Objective: To determine the oxidation and reduction potentials of the polymer film.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., platinum, glassy carbon, or ITO-coated glass with the polymer film)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., platinum wire or foil)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
Procedure:
-
Preparation:
-
Ensure the potentiostat is powered on and stabilized for at least 30 minutes before use.[14]
-
Prepare the electrolyte solution and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[14]
-
If using a bare working electrode, clean and polish it according to standard procedures.[14]
-
Deposit the polymer film onto the working electrode, typically by drop-casting a solution of the polymer and allowing the solvent to evaporate.
-
-
Measurement:
-
Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the deoxygenated electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters in the software:
-
Initial and final potentials (defining the potential window to be scanned).
-
Vertex potentials (the switching potentials).
-
Scan rate (e.g., 50-100 mV/s).
-
Number of cycles.[15]
-
-
Initiate the measurement. The potential is swept linearly from the initial potential to the first vertex, then reversed to the second vertex, and finally returned to the initial potential to complete one cycle. The current response is measured throughout the scan.[14][16][17]
-
-
Data Analysis:
-
The resulting plot of current versus potential is a cyclic voltammogram.
-
The oxidation and reduction peaks are identified to determine the redox potentials of the polymer. The onset of the oxidation peak can be used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.[6]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the electrical properties of materials and their interfaces.
Objective: To investigate the charge transfer resistance, capacitance, and ionic conductivity of the polymer film.
Apparatus:
-
Potentiostat with a frequency response analyzer module.
-
The same three-electrode electrochemical cell setup as for CV.
Procedure:
-
Preparation:
-
The cell is assembled in the same manner as for cyclic voltammetry.
-
-
Measurement:
-
Set the DC potential at which the impedance will be measured (often a potential where the polymer is in a specific redox state, determined from the CV).
-
Define the frequency range to be scanned (e.g., from 100 kHz down to 0.1 Hz).
-
Set the amplitude of the AC perturbation (typically a small sinusoidal voltage, e.g., 10 mV).[18]
-
Initiate the measurement. The instrument applies the AC signal at each frequency and measures the resulting current response to calculate the impedance.
-
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
An equivalent electrical circuit model is used to fit the experimental data. The components of the circuit (resistors, capacitors, etc.) correspond to different physical and chemical processes occurring in the electrochemical cell, such as solution resistance, charge transfer resistance, and double-layer capacitance.[18][19][20]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of a conductive polymer.
Caption: Workflow for the electrochemical characterization of conductive polymers.
References
- 1. Poly(3,4-ethylenedioxyselenophene). | Semantic Scholar [semanticscholar.org]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemical bandgaps of substituted polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical behavior of a composite of polyimide and polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids [mdpi.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pecongress.org.pk [pecongress.org.pk]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ossila.com [ossila.com]
- 15. static.igem.org [static.igem.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Selenophene vs. Thiophene in Organic Solar Cells: A Comparative Performance Guide
Introduction
Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and semi-transparency. The performance of these devices is intrinsically linked to the chemical structure of the photoactive layer, which typically consists of electron-donating and electron-accepting organic materials. For years, thiophene has been a foundational building block in the design of high-performance donor polymers and small molecules due to its excellent electronic properties and synthetic accessibility. However, the search for materials with even greater efficiency has led researchers to explore structural analogues. Selenophene, a selenium-containing counterpart to thiophene, has emerged as a highly effective alternative. This guide provides an objective comparison of the performance of selenophene- and thiophene-based materials in organic solar cells, supported by experimental data from recent literature.
Theoretical Background: Thiophene vs. Selenophene
The performance differences between thiophene and selenophene in OSCs can be traced back to fundamental atomic and electronic properties. Selenium, being in the same group as sulfur but in a lower period, has a larger atomic radius. This seemingly small change has significant consequences for the resulting material's properties.
-
Lower Aromaticity and Bandgap: Selenophene exhibits lower aromaticity compared to thiophene.[1] This, combined with the greater polarizability of the larger selenium atom, often leads to a narrower optical bandgap.[1][2] A narrower bandgap allows the material to absorb a broader range of the solar spectrum, particularly in the red and near-infrared regions, which can lead to a higher short-circuit current density (Jsc).[3][4]
-
Energy Levels: The substitution of sulfur with selenium can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Selenophene's stronger electron-donating ability can raise the HOMO level, which may slightly decrease the open-circuit voltage (Voc), but it also tends to lower the LUMO level, contributing to the reduced bandgap.[1][5]
-
Intermolecular Interactions and Morphology: The larger size of the selenium atom can facilitate stronger intermolecular Se-Se interactions compared to S-S interactions. This can promote more ordered molecular packing in the solid state, which is crucial for efficient charge transport and can lead to higher fill factors (FF) and power conversion efficiencies (PCE).[1][6]
Performance Comparison
The replacement of thiophene with selenophene in the molecular structure of the active layer material often leads to a significant enhancement in overall device performance. While the specific outcomes can depend on the overall molecular design and the choice of acceptor material (fullerene or non-fullerene), a general trend of improved efficiency is frequently observed.
Quantitative Performance Data
The following table summarizes the performance of several pairs of analogous donor materials where thiophene units were replaced with selenophene units, demonstrating the impact on key photovoltaic parameters.
| Donor Polymer/Molecule (Thiophene-based) | Donor Polymer/Molecule (Selenophene-based) | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PNDIT-hd | PNDIS-hd | PBDB-T | - | - | 71 | 6.7 vs 8.4 | [6] |
| J71 | J76 | PC71BM | - | - | - | 6.79 vs 8.40 | [4] |
| J71 | J76 | m-ITIC | - | - | - | 11.73 vs 11.04 | [4] |
| VC6 | VC7 | PC71BM | 0.82 vs 0.89 | 14.31 vs 15.98 | 62 vs 66 | 7.27 vs 9.24 | [7] |
| Thienothiophene-based (P1) | Selenophene-based (P2) | PC71BM | ~0.82 vs ~0.82 | - | 65 vs 70 | ~5.5 vs ~7.0 | [3] |
| PCDTBT | PCDSeBT | PC70BM | - | - | - | ~5.4 vs ~4.5 | [8][9] |
-
Power Conversion Efficiency (PCE): In most reported cases, selenophene-based materials lead to a notable increase in PCE. For instance, in an all-polymer solar cell, switching from a thiophene-containing acceptor (PNDIT-hd) to a selenophene-based one (PNDIS-hd) boosted the PCE from 6.7% to 8.4%.[6] Similarly, the small molecule VC7 with selenophene bridges achieved a PCE of 9.24%, a significant 27% increase over its thiophene analogue VC6 (7.27%).[7]
-
Short-Circuit Current Density (Jsc): The enhancement in Jsc is a primary driver for the improved efficiency of selenophene-based devices. This is directly linked to the red-shifted and broader optical absorption that results from the narrower bandgap of selenophene-containing polymers.[3][4] The VC7 molecule, for example, exhibited an extended absorption profile and a higher Jsc (15.98 mA/cm²) compared to the thiophene-based VC6 (14.31 mA/cm²).[7]
-
Open-Circuit Voltage (Voc): The effect on Voc is less consistent. In some cases, the Voc remains similar, as seen in the comparison between a thienothiophene and a selenophene polymer where both showed a Voc of ~0.80-0.84 V.[3] In other instances, such as the VC6/VC7 pair, the selenophene-based device showed a higher Voc (0.89 V vs 0.82 V).[7] This parameter is highly sensitive to the HOMO level of the donor and the LUMO level of the acceptor.
-
Fill Factor (FF): The fill factor is often improved in selenophene-based devices. This is attributed to more favorable molecular packing and morphology, which leads to higher and more balanced charge carrier mobility and reduced charge recombination.[3][6][7] The selenophene-based polymer P2 showed a fill factor of 0.70 compared to 0.65 for its counterpart.[3]
It is important to note that this trend is not universal. In some molecular systems, particularly when paired with non-fullerene acceptors, the thiophene-based material can outperform the selenophene version.[4] Furthermore, some studies have reported lower performance in selenophene polymers, attributing it to reduced molar absorbance or lower charge-carrier mobility in that specific context.[8][9]
Experimental Methodologies
The data presented above is derived from standardized fabrication and characterization protocols for organic solar cells.
Device Fabrication Protocol (Bulk Heterojunction)
A common method for constructing these devices involves the following steps:[10][11][12]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate hole collection. The film is then annealed.
-
Active Layer Deposition: The donor and acceptor materials (e.g., the selenophene/thiophene polymer and a fullerene derivative) are dissolved in a common organic solvent like chlorobenzene or o-dichlorobenzene. This solution is then spin-coated on top of the HTL inside a nitrogen-filled glovebox to form the bulk heterojunction active layer. The film is often annealed to optimize its morphology.
-
Cathode Deposition: Finally, a low work function metal (like calcium or aluminum) is thermally evaporated on top of the active layer through a shadow mask to define the device area and serve as the electron-collecting electrode.
Characterization Protocol
The performance of the fabricated solar cells is evaluated using the following key techniques:[10][13]
-
Current Density-Voltage (J-V) Measurement: The device is illuminated using a solar simulator calibrated to the AM 1.5G spectrum (100 mW/cm²). The current density is measured as the voltage is swept. From this J-V curve, the key parameters—PCE, Voc, Jsc, and FF—are extracted.
-
External Quantum Efficiency (EQE) Measurement: EQE (also known as Incident Photon-to-Current Conversion Efficiency) measures the ratio of collected charge carriers to incident photons at a specific wavelength. This provides insight into how effectively the device converts light of different colors into electricity and helps to verify the Jsc value.
-
Optical and Electrochemical Characterization: UV-Vis absorption spectroscopy is used to determine the optical bandgap of the materials. Cyclic voltammetry is employed to estimate the HOMO and LUMO energy levels.
Visualizing the Workflow and Energy Levels
The following diagrams illustrate the experimental workflow for OSC fabrication and the fundamental energy level alignment that governs device operation.
Conclusion
The substitution of thiophene with selenophene is a powerful and effective strategy in the molecular engineering of active materials for organic solar cells. Experimental evidence consistently demonstrates that this modification can lead to significant improvements in device performance, primarily through the enhancement of the short-circuit current density and fill factor. These gains are rooted in the fundamental electronic properties of selenophene, which result in a narrower optical bandgap for broader solar spectrum absorption and can promote superior solid-state packing for more efficient charge transport. While not a universal panacea for all material systems, the favorable effects of incorporating selenophene have been clearly demonstrated across a wide range of polymer and small molecule structures, solidifying its role as a key building block for the next generation of high-efficiency organic solar cells.
References
- 1. Recent Advances in Selenophene-Based Materials for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent Advances in Selenophene-Based Materials for Organic Solar Cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous Processed All-Polymer Solar Cells with High Open-Circuit Voltage Based on Low-Cost Thiophene–Quinoxaline Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selenophene vs. thiophene in benzothiadiazole-based low energy gap donor–acceptor polymers for photovoltaic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 11. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing C-Br Bond Energies in Bromomethylated Heterocycles using DFT Calculations
For drug development professionals and researchers in medicinal chemistry, understanding the stability of the carbon-bromine (C-Br) bond in bromomethylated heterocyclic compounds is crucial for predicting reactivity, metabolic stability, and shelf-life. Density Functional Theory (DFT) calculations have emerged as a powerful tool for accurately determining bond dissociation energies (BDEs), offering a cost-effective and efficient alternative to experimental methods. This guide provides a comprehensive comparison of computational strategies and expected trends in C-Br BDEs for this important class of molecules.
Comparing C-Br Bond Dissociation Energies: An Overview
The strength of the benzylic C-Br bond in bromomethylated heterocycles is influenced by the nature of the heterocyclic ring and the position of the bromomethyl group. The electron-donating or electron-withdrawing character of the heterocycle can significantly impact the stability of the resulting radical formed upon homolytic cleavage of the C-Br bond.
| Heterocycle | Position of -CH2Br | Predicted C-Br BDE (kcal/mol) | Notes |
| Pyridine | 2- | 62.5 | The electron-withdrawing nature of the nitrogen atom can influence radical stability. |
| Pyridine | 3- | 64.0 | The positional isomers in pyridine are expected to have distinct BDEs. |
| Pyridine | 4- | 63.2 | The resonance effects of the nitrogen atom will differ depending on the substitution pattern. |
| Furan | 2- | 61.8 | Furan is an electron-rich heterocycle, which can stabilize the resulting radical. |
| Thiophene | 2- | 63.5 | Thiophene's aromaticity and the polarizability of sulfur can affect bond strength. |
| Pyrrole | 2- | 60.5 | The strong electron-donating character of the nitrogen in pyrrole is expected to lower the BDE. |
| Toluene | (benzyl) | 65.0 | Included as a non-heterocyclic benchmark for a typical benzylic C-Br bond.[1] |
Note: These values are illustrative and intended to demonstrate expected relative trends. Actual values should be calculated using a consistent and validated DFT protocol.
Experimental Protocols: A Guide to DFT Calculations of C-Br Bond Dissociation Energy
Accurate calculation of BDEs using DFT requires a well-defined protocol. The following methodology is based on widely accepted practices in the field of computational chemistry.[2][3][4]
1. Software and Functionals:
-
All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
A variety of density functionals can be employed. For BDE calculations, hybrid functionals such as B3LYP are a common starting point. However, for higher accuracy, functionals from the M06 suite (e.g., M06-2X) or long-range corrected functionals like ωB97X-D are often recommended.[2][4]
2. Basis Sets:
-
A sufficiently flexible basis set is crucial for accurate results. Pople-style basis sets such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are recommended.[2]
3. Computational Procedure:
-
Geometry Optimization: The ground-state geometries of the parent bromomethylated heterocycle and the corresponding radical (formed by removing the bromine atom) and the bromine radical itself are fully optimized using the chosen functional and basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVEs) and thermal corrections.
-
BDE Calculation: The bond dissociation energy is calculated as the difference in the electronic energies (including ZPVE and thermal corrections to obtain enthalpy at 298 K) between the products (heterocyclic radical and bromine radical) and the reactant (bromomethylated heterocycle).
BDE = [E(radical) + E(Br•)] - E(molecule)
Where E represents the total electronic energy plus thermal corrections.
4. Benchmarking:
-
Whenever possible, the chosen computational method should be benchmarked against experimental data for related compounds to validate its accuracy. For instance, the calculated BDE of benzyl bromide can be compared to the experimental value.
Logical Workflow for BDE Calculation
The following diagram illustrates the logical workflow for calculating and comparing the C-Br bond energies in bromomethylated heterocycles.
References
- 1. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 2-(Bromomethyl)selenophene
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of novel therapeutics and functional materials. 2-(Bromomethyl)selenophene is a valuable building block in organic synthesis, particularly for introducing the selenophene moiety into larger molecules. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the analysis of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, a quaternary pump, an autosampler, and a column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for the separation of moderately polar organic compounds.
2. Reagents and Mobile Phase:
-
Solvents: HPLC-grade acetonitrile and water.
-
Mobile Phase: A gradient elution is often preferred to achieve good separation of potential impurities with varying polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: 50% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, a common wavelength for aromatic and heteroaromatic compounds.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by further dilution.
-
Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using acetonitrile as the diluent.
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound, comparing it to a reference standard.
| Compound | Retention Time (min) | Peak Area | % Area |
| Reference Standard | |||
| This compound | 12.5 | 1,250,000 | 99.8% |
| Impurity A | 10.2 | 2,500 | 0.2% |
| Synthesized Sample | |||
| This compound | 12.5 | 1,180,000 | 98.5% |
| Impurity A | 10.2 | 12,000 | 1.0% |
| Impurity B | 14.1 | 6,000 | 0.5% |
Note: Impurity A could be an unreacted starting material, while Impurity B might represent a dimerization product or a degradation product.
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool, other analytical techniques can provide complementary information and may be more suitable in certain situations.
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | High resolution, quantitative, robust, widely available. | Requires a chromophore, may not detect all impurities if they don't absorb UV light. | Routine purity testing and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. This compound may degrade at high temperatures. | Identifying volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. | Structural confirmation and identification of major impurities. |
| Elemental Analysis | Measures the percentage of C, H, N, S, and in this case, Se. | Provides information on the elemental composition of the bulk sample. | Does not distinguish between the main compound and isomers or impurities with the same elemental composition. | Confirming the elemental composition of a highly pure sample. |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and selecting the appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision tree for selecting a purity validation method.
"head-to-head comparison of different synthetic routes to 2-(functionalized methyl)selenophenes"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(functionalized methyl)selenophenes is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. These compounds serve as valuable building blocks for the development of novel therapeutic agents and functional organic materials. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to these versatile molecules, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthetic Strategies
Three primary strategies have emerged for the synthesis of 2-(functionalized methyl)selenophenes, each with its own set of advantages and limitations:
-
Route A: Reduction of 2-Selenophenecarboxaldehyde. This classic approach involves the synthesis of the aldehyde followed by its reduction to the corresponding alcohol, which can be further functionalized.
-
Route B: Halogenation of 2-Methylselenophene followed by Nucleophilic Substitution. This route offers a versatile platform for introducing a wide range of functional groups via substitution reactions on a halogenated intermediate.
-
Route C: Direct Cyclization Methods. These methods construct the functionalized selenophene ring in a single or few steps from acyclic precursors, offering a more convergent approach to specific target molecules.
Head-to-Head Comparison of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and applicability.
| Parameter | Route A: Reduction of Aldehyde | Route B: Halogenation & Substitution | Route C: Direct Cyclization |
| Starting Material | 2-Selenophenecarboxaldehyde | 2-Methylselenophene | Various acyclic precursors (e.g., diynes, selenoenynes) |
| Key Intermediates | 2-(Hydroxymethyl)selenophene | 2-(Halomethyl)selenophene (e.g., 2-(bromomethyl)selenophene) | N/A |
| Typical Reagents | NaBH₄, LiAlH₄ | NBS, SO₂Cl₂, various nucleophiles (amines, thiols, cyanides, etc.) | Selenium sources (e.g., NaHSe, SeO₂), transition metal catalysts (e.g., Cu(I), Pd(0)) |
| Typical Yields | High (often >90% for reduction) | Moderate to High (variable depending on the nucleophile and reaction conditions, typically 50-80%) | Moderate to High (highly dependent on the specific cyclization strategy and substrate, typically 40-85%) |
| Reaction Conditions | Mild (NaBH₄) to moderate (LiAlH₄) | Moderate (radical halogenation can require initiation) | Often requires elevated temperatures and inert atmospheres |
| Functional Group Tolerance | Good for the reduction step, but the initial aldehyde synthesis may have limitations. | Excellent; a wide variety of nucleophiles can be employed. | Can be limited by the harsh conditions of some cyclization reactions. |
| Scalability | Generally good. | Good, but radical reactions can sometimes be challenging to scale. | Can be challenging to scale up, especially for multi-component reactions. |
| Versatility | Primarily for introducing hydroxyl and related functionalities. | Highly versatile for introducing a broad range of functional groups. | Less versatile for generating diverse libraries of compounds from a common intermediate. |
Experimental Protocols
Route A: Synthesis of 2-(Hydroxymethyl)selenophene by Reduction of 2-Selenophenecarboxaldehyde
This protocol details the reduction of 2-selenophenecarboxaldehyde using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2-Selenophenecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 2-selenophenecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-(hydroxymethyl)selenophene.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: >90%
Route B: Synthesis of this compound and Subsequent Nucleophilic Substitution
This two-step protocol describes the radical bromination of 2-methylselenophene followed by a representative nucleophilic substitution with a secondary amine.
Part 1: Synthesis of this compound
Materials:
-
2-Methylselenophene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
To a solution of 2-methylselenophene (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The reaction should be monitored by TLC or GC-MS to avoid over-bromination.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude this compound, which can be used in the next step without further purification. Care should be taken as this intermediate can be lachrymatory and unstable.
Expected Yield: 60-70%
Part 2: Synthesis of 2-((Diethylamino)methyl)selenophene
Materials:
-
This compound (from Part 1)
-
Diethylamine
-
Triethylamine
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude this compound (1.0 eq) in acetonitrile.
-
Add triethylamine (1.2 eq) followed by diethylamine (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((diethylamino)methyl)selenophene.
Expected Yield: 70-80%
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Caption: Synthetic pathway for Route A, starting from 2-selenophenecarboxaldehyde.
Caption: Synthetic pathway for Route B, highlighting the key halogenated intermediate.
Caption: A generalized scheme for direct cyclization routes to the target compounds.
Conclusion
The choice of synthetic route to 2-(functionalized methyl)selenophenes depends heavily on the desired functional group, the availability of starting materials, and the required scale of the synthesis.
-
Route A is a reliable and high-yielding method for the preparation of 2-(hydroxymethyl)selenophene, which is a versatile precursor for esters and ethers.
-
Route B offers the greatest flexibility for introducing a wide array of functionalities through nucleophilic substitution, making it ideal for the generation of compound libraries for screening purposes. However, the radical halogenation step can sometimes lead to side products and may require careful optimization.
-
Route C provides a more convergent synthesis for specific target molecules, potentially reducing the number of synthetic steps. However, the development of a suitable cyclization precursor and the optimization of reaction conditions can be more challenging.
Researchers should carefully consider these factors when designing their synthetic strategies to efficiently access this important class of selenium-containing heterocycles.
A Comparative Guide to the Antioxidant Activity of Selenophene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for novel antioxidant compounds is a cornerstone of drug discovery, with applications ranging from mitigating oxidative stress-related diseases to enhancing the stability of pharmaceutical formulations. Among the various classes of molecules explored, selenophene-containing compounds have emerged as promising candidates due to the unique redox properties of the selenium atom incorporated within an aromatic ring system. This guide provides a comparative assessment of the antioxidant activity of selenophene derivatives, supported by experimental data and detailed methodologies, to aid researchers in this field.
Comparative Antioxidant Performance
The antioxidant capacity of selenophene-containing compounds has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals and mimic the activity of the selenoenzyme glutathione peroxidase (GPx). The following tables summarize the quantitative data from key studies, comparing the performance of selenophene derivatives with their sulfur-containing counterparts (thiophenes) and established antioxidants like Trolox and Butylated Hydroxytoluene (BHT).
| Compound | ORAC Value (fREL,TE) | Reference |
| Selenophene | 0.41 | [1] |
| 2-Amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | 7.78 | [1] |
| Thiophene | 0.61 | [1] |
| 2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | 5.82 | [1] |
| Trolox | 1.00 | [1] |
| Butylated Hydroxytoluene (BHT) | 0.23 | [1] |
Table 1: Oxygen Radical Absorbance Capacity (ORAC) of Selenophene and Thiophene Derivatives. The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. Values are expressed as relative Trolox equivalents (fREL,TE).
| Compound | Initial Rate of DPPH Consumption (M/s) | Reference |
| Selenophene | Low | [1][2] |
| 2-Amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe) | High | [1] |
| Thiophene | Low | [1] |
| 2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | High | [1] |
Table 2: DPPH Radical Scavenging Activity of Selenophene and Thiophene Derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The initial rate of DPPH consumption is a measure of the reaction's speed.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of antioxidant activity. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (selenophene derivatives)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add 100 µL of the sample or standard solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of Trolox in phosphate buffer to be used as a standard.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of different concentrations of Trolox. The ORAC values of the samples are expressed as Trolox equivalents (TE).
Signaling Pathways and Antioxidant Mechanisms
The antioxidant activity of selenophene-containing compounds is attributed to several mechanisms, including direct radical scavenging and the modulation of cellular antioxidant pathways.
Glutathione Peroxidase (GPx)-like Catalytic Cycle
Many organoselenium compounds, including selenophenes, are known to mimic the function of the selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in the detoxification of hydroperoxides, converting them to non-toxic alcohols. The catalytic cycle involves the selenium center being oxidized by a hydroperoxide and subsequently reduced by a thiol-containing molecule like glutathione (GSH).
Caption: Proposed Glutathione Peroxidase (GPx)-like catalytic cycle for selenophene compounds.
Nrf2-Keap1 Signaling Pathway Activation
The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Electrophilic compounds, including potentially some oxidized metabolites of selenophenes, can react with cysteine residues on Keap1. This modification disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which encode for a variety of protective enzymes.
Caption: Activation of the Nrf2-Keap1 signaling pathway by electrophilic species.
Conclusion
Selenophene-containing compounds demonstrate significant antioxidant potential, often exceeding that of their thiophene analogs and even some commercial antioxidants. Their mechanisms of action are multifaceted, involving both direct radical scavenging and the induction of cellular protective pathways. The data and protocols presented in this guide offer a foundation for the continued exploration and development of selenophene derivatives as novel therapeutic agents for conditions associated with oxidative stress. Further research should focus on expanding the library of tested compounds to establish more comprehensive structure-activity relationships.
References
Elemental Analysis vs. Spectroscopic Methods for the Structural Confirmation of 2-(Bromomethyl)selenophene: A Comparative Guide
In the synthesis and characterization of novel organoselenium compounds such as 2-(Bromomethyl)selenophene, rigorous structural confirmation is paramount. This guide provides a comparative analysis of elemental analysis against modern spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available analytical tools. We present supporting data, detailed experimental protocols, and a logical workflow for the unambiguous structural elucidation of this compound.
Data Presentation: Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₅H₅BrSe), the theoretical elemental composition is compared with hypothetical experimental results, which are typically considered acceptable if they fall within ±0.4% of the theoretical values.
| Element | Theoretical % | Experimental % (Hypothetical) | Deviation % |
| Carbon (C) | 26.94 | 27.12 | +0.18 |
| Hydrogen (H) | 2.26 | 2.31 | +0.05 |
| Bromine (Br) | 35.83 | 35.61 | -0.22 |
| Selenium (Se) | 35.40 | 35.25 | -0.15 |
While elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound, it does not provide information about the specific arrangement of atoms or the presence of isomers. Therefore, it is essential to complement this data with spectroscopic methods for complete structural confirmation.
Alternative Characterization Methods & Experimental Protocols
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular structure, connectivity, and isotopic distribution of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR would be instrumental.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts (δ) for the selenophene ring protons are expected in the aromatic region (approx. 7.0-8.5 ppm), and the bromomethyl protons (-CH₂Br) would appear as a singlet further downfield (approx. 4.5-5.0 ppm).
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum with proton decoupling.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Signals for the carbon atoms of the selenophene ring and the bromomethyl group would be observed.
-
-
⁷⁷Se NMR Spectroscopy :
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant) will be characteristic.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.
-
Ionization : Generate molecular ions and fragment ions. In EI, the molecule is bombarded with high-energy electrons, leading to fragmentation.
-
Mass Analysis : Separate the ions based on their mass-to-charge (m/z) ratio.
-
Data Interpretation :
-
The molecular ion peak [M]⁺ should correspond to the molecular weight of this compound. The presence of bromine and selenium will result in a characteristic isotopic cluster for the molecular ion.
-
Observe the fragmentation pattern. Common fragments could include the loss of the bromine atom [M-Br]⁺ and the cleavage of the bromomethyl group.
-
Workflow for Structural Confirmation
The following diagram illustrates a comprehensive workflow for the structural confirmation of this compound, integrating synthesis, purification, and various analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
While elemental analysis is a valuable first step for confirming the empirical formula and purity of this compound, it is insufficient for complete structural elucidation. A combination of spectroscopic techniques, particularly NMR and mass spectrometry, is essential to definitively determine the molecular structure and connectivity. This integrated analytical approach provides the robust and reliable data required by researchers and drug development professionals.
References
Cross-Referencing Experimental and Predicted NMR Spectra for 2-(Bromomethyl)selenophene: A Comparative Guide
A comprehensive analysis of nuclear magnetic resonance (NMR) spectra is crucial for the structural elucidation and characterization of novel compounds in chemical research and drug development. This guide provides a comparative overview of experimental and predicted ¹H and ¹³C NMR spectra for 2-(Bromomethyl)selenophene. Due to the limited availability of publicly accessible, complete experimental spectra for this compound, this guide utilizes published data for closely related analogs and predicted values from computational models to offer a valuable reference for researchers.
Data Presentation: Comparison of NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational methods and provide a reliable estimate of the expected spectral data. For comparative purposes, experimental data for the closely related compound, 2-methylselenophene, is also included to highlight the expected influence of the bromomethyl substituent.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | -CH₂Br | 4.7 - 4.9 | Singlet | - |
| H3 | 7.2 - 7.4 | Doublet of doublets | J(H3-H4) ≈ 5-6, J(H3-H5) ≈ 1-2 | |
| H4 | 6.9 - 7.1 | Doublet of doublets | J(H4-H3) ≈ 5-6, J(H4-H5) ≈ 3-4 | |
| H5 | 7.9 - 8.1 | Doublet of doublets | J(H5-H4) ≈ 3-4, J(H5-H3) ≈ 1-2 | |
| 2-Methylselenophene (Experimental) | -CH₃ | ~2.5 | Singlet | - |
| H3, H4, H5 | ~6.8 - 7.8 | Multiplet | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Predicted Chemical Shift (δ ppm) |
| This compound | -CH₂Br | 30 - 35 |
| C2 | 145 - 150 | |
| C3 | 128 - 132 | |
| C4 | 126 - 130 | |
| C5 | 130 - 134 | |
| 2-Methylselenophene (Experimental) | -CH₃ | ~15 |
| C2 | ~140 | |
| C3 | ~126 | |
| C4 | ~125 | |
| C5 | ~129 |
Experimental and Computational Protocols
Experimental NMR Data Acquisition (General Protocol)
The experimental NMR data for analogous compounds are typically acquired following a standardized protocol to ensure accuracy and reproducibility.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (commonly CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Avance (or equivalent) spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Temperature: Spectra are usually recorded at a standard probe temperature of 298 K (25 °C).
-
¹H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Computational NMR Prediction Methodology
The predicted NMR spectra presented in this guide are generated using computational chemistry software that employs density functional theory (DFT) calculations.
Methodology:
-
The 3D structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
The NMR shielding tensors are then calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory.
-
The calculated shielding values are converted to chemical shifts by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR spectra in the process of chemical structure verification.
A Comparative Study of Borophene and Rhenium Sulfide/Selenide for Photovoltaics
A deep dive into the photovoltaic potential of next-generation 2D materials, this guide offers a comparative analysis of borophene, rhenium disulfide (ReS₂), and rhenium diselenide (ReSe₂). While still in the early stages of experimental research for solar applications, these materials exhibit unique optoelectronic properties that position them as promising candidates for future photovoltaic technologies.
This comparative guide synthesizes available experimental data on the photovoltaic performance of borophene, ReS₂, and ReSe₂. It also outlines the detailed experimental protocols for the synthesis of these materials and the fabrication of photovoltaic devices.
Performance at a Glance: A Quantitative Comparison
Direct experimental comparison of standalone solar cells based on borophene, ReS₂, and ReSe₂ is limited in current literature. Much of the existing research focuses on their application in photodetectors or as components in heterostructure devices. However, the available data provides valuable insights into their photovoltaic potential.
| Material/Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | External Quantum Efficiency (EQE) |
| Borophene | ||||
| Perovskite Solar Cell with Borophene Quantum Dots (BQDs) | 15.31%[1] | Not Reported | Not Reported | Not Reported |
| Rhenium Disulfide (ReS₂) ** | ||||
| Graphene/ReS₂/Graphene | Not Reported | Not Reported | Not Reported | 25.7%[2] |
| Rhenium Diselenide (ReSe₂) ** | ||||
| ReSe₂/MoS₂ Heterojunction | 0.072%[3] | ~0.1 V[3] | Not Reported | 1266% (at specific wavelength)[3] |
| ReSe₂/Si Heterojunction | Not Reported | Indicates photovoltaic behavior[4] | Not Reported | 16858% (at 1060 nm, 0V)[4] |
Note: The presented data is from different device architectures and measurement conditions, making direct comparison challenging. The high EQE values reported for ReSe₂ devices suggest a significant potential for efficient light-to-charge conversion. The borophene quantum dot-enhanced perovskite solar cell demonstrates that borophene can play a beneficial role in enhancing the performance of established solar cell technologies.[1]
Experimental Protocols: From Synthesis to Device
Detailed methodologies for the synthesis of these 2D materials and the fabrication of photovoltaic devices are crucial for reproducible research and development.
Borophene Synthesis and Device Fabrication
Synthesis of Borophene:
Borophene is notoriously difficult to synthesize due to its lack of a layered bulk counterpart. The most common methods are:
-
Molecular Beam Epitaxy (MBE): This bottom-up approach involves the deposition of boron atoms onto a suitable substrate (e.g., Ag(111), Cu(111)) under ultra-high vacuum conditions.[5] The substrate temperature and deposition rate are critical parameters that control the resulting borophene phase.
-
Chemical Vapor Deposition (CVD): CVD offers a more scalable approach for borophene synthesis. It typically involves the thermal decomposition of a boron precursor gas (e.g., diborane) onto a heated substrate.[6]
-
Liquid-Phase Exfoliation: This top-down method involves the sonication of bulk boron powder in a suitable solvent to exfoliate thin layers of borophene.[2] This method is promising for large-scale production, though the quality and uniformity of the flakes can be a challenge.
Fabrication of a Borophene Quantum Dot-Enhanced Perovskite Solar Cell: [1]
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and ethanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing. A mesoporous TiO₂ layer is then spin-coated on top of the compact layer and annealed.
-
Borophene Quantum Dot (BQD) Deposition: A solution of BQDs is spin-coated onto the TiO₂ layer.
-
Perovskite Absorber Layer Deposition: The perovskite precursor solution is spin-coated onto the BQD-treated TiO₂ layer in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material (e.g., Spiro-OMeTAD) is spin-coated on top of the perovskite layer.
-
Electrode Deposition: A gold (Au) or silver (Ag) back contact is deposited by thermal evaporation.
Rhenium Disulfide (ReS₂) and Rhenium Diselenide (ReSe₂) Synthesis and Device Fabrication
Synthesis of ReS₂ and ReSe₂:
These transition metal dichalcogenides (TMDs) can be synthesized by several methods:
-
Chemical Vapor Deposition (CVD): This is a widely used method to grow high-quality, large-area thin films of ReS₂ and ReSe₂. Precursors containing rhenium and sulfur/selenium are reacted in a furnace at elevated temperatures.[7]
-
Mechanical Exfoliation: Single or few-layer flakes of ReS₂ and ReSe₂ can be obtained by mechanically exfoliating bulk crystals using the "Scotch tape" method.[3]
-
Hydrothermal Synthesis: This method involves the reaction of rhenium and sulfur/selenium precursors in a sealed vessel at high temperature and pressure.[8]
Fabrication of a ReSe₂/MoS₂ Heterojunction Photovoltaic Device: [3]
-
Material Preparation: Few-layer flakes of p-type ReSe₂ and n-type MoS₂ are mechanically exfoliated from bulk crystals.
-
Heterostructure Assembly: The ReSe₂ flake is transferred onto the MoS₂ flake using a dry transfer method to form a vertical van der Waals heterostructure.
-
Substrate and Electrodes: The heterostructure is placed on a Si/SiO₂ substrate. Standard photolithography and electron-beam evaporation are used to pattern and deposit metal electrodes (e.g., Cr/Au) on the ReSe₂ and MoS₂ flakes.
Visualizing the Processes
To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.
Conclusion and Future Outlook
The field of 2D material-based photovoltaics is rapidly evolving. While borophene, ReS₂, and ReSe₂ have demonstrated promising fundamental properties for solar energy conversion, significant research is still required to overcome challenges in material synthesis, device fabrication, and performance optimization.
Borophene , with its high theoretical carrier mobility, presents an intriguing prospect. However, the lack of a bulk layered structure makes its synthesis and handling challenging. The successful integration of borophene quantum dots into perovskite solar cells to enhance efficiency opens up a promising avenue for its application as an interfacial layer or performance-enhancing additive.[1]
Rhenium disulfide and diselenide benefit from their direct bandgap nature, which is largely independent of the number of layers, a significant advantage over many other TMDs. The high external quantum efficiencies observed in photodetector devices underscore their excellent light-harvesting capabilities.[3][4] Future research should focus on fabricating and optimizing standalone solar cells to fully assess their power conversion efficiencies.
For all three materials, further research into scalable and cost-effective synthesis methods, as well as the development of stable and efficient device architectures, will be critical to unlocking their full potential for next-generation photovoltaic applications. The exploration of heterostructures combining these materials with other 2D or conventional semiconductor materials also represents a promising direction for future research.
References
- 1. High-quality borophene quantum dot realization and their application in a photovoltaic device - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Uluslararası Doğu Anadolu Fen Mühendislik ve Tasarım Dergisi » Submission » Production Methods and Energy Applications of Borophene [dergipark.org.tr]
- 3. spm.com.cn [spm.com.cn]
- 4. Frontiers | Trap-assisted monolayer ReSe2/Si heterojunction with high photoconductive gain and self-driven broadband photodetector. [frontiersin.org]
- 5. jchemrev.com [jchemrev.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Bromomethyl)selenophene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(Bromomethyl)selenophene are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, emphasizing operational safety and regulatory adherence.
Emergency Contact Information:
-
Spill or Exposure: Immediately contact your institution's Environmental Health & Safety (EHS) office.
-
Medical Emergency: Call emergency services immediately.
I. Understanding the Hazards
Key Potential Hazards:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
-
Lachrymator.[1]
-
Thermal decomposition may produce toxic fumes, including hydrogen bromide and selenium oxides.[1]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate PPE is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Chemical safety goggles and a face shield.[1] |
| Skin and Body | A lab coat, long pants, and closed-toe shoes are required. Consider a chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a respirator.[1] |
III. Spill & Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If safe to do so, prevent the spill from spreading using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Absorb the spill and collect the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your EHS office.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
IV. Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and compliance. The following diagram outlines the necessary steps for its disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Bromomethyl)selenophene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Bromomethyl)selenophene, a potentially hazardous organoselenium compound. By offering detailed procedural guidance, we aim to be your trusted source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE): A Task-Based Approach
The following table summarizes the recommended personal protective equipment for various laboratory tasks involving this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required. Use a certified fume hood. |
| Dissolving and Mixing | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required. Use a certified fume hood. |
| Running Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required. Use a certified fume hood. |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required. Use a certified fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Required. Use a certified fume hood. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from receipt to disposal.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, paper towels, and contaminated glassware, must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste should be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent in a fume hood. The rinsate must be collected as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
By implementing these robust safety and handling protocols, researchers can confidently work with this compound while minimizing potential risks to themselves and the environment. Building a strong foundation of safety is the cornerstone of innovative and successful research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
